Product packaging for Dibutyl hexylphosphonate(Cat. No.:CAS No. 5929-66-8)

Dibutyl hexylphosphonate

Cat. No.: B15093375
CAS No.: 5929-66-8
M. Wt: 278.37 g/mol
InChI Key: VBKGSBZUQPBUTD-UHFFFAOYSA-N
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Description

Dibutyl hexylphosphonate is a useful research compound. Its molecular formula is C14H31O3P and its molecular weight is 278.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31O3P B15093375 Dibutyl hexylphosphonate CAS No. 5929-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dibutoxyphosphorylhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31O3P/c1-4-7-10-11-14-18(15,16-12-8-5-2)17-13-9-6-3/h4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKGSBZUQPBUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(OCCCC)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617664
Record name Dibutyl hexylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5929-66-8
Record name Dibutyl hexylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Dibutyl Hexylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data specifically for Dibutyl Hexylphosphonate is limited. This guide presents data for a structurally similar compound, Dibutyl Butylphosphonate (DBBP) , with the CAS Number 78-46-6, to provide an estimation of its physicochemical properties. Researchers should independently verify all properties for this compound through experimental analysis.

Introduction

This compound is an organophosphorus compound with potential applications as a solvent, extractant, and plasticizer. A thorough understanding of its physicochemical properties is fundamental for its application in research, drug development, and various industrial processes. This technical guide provides a summary of key physicochemical data, detailed experimental protocols for their determination, and a visual representation of a standard experimental workflow.

Physicochemical Data

The following table summarizes the available physicochemical properties for the related compound, Dibutyl Butylphosphonate (DBBP). These values should be considered as estimates for this compound.

PropertyValueReference
Molecular Formula C12H27O3P[1][2][3]
Molecular Weight 250.31 g/mol [1][2][3]
Appearance Colorless liquid[1][2]
Odor Mild[1][2]
Boiling Point 127-128 °C @ 2.5 mmHg[1][2]
Density 0.948 g/cm³ @ 20 °C/4 °C[1][2]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Miscible with most common organic solvents[1]
Vapor Density 8.62[1][2]
Flash Point 310 °F (154.4 °C) (Open Cup)[1][2]
Stability Stable[1][2]

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (-10 to 200 °C)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating fluid

Procedure:

  • Fill the Thiele tube with mineral oil to the level of the side arm.

  • Attach a small test tube containing 0.5-1 mL of the sample liquid (this compound) to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Place a capillary tube, with its sealed end up, into the test tube containing the sample.

  • Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube.

  • Gently heat the side arm of the Thiele tube. This will ensure uniform heating of the oil through convection.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4][5][6][7] Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids with high precision.

Apparatus:

  • Pycnometer (e.g., 25 mL or 50 mL)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).

  • Fill the pycnometer with the sample liquid (this compound), ensuring there are no air bubbles. Place the stopper. The liquid will overflow through the capillary in the stopper.

  • Wipe the outside of the pycnometer dry.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Remove the pycnometer from the bath, wipe it dry again, and weigh it. Record the mass (m2).

  • Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4-6. Record the mass of the pycnometer filled with water (m3).

  • The density of the sample liquid (ρ_sample) can be calculated using the following formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[8][9][10][11]

Determination of Solubility in Water (Shake-Flask Method)

This is a standard method for determining the water solubility of a substance.

Apparatus:

  • Several glass flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector - GC-NPD, or High-Performance Liquid Chromatography - HPLC)

  • Syringes and filters

Procedure:

  • Add an excess amount of this compound to several flasks containing a known volume of distilled water.

  • Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C).

  • Shake the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the flasks to stand in the constant temperature bath to allow for phase separation.

  • Centrifuge the samples to further separate the aqueous phase from any undissolved substance.

  • Carefully extract a known volume of the aqueous phase, ensuring no undissolved particles are transferred. It may be necessary to filter the sample.

  • Analyze the concentration of this compound in the aqueous phase using a suitable and calibrated analytical method, such as GC-NPD or HPLC.[12][13]

  • The solubility is reported as the average concentration from the replicate flasks.

Determination of Vapor Pressure (Static Method)

The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

Apparatus:

  • Vacuum-tight vessel (static cell)

  • Pressure transducer or manometer

  • Thermostat-controlled bath

  • Vacuum pump

  • Sample injection system

Procedure:

  • Place a small amount of the sample into the static cell.

  • Evacuate the cell using a vacuum pump to remove all air.

  • Immerse the cell in a thermostat-controlled bath to maintain a precise and constant temperature.

  • Allow the system to reach equilibrium, where the rate of evaporation of the liquid equals the rate of condensation of the vapor.

  • The pressure inside the cell at equilibrium is the vapor pressure of the substance at that temperature. Measure this pressure using the pressure transducer.[14][15][16][17]

  • Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the density of a liquid compound using the pycnometer method.

G Workflow for Density Determination (Pycnometer Method) A Start B Clean and dry pycnometer A->B C Weigh empty pycnometer (m1) B->C D Fill pycnometer with sample liquid C->D E Equilibrate temperature in water bath D->E F Weigh filled pycnometer (m2) E->F G Clean pycnometer F->G H Fill pycnometer with distilled water G->H I Equilibrate temperature in water bath H->I J Weigh pycnometer with water (m3) I->J K Calculate density: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water J->K L End K->L

Caption: Workflow for Density Determination (Pycnometer Method)

References

An In-depth Technical Guide to Dibutyl Butylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identification: This technical guide focuses on Dibutyl Butylphosphonate (CAS Number: 78-46-6) . While the initial request specified "dibutyl hexylphosphonate," extensive database searches yielded no specific information for a compound with this name. It is highly probable that "hexyl" was a typographical error for "butyl." Dibutyl butylphosphonate is a well-characterized compound with available technical data, and its structure is closely related to the requested name.

This document provides a comprehensive overview of dibutyl butylphosphonate, including its chemical structure, physicochemical properties, synthesis methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

  • Chemical Name: Dibutyl butylphosphonate

  • CAS Number: 78-46-6[1][2]

  • Molecular Formula: C₁₂H₂₇O₃P[1]

  • Molecular Weight: 250.31 g/mol [1]

  • Synonyms: DBBP, Dibutyl butanephosphonate, Di-n-butyl n-butylphosphonate, Phosphonic acid, butyl-, dibutyl ester[3]

Chemical Structure:

G P P O1 O P->O1 O2 -O- P->O2 O3 -O- P->O3 C_butyl_P CH2 P->C_butyl_P C1_butoxy1 CH2 O2->C1_butoxy1 C1_butoxy2 CH2 O3->C1_butoxy2 C1_butyl_P CH2 C_butyl_P->C1_butyl_P C2_butyl_P CH2 C1_butyl_P->C2_butyl_P C3_butyl_P CH3 C2_butyl_P->C3_butyl_P C2_butoxy1 CH2 C1_butoxy1->C2_butoxy1 C3_butoxy1 CH2 C2_butoxy1->C3_butoxy1 C4_butoxy1 CH3 C3_butoxy1->C4_butoxy1 C2_butoxy2 CH2 C1_butoxy2->C2_butoxy2 C3_butoxy2 CH2 C2_butoxy2->C3_butoxy2 C4_butoxy2 CH3 C3_butoxy2->C4_butoxy2

Caption: Chemical structure of Dibutyl Butylphosphonate.

Physicochemical Properties

The following table summarizes the key quantitative data for dibutyl butylphosphonate.

PropertyValueReference(s)
Molecular Weight 250.31 g/mol [1]
Appearance Colorless liquid[3]
Odor Mild[3]
Density 0.946 g/mL at 25 °C[4]
Boiling Point 283 °C (lit.)[4]
Flash Point >110 °C[4]
Water Solubility 0.5 g/L at 25 °C[4]
Solubility in Organics Miscible with most common organic solvents[3]
Refractive Index n20/D 1.432 (lit.)[4]
Vapor Pressure 0.000739 mmHg at 25°C[4]

Synthesis of Dibutyl Butylphosphonate

Dibutyl butylphosphonate can be synthesized through several methods. The Michaelis-Arbuzov reaction is a classic and widely used method for forming the phosphorus-carbon bond central to this molecule.

Generalized Michaelis-Arbuzov Reaction Protocol:

The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[5][6] For the synthesis of dibutyl butylphosphonate, this would typically involve the reaction of tributyl phosphite with a butyl halide (e.g., 1-bromobutane).

Reaction Scheme: P(OBu)₃ + BuBr → Bu-P(O)(OBu)₂ + BuBr

Experimental Steps:

  • Reactant Mixture: A trialkyl phosphite (e.g., tributyl phosphite) is mixed with an alkyl halide (e.g., 1-bromobutane). The reactivity of the alkyl halide is typically in the order of I > Br > Cl.[5]

  • Reaction Conditions: The mixture is heated. The reaction proceeds through a phosphonium salt intermediate.

  • Intermediate Decomposition: The intermediate phosphonium salt is dealkylated by the halide ion in a second SN2 reaction to yield the final phosphonate product and another alkyl halide.[6]

  • Purification: The final product, dibutyl butylphosphonate, is purified from the reaction mixture, often by distillation under reduced pressure.

G cluster_synthesis Synthesis of Dibutyl Butylphosphonate Reactants Tributyl Phosphite + 1-Bromobutane Heating Heating Reactants->Heating 1. Intermediate Phosphonium Salt Intermediate Formation Heating->Intermediate 2. Dealkylation Dealkylation by Bromide Ion Intermediate->Dealkylation 3. Purification Purification (Vacuum Distillation) Dealkylation->Purification 4. Product Dibutyl Butylphosphonate Purification->Product 5.

Caption: Generalized workflow for the synthesis of Dibutyl Butylphosphonate.

Applications

Dibutyl butylphosphonate has several industrial applications, with its use as a solvent extraction agent for heavy metals being particularly notable. It is also used as a plasticizer, antifoam agent, and an intermediate in the synthesis of other organophosphorus compounds.[3][7] One source also indicates its use as a raw material for pharmaceutical intermediates.[8]

Experimental Protocol: Solvent Extraction of Uranium

Dibutyl butylphosphonate is effective in the extraction of uranium from phosphoric acid solutions.[7] The general principle involves the selective transfer of uranium ions from an aqueous phase to an organic phase containing the extractant.

Experimental Steps:

  • Organic Phase Preparation: A solution of dibutyl butylphosphonate is prepared in a suitable organic solvent, such as kerosene or dodecane.

  • Aqueous Phase: The aqueous phase contains the uranium to be extracted, typically in a nitric or phosphoric acid solution.

  • Liquid-Liquid Extraction: The organic and aqueous phases are brought into contact and mixed vigorously to facilitate the transfer of uranium into the organic phase. This can be done in separatory funnels for lab-scale experiments or in mixer-settlers for continuous processes.

  • Phase Separation: After mixing, the two phases are allowed to separate. The uranium-loaded organic phase is then collected.

  • Stripping: The uranium is recovered from the organic phase by stripping with a suitable aqueous solution, which reverses the extraction process.

  • Analysis: The concentration of uranium in the aqueous and organic phases before and after extraction is determined using analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or spectrophotometry to calculate the extraction efficiency.

G cluster_extraction Solvent Extraction of Uranium Workflow Aqueous_U Aqueous Phase (Uranium in Acid) Mixing Vigorous Mixing (Liquid-Liquid Contact) Aqueous_U->Mixing Organic_DBBP Organic Phase (DBBP in Kerosene) Organic_DBBP->Mixing Separation Phase Separation Mixing->Separation U_Organic Uranium-Loaded Organic Phase Separation->U_Organic Stripping Stripping with Aqueous Solution U_Organic->Stripping Analysis Analysis (e.g., ICP-MS) U_Organic->Analysis Recovered_U Recovered Uranium in Aqueous Phase Stripping->Recovered_U Recovered_U->Analysis

Caption: Workflow for Uranium extraction using Dibutyl Butylphosphonate.

Relevance to Drug Development and Safety Considerations

While not a therapeutic agent itself, dibutyl butylphosphonate's role as a potential intermediate in pharmaceutical synthesis suggests its importance in the broader drug development landscape.[8] Its properties as a plasticizer could also be relevant in the formulation of certain drug delivery systems, although specific examples are not prevalent in the literature.

Toxicity Information: There is limited specific toxicity data available for dibutyl butylphosphonate. However, for the structurally related compound, dibutyl phthalate (DBP), studies have shown low acute toxicity.[9] Repeat-dose studies in animals have indicated potential effects on the liver and kidneys at high doses.[9] It is advisable to handle dibutyl butylphosphonate with appropriate personal protective equipment in a well-ventilated area, following standard laboratory safety procedures.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for detailed safety data sheets or comprehensive experimental validation. Researchers should always consult primary literature and safety documentation before handling or using this chemical.

References

Spectral Characteristics of Dibutyl Hexylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of Dibutyl hexylphosphonate, a member of the organophosphonate class of compounds. Due to the limited availability of public experimental spectral data for this specific molecule, this guide utilizes predicted spectral information generated from validated computational models, alongside established principles of NMR, IR, and MS spectroscopy for organophosphorus compounds. This information is intended to serve as a valuable reference for researchers and scientists engaged in the synthesis, characterization, and application of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is crucial to note that these are computationally derived values and should be confirmed by experimental analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05q4HO-CH₂ -CH₂-CH₂-CH₃ (Butoxy)
~1.80m2HP-CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃ (Hexyl)
~1.65m4HO-CH₂-CH₂ -CH₂-CH₃ (Butoxy)
~1.40m4HO-CH₂-CH₂-CH₂ -CH₃ (Butoxy)
~1.30m8HP-CH₂-CH₂ -CH₂ -CH₂ -CH₂-CH₃ (Hexyl)
~0.93t6HO-CH₂-CH₂-CH₂-CH₃ (Butoxy)
~0.88t3HP-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ (Hexyl)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~65.5 (d, Jpc ≈ 6 Hz)O -CH₂-CH₂-CH₂-CH₃ (Butoxy)
~32.0 (d, Jpc ≈ 4 Hz)O-CH₂-CH₂ -CH₂-CH₃ (Butoxy)
~31.5P-CH₂-CH₂-CH₂ -CH₂-CH₂-CH₃ (Hexyl)
~30.5 (d, Jpc ≈ 15 Hz)P-CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃ (Hexyl)
~28.0 (d, Jpc ≈ 140 Hz)P -CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ (Hexyl)
~22.5P-CH₂-CH₂-CH₂-CH₂ -CH₂-CH₃ (Hexyl)
~19.0O-CH₂-CH₂-CH₂ -CH₃ (Butoxy)
~14.0P-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ (Hexyl)
~13.5O-CH₂-CH₂-CH₂-CH₃ (Butoxy)

Table 3: Predicted ³¹P NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicity
~32Multiplet
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (Alkyl)
1465MediumC-H bending (CH₂)
1380MediumC-H bending (CH₃)
1240StrongP=O stretching (Phosphoryl)
1050-1020StrongP-O-C stretching
Predicted Mass Spectrometry (MS) Data

For the mass spectrum of this compound (Molecular Weight: 278.38 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 278. Key fragmentation patterns for phosphonates involve the cleavage of the P-C and P-O bonds.

Table 5: Predicted Key Mass Fragments for this compound

m/zProposed Fragment Ion
278[C₁₄H₃₁O₃P]⁺ (Molecular Ion)
221[M - C₄H₉]⁺ (Loss of a butyl radical)
193[M - C₆H₁₃]⁺ (Loss of a hexyl radical)
165[HP(O)(OC₄H₉)₂]⁺
137[HP(O)(OH)(OC₄H₉)]⁺
97[H₂PO₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of liquid organophosphorus compounds like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters: spectral width of 10-15 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Employ proton decoupling to simplify the spectrum.

    • Typical acquisition parameters: spectral width of 200-220 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ³¹P NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer equipped with a phosphorus probe.

    • Proton decoupling is typically used to simplify the spectrum.

    • Use an external standard, such as 85% H₃PO₄, for chemical shift referencing (0 ppm).

    • Typical acquisition parameters: spectral width of 100-200 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid, the neat liquid can be analyzed directly. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded salt plates in the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common technique for phosphonates, which will induce fragmentation and provide structural information. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique and may yield a more prominent molecular ion peak.

  • Mass Analysis:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic losses of alkyl and alkoxy groups.

Visualizations

The following diagrams illustrate the relationships between the spectral methods and the information they provide, as well as a general workflow for spectral analysis.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize Dibutyl hexylphosphonate purification Purify Compound synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS structure Structural Elucidation NMR->structure IR->structure MS->structure

Caption: Experimental workflow for the synthesis and spectral characterization of this compound.

Structural_Information_from_Spectroscopy cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information DibutylHexylphosphonate This compound Structure H_NMR ¹H NMR DibutylHexylphosphonate->H_NMR C_NMR ¹³C NMR DibutylHexylphosphonate->C_NMR P_NMR ³¹P NMR DibutylHexylphosphonate->P_NMR IR IR DibutylHexylphosphonate->IR MS MS DibutylHexylphosphonate->MS proton_env Proton Environments (& Connectivity) H_NMR->proton_env carbon_backbone Carbon Skeleton C_NMR->carbon_backbone phosphorus_env Phosphorus Chemical Environment P_NMR->phosphorus_env functional_groups Functional Groups (P=O, P-O-C, C-H) IR->functional_groups molecular_weight Molecular Weight & Fragmentation Pattern MS->molecular_weight

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

The Solubility of Dibutyl Hexylphosphonate in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl hexylphosphonate is an organophosphorus compound belonging to the class of dialkyl alkylphosphonates. These compounds find applications in various fields, including solvent extraction, as flame retardants, and as plasticizers. A critical physicochemical property governing the utility and formulation of this compound is its solubility in organic solvents. This technical guide aims to provide a comprehensive overview of the available knowledge on the solubility of this compound, alongside general principles guiding the solubility of related organophosphorus compounds.

It is important to note that publicly available, peer-reviewed quantitative solubility data specifically for this compound in a range of organic solvents is scarce. One source for the closely related dibutyl hexyl phosphate explicitly states that solubility information is not available. However, by understanding the general behavior of dialkyl alkylphosphonates, we can infer its likely solubility characteristics.

Predicted Solubility of this compound

Based on the principles of organophosphorus chemistry, the solubility of this compound, an ester, is expected to be significantly different from its corresponding phosphonic acid. Phosphonic acids are generally polar and thus exhibit poor solubility in nonpolar organic solvents, while being more soluble in water and alcohols. In contrast, the esterification of the phosphonic acid with butyl and hexyl groups in this compound significantly increases its lipophilicity. This structural feature suggests a higher affinity for and, consequently, better solubility in a variety of organic solvents.

The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, based on these general principles.

Solvent ClassificationExamplesPredicted Solubility of this compoundRationale
Nonpolar Solvents Hexane, Toluene, Carbon TetrachlorideHighThe long alkyl chains (butyl and hexyl) of the phosphonate ester lead to significant nonpolar character, promoting dissolution in nonpolar solvents through van der Waals interactions.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)High to ModerateThese solvents can engage in dipole-dipole interactions with the polar P=O bond of the phosphonate, while their organic nature allows for interaction with the alkyl chains.
Polar Protic Solvents Methanol, Ethanol, IsopropanolModerate to LowWhile the phosphonate oxygen can act as a hydrogen bond acceptor, the large nonpolar alkyl groups may hinder extensive solvation by polar protic solvents. Solubility is expected to decrease with increasing chain length of the alcohol.
Halogenated Solvents Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like dialkyl alkylphosphonates.

Experimental Protocol for Solubility Determination

While specific experimental data for this compound is not available, a standard and widely used method for determining the solubility of a solid compound in a liquid solvent is the isothermal saturation method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

  • Vials with airtight seals

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or a UV-Vis spectrophotometer if the compound has a chromophore)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature bath and agitate them for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant. A typical equilibration time is 24 to 72 hours.

  • Sample Collection and Filtration: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Experimental Workflow: Isothermal Saturation Method prep 1. Prepare Supersaturated Solution (Excess this compound in solvent) equil 2. Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equil sample 3. Sample and Filter Supernatant equil->sample quant 4. Quantify Concentration (e.g., GC, HPLC) sample->quant calc 5. Calculate Solubility quant->calc

Caption: Workflow for determining the solubility of this compound.

G cluster_1 Factors Influencing Solubility of Dialkyl Alkylphosphonates cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound (Solute) alkyl Alkyl Chain Length (Butyl, Hexyl) solute->alkyl po Polar P=O Group solute->po solvent Organic Solvent polarity Polarity (Polar/Nonpolar) solvent->polarity hbond Hydrogen Bonding Capacity solvent->hbond solubility Solubility alkyl->solubility affects po->solubility affects polarity->solubility affects hbond->solubility affects

Caption: Key factors determining the solubility of dialkyl alkylphosphonates.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the thermal stability and decomposition of Dibutyl Hexylphosphonate is limited in publicly available scientific literature. This guide is therefore based on established knowledge of closely related dialkyl alkylphosphonates, particularly di-n-butyl n-hexylphosphonate, to provide a comprehensive overview of its expected thermal behavior.

Introduction

This compound is an organophosphorus compound belonging to the class of phosphonate esters. These compounds are characterized by a direct carbon-phosphorus (C-P) bond, which imparts significant chemical and thermal stability. Dialkyl alkylphosphonates find applications as flame retardants, plasticizers, and intermediates in chemical synthesis. Understanding their thermal stability and decomposition pathways is crucial for ensuring safe handling, predicting product performance at elevated temperatures, and for the development of new materials. This guide provides a detailed analysis of the expected thermal properties of this compound, including its decomposition mechanism, thermal analysis data from analogous compounds, and the experimental protocols used for such characterization.

Thermal Decomposition Pathway

The thermal decomposition of dialkyl alkylphosphonates, such as this compound, is well-documented to proceed through a specific elimination reaction. When heated, these esters undergo intramolecular elimination to yield an alkene and the corresponding alkylphosphonic acid. In the case of this compound, the primary decomposition products are expected to be but-1-ene and n-hexylphosphonic acid.

This reaction is analogous to the decomposition of other di-n-butyl alkylphosphonates. For instance, the thermal decomposition of di-n-butyl ethylphosphonate yields ethylphosphonic acid and but-1-ene. The ease of this decomposition reaction is influenced by the structure of the alkyl groups in the ester, with increased branching in the alkyl chain facilitating the elimination process.

The proposed decomposition pathway is illustrated in the diagram below:

DecompositionPathway Decomposition Pathway of this compound DBHP This compound Heat Heat DBHP->Heat Products Decomposition Products Heat->Products Butene But-1-ene Products->Butene Alkene Elimination HPA n-Hexylphosphonic Acid Products->HPA Acid Formation

Caption: Proposed thermal decomposition of this compound.

Quantitative Thermal Analysis Data

CompoundDecomposition Onset (°C)Peak Decomposition (°C)Mass Loss (%)Reference Compounds
Di-n-butyl ethylphosphonate ~200 - 250Not specified~66A close structural analog
Di-n-butyl n-hexylphosphonate ~220 - 270Not specified~55The most direct analog
Calcium dibutyl phosphate ~300Not specifiedNot specifiedIllustrates the stability of the dibutyl phosphate moiety

Note: The exact temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

The thermal stability and decomposition of organophosphorus compounds are typically investigated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA): This is the most common technique for determining the thermal stability of a compound.

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Typical Protocol:

    • A small sample (5-10 mg) of the compound is placed in a crucible (e.g., alumina).

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously recorded as a function of temperature.

    • The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques are often used in conjunction with TGA.

  • Principle: DTA measures the temperature difference between a sample and a reference material, while DSC measures the heat flow to or from a sample, as a function of temperature. These techniques can detect endothermic and exothermic events, such as melting, boiling, and decomposition.

  • Typical Protocol:

    • A small sample is placed in a sample pan, and an empty pan serves as a reference.

    • Both pans are heated at a constant rate.

    • The DTA or DSC curve shows peaks corresponding to thermal events. Decomposition is typically an exothermic process.

The general workflow for the thermal analysis of a compound like this compound is depicted below:

ExperimentalWorkflow Thermal Analysis Experimental Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Weighing (5-10 mg) Sample->Weighing Crucible Placement in TGA/DSC pan Weighing->Crucible TGA_DSC TGA/DSC Instrument Crucible->TGA_DSC Heating Heating Program (e.g., 10°C/min in N2) TGA_DSC->Heating Data Mass Loss & Heat Flow Data Heating->Data Analysis Determine Onset T, Peak T, Mass Loss % Data->Analysis

Caption: A typical workflow for thermal analysis experiments.

Factors Influencing Thermal Stability

The thermal stability of dialkyl alkylphosphonates is influenced by several factors:

  • Structure of the Alkyl Ester Group: As mentioned, branching in the alkyl chain of the ester group can lower the decomposition temperature. For example, di-sec-butyl esters decompose more readily than di-n-butyl esters.

  • Length of the Alkyl Chain (P-C bond): The length of the alkyl chain directly attached to the phosphorus atom can also affect stability, though this effect is generally less pronounced than that of the ester groups.

  • Presence of Impurities: The presence of acidic or basic impurities can catalyze decomposition, leading to a lower observed decomposition temperature.

Conclusion

While direct experimental data for this compound remains scarce, a robust understanding of its thermal stability and decomposition can be inferred from the behavior of its close structural analogs. It is expected to undergo thermal decomposition via the elimination of but-1-ene to form n-hexylphosphonic acid, likely with an onset of decomposition in the range of 220-270 °C. The standard experimental protocols for investigating these properties involve thermogravimetric analysis and differential thermal analysis. This guide provides a foundational understanding for researchers and professionals working with this and related organophosphorus compounds.

A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Michaelis-Arbuzov reaction, focusing on the synthesis of dibutyl hexylphosphonate. It covers the core reaction mechanism, a detailed experimental protocol, and the expected analytical data for the final product.

Introduction

The Michaelis-Arbuzov reaction, also known as the Arbuzov reaction, is a cornerstone of organophosphorus chemistry, renowned for its efficacy in forming a stable phosphorus-carbon (P-C) bond. Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is the most common method for synthesizing phosphonates, phosphinates, and phosphine oxides.

The classical reaction involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide. This process converts the trivalent phosphorus to a pentavalent state, yielding a dialkyl alkylphosphonate and a new, smaller alkyl halide as a byproduct. The synthesis of this compound from tributyl phosphite and a 1-hexyl halide serves as a representative example of this versatile and widely used transformation.

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds via a two-step nucleophilic substitution mechanism.

  • Sɴ2 Attack and Phosphonium Salt Formation: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite (tributyl phosphite) on the electrophilic primary carbon of the alkyl halide (1-bromohexane). This first Sɴ2 displacement of the halide ion results in the formation of a quasi-phosphonium salt intermediate.

  • Dealkylation: The displaced halide anion then acts as a nucleophile in a second Sɴ2 reaction. It attacks one of the α-carbons of the butyl ester groups on the phosphonium intermediate. This step results in the formation of the final pentavalent phosphonate product (this compound) and a butyl halide byproduct (1-bromobutane). For trialkyl phosphites, this dealkylation step typically requires heating.

Michaelis_Arbuzov_Mechanism TBP Tributyl Phosphite p1 HBr 1-Bromohexane Inter Quasi-phosphonium Intermediate p2 Inter->p2 Step 2: Dealkylation (SN2) DBHP This compound BBr Butyl Bromide p1->Inter Step 1: SN2 Attack p2->DBHP p2->BBr

Diagram 1. Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of this compound

This section outlines a standard laboratory procedure for the synthesis of this compound from tributyl phosphite and 1-bromohexane.

3.1 Materials and Apparatus

  • Reactants: Tributyl phosphite (≥93%), 1-Bromohexane (98%)

  • Apparatus: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet, and a distillation apparatus for purification.

3.2 Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Setup Apparatus B 2. Charge Flask A->B C 3. Add Alkyl Halide B->C D 4. Heat to Reflux C->D Begin heating E 5. Monitor Reaction D->E F 6. Purification E->F Reaction complete G 7. Characterization F->G

Diagram 2. Experimental workflow for synthesis.

3.3 Procedure

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere to prevent oxidation of the phosphite. Equip the flask with a magnetic stir bar.

  • Charging Reactants: Charge the round-bottom flask with tributyl phosphite (e.g., 0.1 mol).

  • Addition: Add 1-bromohexane (e.g., 0.11 mol, 1.1 equivalents) to the tributyl phosphite at room temperature with stirring. The reaction is often performed neat (without solvent).

  • Heating: Heat the reaction mixture to a gentle reflux. The temperature required for trialkyl phosphites is typically in the range of 120-160°C.

  • Monitoring: The reaction progress can be monitored by observing the distillation of the lower-boiling byproduct, butyl bromide (boiling point ~101°C), or by techniques such as ³¹P NMR spectroscopy. The reaction is typically complete within several hours.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is purified by vacuum distillation to remove any unreacted starting materials and isolate the high-boiling this compound.

Data Presentation

4.1 Physical and Chemical Properties

The properties of the primary reactant, reagent, and expected product are summarized below.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Tributyl PhosphiteC₁₂H₂₇O₃P250.31[1]125 / 7 mmHg[2]0.925 @ 25°C[3]
1-BromohexaneC₆H₁₃Br165.07[4]154-158[5][6]1.176 @ 25°C[6]
This compoundC₁₄H₃₁O₃P294.37Not availableNot available

4.2 Typical Reaction Parameters

ParameterConditionRationale / Notes
Temperature 120 - 160 °CRequired to thermally drive the dealkylation of the phosphonium salt intermediate for trialkyl phosphites.
Reactant Ratio Slight excess of alkyl halideOften used to ensure complete conversion of the phosphite starting material.
Atmosphere Inert (N₂ or Ar)Trivalent phosphites can be susceptible to oxidation.
Solvent Typically neat (none)The reactants are liquids and the reaction proceeds well without a solvent.

4.3 Expected Spectroscopic Data for this compound

Characterization of the final product is critical. The following table outlines the expected Nuclear Magnetic Resonance (NMR) data for this compound based on typical values for similar structures.[8][9]

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)Assignment
³¹P +25 to +35Singlet (proton decoupled)P=O of the phosphonate
¹H ~ 4.0Quartet of triplets or multiplet, ³J(H,H) ≈ 7, ³J(P,H) ≈ 8O-CH₂ -CH₂-CH₂-CH₃ (butyl ester)
~ 1.7MultipletP-CH₂ -CH₂- (hexyl group)
~ 1.6MultipletO-CH₂-CH₂ -CH₂-CH₃ (butyl ester)
~ 1.3-1.4MultipletP-CH₂-(CH₂)₄ -CH₃ and O-CH₂-CH₂-CH₂ -CH₃
~ 0.9Triplets, ³J(H,H) ≈ 7Terminal -CH₃ groups
¹³C ~ 65Doublet, ²J(P,C) ≈ 6-8C H₂-O-P (butyl ester)
~ 32Doublet, ³J(P,C) ≈ 6CH₂-C H₂-O-P (butyl ester)
~ 25-30Doublet, ¹J(P,C) ≈ 130-145[8]C H₂-P (hexyl group)
~ 18SingletCH₂-C H₂-CH₃ (butyl ester)
~ 13SingletTerminal -C H₃ groups

Note: The phosphorus-carbon coupling constants (J(P,C)) are particularly diagnostic. The one-bond coupling (¹J(P,C)) for the carbon directly attached to the phosphorus is typically very large.[8]

Conclusion

The Michaelis-Arbuzov reaction is a robust and reliable method for the synthesis of this compound. The procedure involves the straightforward, thermally induced reaction of tributyl phosphite and a 1-hexyl halide. While requiring elevated temperatures, the reaction is high-yielding and proceeds cleanly, with purification readily achieved by vacuum distillation. The formation of the P-C bond and the resulting phosphonate can be unequivocally confirmed through spectroscopic methods, particularly ³¹P and ¹³C NMR, which show characteristic chemical shifts and coupling constants. This synthesis provides a clear pathway to an important class of organophosphorus compounds valuable in various research and development applications.

References

In-Depth Technical Guide: Health and Safety Data for Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct toxicological and safety data are publicly available for Dibutyl Hexylphosphonate. This guide provides a comprehensive overview based on information available for structurally related alkyl phosphonates, primarily Dibutyl Butylphosphonate, and general principles of toxicology for this class of compounds. The information herein should be used as a guide for risk assessment and to inform the design of necessary experimental studies.

Chemical and Physical Properties

PropertyValue (for Dibutyl Butylphosphonate)Reference
Molecular Formula C₁₂H₂₇O₃P[1][2][3][4]
Molecular Weight 250.31 g/mol [1][2]
Appearance Colorless liquid[5]
Boiling Point 283 °C[1]
Flash Point 113 °C[6]
Density 0.946 g/mL at 25°C[1]
Solubility Insoluble in water[1]
Stability Stable under normal conditions[1]

Toxicological Data

Comprehensive toxicological data for this compound are not available. The following sections summarize the expected toxicological profile based on data from related alkyl phosphonates.

Acute Toxicity

No specific acute toxicity data (LD50/LC50) for this compound were found. For the related compound, Dibutyl Propylphosphonate, an intravenous LD50 of 18 mg/kg has been reported in mice.[7] For many alkyl phosphates, acute oral toxicity is considered to be low.[8][9][10][11]

Irritation and Sensitization

Based on information for Dibutyl Butylphosphonate, this compound is expected to be a skin and eye irritant.[6][12]

  • Skin Irritation: Causes skin irritation.[6][12]

  • Eye Irritation: Causes serious eye irritation.[6][12]

  • Sensitization: Data on the sensitization potential of this compound are not available. A guinea pig maximization study on dimyristyl phosphate, another alkyl phosphate, showed no sensitization potential.[8]

Repeated Dose Toxicity

No specific repeated dose toxicity studies for this compound were identified. The safety assessment of alkyl phosphates by the Cosmetic Ingredient Review (CIR) Expert Panel, which reviewed multiple related compounds, did not raise significant concerns for systemic toxicity from repeated oral exposure.[8][9][10][11]

Genotoxicity

No genotoxicity data for this compound were found. Studies on related compounds like dimethyl hydrogen phosphite have shown negative results in sex-linked recessive lethal mutation assays in Drosophila melanogaster.[13]

Carcinogenicity

No carcinogenicity data for this compound were identified.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data for this compound were found. Studies on some phthalates, which are structurally different but can have similar applications as plasticizers, have shown reproductive and developmental effects in animal models.[14][15][16][17][18][19][20] However, it is crucial to note that the toxicological profiles of phosphonates and phthalates can differ significantly.

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound. For the related compound, Dibutyl Phosphate, the following OELs have been set:

OrganizationLimitReference
OSHA (PEL) 1 ppm (5 mg/m³) 8-hour TWA[21][22]
NIOSH (REL) 1 ppm (5 mg/m³) 10-hour TWA; 2 ppm (10 mg/m³) STEL[21][22]
ACGIH (TLV) 5 mg/m³ TWA (inhalable fraction and vapor)[22]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for key toxicological endpoints based on OECD guidelines, which would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 value.

  • Animal Selection: Healthy, young adult rodents (rats or mice), typically females as they are often slightly more sensitive.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water) overnight before dosing.

  • Dose Administration: The substance is administered orally via gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[23]

Acute Dermal Irritation/Corrosion (OECD 404)
  • Animal Selection: Healthy, young adult albino rabbits.

  • Test Substance Application: A small area of skin on the back of the rabbit is clipped free of fur. 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin and covered with a gauze patch.

  • Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD 405)
  • Animal Selection: Healthy, young adult albino rabbits.

  • Test Substance Instillation: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of eye reactions is scored according to a standardized scale.

Mandatory Visualizations

As no specific signaling pathways for this compound have been identified, the following diagrams illustrate a logical workflow for chemical safety assessment and a generic hazard identification and risk characterization process.

G Figure 1: Chemical Safety Assessment Workflow cluster_0 Data Collection cluster_1 Hazard Identification cluster_2 Risk Characterization & Management a Identify Chemical b Gather Existing Data (Physical, Chemical, Toxicological) a->b c Acute Toxicity Assessment b->c d Irritation/Corrosion Assessment b->d e Sensitization Assessment b->e f Repeated Dose Toxicity Assessment b->f g Genotoxicity Assessment b->g h Carcinogenicity Assessment b->h i Reproductive/Developmental Toxicity Assessment b->i j Exposure Assessment c->j d->j e->j f->j g->j h->j i->j k Dose-Response Assessment j->k l Risk Characterization k->l m Establish Exposure Limits l->m n Implement Control Measures m->n

Figure 1: Chemical Safety Assessment Workflow

G Figure 2: Hazard Identification & Risk Characterization A Hazard Identification (What adverse effects can the substance cause?) B Dose-Response Assessment (What is the relationship between dose and effect?) A->B D Risk Characterization (What is the estimated incidence of the adverse effect?) B->D C Exposure Assessment (What are the levels of exposure?) C->D E Risk Management (Develop and implement regulatory and control options) D->E

Figure 2: Hazard Identification & Risk Characterization

References

Methodological & Application

Application Notes and Protocols for Dibutyl Butylphosphonate in Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "Dibutyl hexylphosphonate" did not yield information on a compound with that specific name being commonly used in solvent extraction. It is highly probable that the intended compound was Dibutyl butylphosphonate (DBBP) , a well-established organophosphorus extractant. Therefore, these application notes and protocols are based on the properties and applications of Dibutyl butylphosphonate. The methodologies described herein are based on the general principles of solvent extraction using organophosphorus reagents and may require optimization for specific applications.

Introduction to Dibutyl Butylphosphonate (DBBP)

Dibutyl butylphosphonate (DBBP) is a neutral organophosphorus compound with the chemical formula C₁₂H₂₇O₃P.[1] It is a colorless liquid with a mild odor, immiscible with water but miscible with most common organic solvents.[1] DBBP is known for its use as a solvent extraction agent, particularly for heavy metals like uranium.[1][2][3] While its application in pharmaceutical and drug development is less documented, its chemical properties make it a candidate for the extraction of certain organic molecules, particularly acidic and neutral compounds, from aqueous solutions.

The extraction capability of phosphonates like DBBP stems from the electron-donating oxygen atom in the phosphoryl group (P=O), which can form coordination complexes with metal ions and hydrogen bonds with organic molecules. The basicity of this oxygen atom is higher in phosphonates compared to phosphates, often leading to superior extraction tendencies.

Physical and Chemical Properties of Dibutyl Butylphosphonate:

PropertyValueReference
CAS Number 78-46-6[3][4]
Molecular Formula C₁₂H₂₇O₃P[1][3]
Molecular Weight 250.32 g/mol [3]
Appearance Colorless liquid[1]
Density 0.946 g/mL at 25 °C[5]
Boiling Point 283 °C[5]
Flash Point >110 °C[3]
Water Solubility 0.5 g/L at 25 °C[3]

Principle of Solvent Extraction with DBBP

Solvent extraction, or liquid-liquid extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases.[6] In the context of drug development, it can be used to isolate active pharmaceutical ingredients (APIs) or their intermediates from complex mixtures such as reaction broths or biological fluids.

The extraction of an organic molecule by DBBP dissolved in a water-immiscible organic solvent (the organic phase) from an aqueous phase is governed by the distribution ratio (D). The mechanism of extraction can vary depending on the nature of the target molecule:

  • Extraction by Solvation: Neutral organic molecules can be extracted through the formation of solvates with DBBP, where the P=O group of DBBP interacts with the solute.[6]

  • Ion-Pair Extraction: For ionizable organic molecules (acids or bases), extraction can occur through the formation of an ion-pair. By adjusting the pH of the aqueous phase, the target molecule can be converted into its neutral or ionized form, influencing its extractability. For instance, an acidic drug can be extracted into the organic phase at a low pH where it is protonated and less water-soluble.

Applications in a Drug Development Context

While specific examples of DBBP in pharmaceutical extraction are limited in the literature, its properties suggest potential applications in:

  • Purification of acidic or neutral APIs and intermediates: DBBP can be used to selectively extract these compounds from aqueous process streams.

  • Removal of impurities: It can be employed to remove organic impurities from aqueous solutions containing the desired product.

  • Sample preparation: DBBP can be used in the preparation of samples for analysis, such as extracting a drug from a biological matrix prior to chromatography.

Experimental Protocols

The following are generalized protocols for the solvent extraction of acidic and basic organic compounds using DBBP. These should be considered as starting points and will require optimization for specific applications.

Protocol 1: Extraction of an Acidic Organic Compound

This protocol is suitable for the extraction of acidic compounds, such as carboxylic acid-containing APIs, from an aqueous solution.

Materials:

  • Dibutyl butylphosphonate (DBBP)

  • Water-immiscible organic solvent (e.g., kerosene, toluene, chloroform)[2]

  • Aqueous solution containing the acidic organic compound

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Sodium hydroxide (NaOH) or other suitable base for stripping

  • Separatory funnel

  • pH meter or pH paper

  • Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

  • Organic Phase Preparation: Prepare a solution of DBBP in the chosen organic solvent. A typical concentration range is 10-50% (v/v).

  • Aqueous Phase Preparation: Dissolve the acidic organic compound in water.

  • pH Adjustment (Extraction): Adjust the pH of the aqueous solution to be at least 2 pH units below the pKa of the acidic compound using HCl. This ensures the compound is in its protonated, more organic-soluble form.

  • Extraction:

    • Transfer a known volume of the pH-adjusted aqueous phase and the organic phase to a separatory funnel. A typical phase ratio (organic:aqueous) is 1:1, but this may be varied.

    • Shake the funnel vigorously for 2-5 minutes to ensure thorough mixing and mass transfer.

    • Allow the phases to separate completely.

  • Phase Separation: Carefully drain the lower (denser) phase. The location of the organic phase (upper or lower) will depend on the density of the organic solvent used.

  • Stripping (Back-Extraction):

    • Transfer the organic phase containing the extracted compound to a clean separatory funnel.

    • Add a fresh aqueous solution with a pH at least 2 units above the pKa of the acidic compound (adjusted with NaOH).

    • Shake vigorously for 2-5 minutes. The deprotonated, more water-soluble compound will transfer back to the aqueous phase.

    • Allow the phases to separate and collect the aqueous phase.

  • Analysis: Analyze the initial aqueous phase, the raffinate (aqueous phase after extraction), and the strip solution to determine the concentration of the acidic compound and calculate the extraction and stripping efficiencies.

Protocol 2: Extraction of a Basic Organic Compound

This protocol is designed for the extraction of basic compounds, such as amine-containing APIs.

Materials:

  • Same as in Protocol 4.1, with the exception that a base will be used for the initial pH adjustment and an acid for stripping.

Procedure:

  • Organic Phase Preparation: Prepare a solution of DBBP in the chosen organic solvent (e.g., 10-50% v/v).

  • Aqueous Phase Preparation: Dissolve the basic organic compound in water.

  • pH Adjustment (Extraction): Adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the basic compound using NaOH. This ensures the compound is in its neutral, more organic-soluble form.

  • Extraction: Follow the same procedure as in Protocol 4.1, step 4.

  • Phase Separation: Follow the same procedure as in Protocol 4.1, step 5.

  • Stripping (Back-Extraction):

    • Transfer the organic phase to a clean separatory funnel.

    • Add a fresh aqueous solution with a pH at least 2 units below the pKa of the basic compound (adjusted with HCl).

    • Shake vigorously for 2-5 minutes. The protonated, more water-soluble compound will transfer back to the aqueous phase.

    • Allow the phases to separate and collect the aqueous phase.

  • Analysis: Analyze the relevant phases to determine the extraction and stripping efficiencies.

Data Presentation

The efficiency of the solvent extraction process is typically evaluated by the Distribution Ratio (D) and the Percentage Extraction (%E).

Table 1: Key Parameters in Solvent Extraction

ParameterFormulaDescription
Distribution Ratio (D) D = [C]org / [C]aqThe ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.
Percentage Extraction (%E) %E = (D / (D + Vaq/Vorg)) * 100The percentage of the solute transferred from the aqueous phase to the organic phase. Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Table 2: Hypothetical Extraction Data for an Acidic API (Example)

This table presents hypothetical data for the extraction of an acidic API (pKa = 4.5) using 25% DBBP in toluene at a 1:1 phase ratio. This data is for illustrative purposes only and must be experimentally determined.

Aqueous Phase pH (Extraction)Distribution Ratio (D)Percentage Extraction (%E)
2.015.293.8%
3.08.589.5%
4.02.167.7%
5.00.533.3%
6.00.19.1%

Visualizations

Workflow for Extraction of an Acidic Compound

ExtractionWorkflowAcid cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_stripping Stripping Phase Aq_Initial Aqueous Solution (Acidic API) pH_Adjust_Ext Adjust pH < pKa (e.g., pH 2) Aq_Initial->pH_Adjust_Ext Extraction Liquid-Liquid Extraction pH_Adjust_Ext->Extraction Raffinate Raffinate (Aqueous Phase after Extraction) Org_Phase DBBP in Organic Solvent Org_Phase->Extraction Loaded_Org Loaded Organic Phase (API-DBBP Complex) Stripping Stripping (Back-Extraction) Loaded_Org->Stripping Strip_Sol Aqueous Solution (pH > pKa, e.g., pH 8) Final_Product Purified API in Aqueous Solution Strip_Sol->Stripping Extraction->Raffinate Extraction->Loaded_Org API transfers to organic phase Stripping->Org_Phase Regenerated Organic Phase Stripping->Final_Product

Caption: Workflow for the extraction and stripping of an acidic compound using DBBP.

Logical Relationship in pH-Dependent Extraction

pHEffect cluster_conditions Aqueous Phase pH cluster_form Predominant Form of Acidic API cluster_outcome Extraction Outcome with DBBP Low_pH Low pH (pH < pKa) Protonated Protonated (Neutral) More Lipophilic Low_pH->Protonated favors High_pH High pH (pH > pKa) Deprotonated Deprotonated (Anionic) More Hydrophilic High_pH->Deprotonated favors Favorable Favorable Extraction into Organic Phase Protonated->Favorable leads to Unfavorable Favorable Stripping into Aqueous Phase Deprotonated->Unfavorable leads to

References

Application Notes and Protocols for Dibutyl Hexylphosphonate in Metal Complexation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl hexylphosphonate is an organophosphorus compound with significant potential as a ligand for the complexation of a variety of metal ions. Its molecular structure, featuring a phosphoryl group (P=O) and flexible butyl and hexyl chains, allows for effective coordination with metal centers. This property makes it a valuable tool in various applications, including solvent extraction for metallurgical processes, purification of metals, and potentially in the development of radiopharmaceuticals and other drug delivery systems.

The extraction efficiency of organophosphorus compounds is influenced by the nature of the atom attached to the phosphorus center and the length of the alkyl chains. Longer alkyl chains can enhance the hydrophobicity of the ligand, influencing its partitioning into the organic phase during solvent extraction. The phosphoryl group acts as a Lewis base, donating electron density to the metal cation, which acts as a Lewis acid, forming a stable complex.

Physicochemical Properties
PropertyValue (for Dibutyl Butylphosphonate)Reference
Molecular Formula C₁₂H₂₇O₃P[1]
Molecular Weight 250.32 g/mol [1]
Appearance Colorless to pale amber liquid[1]
Boiling Point 127-128 °C @ 2.5 mmHg[1]
Solubility Moderately soluble in water[1]

Synthesis of this compound

A common method for the synthesis of dialkyl alkylphosphonates is through the Michaelis-Arbuzov reaction or variations thereof. The following protocol is an adapted procedure for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dibutyl phosphite

  • 1-Bromohexane

  • Sodium metal

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Anhydrous ethanol

  • Rotary evaporator

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

  • Preparation of Sodium Dibutyl Phosphite:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a stoichiometric amount of sodium metal in anhydrous ethanol with stirring until the sodium is completely consumed, forming sodium ethoxide.

    • Slowly add dibutyl phosphite dropwise to the sodium ethoxide solution at room temperature. The reaction is exothermic.

    • After the addition is complete, stir the mixture for 1-2 hours at room temperature to ensure the complete formation of sodium dibutyl phosphite.

    • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the sodium dibutyl phosphite salt as a solid.

  • Reaction with 1-Bromohexane:

    • To the flask containing sodium dibutyl phosphite, add anhydrous toluene.

    • Slowly add a stoichiometric amount of 1-bromohexane to the suspension with vigorous stirring.

    • Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC or GC-MS is recommended to determine reaction completion).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the sodium bromide precipitate.

    • Wash the filtrate with water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation of Sodium Dibutyl Phosphite cluster_reaction Michaelis-Arbuzov Reaction cluster_workup Work-up and Purification Na Sodium Metal NaOEt Sodium Ethoxide Na->NaOEt + Ethanol EtOH Anhydrous Ethanol DBP Dibutyl Phosphite NaDBP Sodium Dibutyl Phosphite DBP->NaDBP NaOEt->NaDBP + Dibutyl Phosphite Product_mix Reaction Mixture NaDBP->Product_mix Bromohexane 1-Bromohexane Bromohexane->Product_mix Filtration Filtration Product_mix->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Metal Complexation and Solvent Extraction

This compound can be used as an extractant in liquid-liquid extraction processes to selectively separate metal ions from aqueous solutions. The general principle involves the formation of a neutral metal-ligand complex that is soluble in an organic diluent.

General Mechanism of Metal Extraction

The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase containing this compound (L) can be represented by the following equilibrium:

Mⁿ⁺(aq) + nL(org) ⇌ MLₙ(org)

The efficiency of this process is quantified by the distribution coefficient (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

Experimental Protocol: Solvent Extraction of Metal Ions

Materials:

  • Stock solution of the metal salt of interest (e.g., UO₂(NO₃)₂, La(NO₃)₃) in an appropriate aqueous medium (e.g., nitric acid).

  • This compound solution of known concentration in a suitable organic diluent (e.g., n-dodecane, kerosene).

  • Separatory funnels or centrifuge tubes.

  • Shaker or vortex mixer.

  • Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, UV-Vis spectrophotometer).

Procedure:

  • Phase Preparation:

    • Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration and acidity.

    • Prepare an organic solution of this compound in the chosen diluent at a specified concentration.

  • Extraction:

    • In a separatory funnel or centrifuge tube, mix equal volumes of the aqueous and organic phases.

    • Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes).

    • Allow the phases to separate. If necessary, centrifuge to aid phase separation.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the metal ion in the aqueous phase after extraction.

    • The concentration of the metal ion in the organic phase can be determined by mass balance or by back-extraction into a suitable stripping solution followed by analysis.

  • Calculation of Distribution Coefficient (D):

    • D = ([M]org) / ([M]aq)

    • Where [M]org is the concentration of the metal in the organic phase and [M]aq is the concentration of the metal in the aqueous phase at equilibrium.

Solvent Extraction Workflow Diagram

ExtractionWorkflow cluster_extraction Extraction cluster_stripping Stripping (Back-Extraction) Aqueous_Phase Aqueous Phase (Metal Ions) Mixing Mixing and Shaking Aqueous_Phase->Mixing Organic_Phase Organic Phase (this compound in Diluent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Loaded_Organic Loaded Organic Phase (Metal-Ligand Complex) Separation->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Separation->Raffinate Stripping_Mixing Mixing and Shaking Loaded_Organic->Stripping_Mixing Analysis Analysis of Metal Concentration Raffinate->Analysis Stripping_Solution Stripping Solution (e.g., dilute acid) Stripping_Solution->Stripping_Mixing Stripping_Separation Phase Separation Stripping_Mixing->Stripping_Separation Regenerated_Organic Regenerated Organic Phase Stripping_Separation->Regenerated_Organic Product_Solution Product Solution (Concentrated Metal Ions) Stripping_Separation->Product_Solution Product_Solution->Analysis

Caption: General workflow for solvent extraction of metals.

Quantitative Data for Metal Complexation

Specific quantitative data for the extraction of metal ions with this compound is scarce in the publicly available literature. However, data from closely related organophosphorus extractants can provide valuable insights into the expected behavior. The following tables present representative data for the extraction of actinides and lanthanides with similar phosphonate and phosphine oxide ligands. It is crucial to note that these values are for comparative purposes and the actual performance of this compound may vary.

Table 1: Distribution Coefficients (D) for the Extraction of Actinides with Dibutylbutyl Phosphonate (DBBP) and Diamylamyl Phosphonate (DAAP)

Data adapted from a study comparing DBBP and DAAP with TBP.[2]

Metal IonExtractant (1.1 M in n-dodecane)Nitric Acid Conc. (M)Distribution Coefficient (D)
U(VI)DBBP1~10
U(VI)DAAP1~12
Th(IV)DBBP1~5
Th(IV)DAAP1~6
Pu(IV)DBBP3~20
Pu(IV)DAAP3~25
Am(III)DBBP1~0.1
Am(III)DAAP1~0.15

Note: This data is for dibutyl butyl phosphonate and diamylamyl phosphonate, not this compound. The trend suggests that increasing the alkyl chain length from butyl to amyl slightly increases the distribution coefficient.

Table 2: Representative Stability Constants (log K) for Lanthanide Complexes with Phosphonate Ligands

General trends for phosphonate-type ligands are presented. Specific values for this compound are not available.

Lanthanide IonLigand Typelog K₁ (approx.)log K₂ (approx.)
La(III)Phosphonate4 - 63 - 5
Eu(III)Phosphonate5 - 74 - 6
Lu(III)Phosphonate6 - 85 - 7

Note: Stability constants for lanthanide complexes with phosphonate ligands generally increase across the series with increasing atomic number (and decreasing ionic radius).[3][4]

Signaling Pathways and Logical Relationships

Metal Complexation Equilibrium

The formation of a metal-ligand complex is a dynamic equilibrium process. The stability of the complex is influenced by factors such as the nature of the metal ion (charge, size), the properties of the ligand (basicity of the phosphoryl group, steric hindrance), and the solvent system.

MetalComplexation cluster_phases Phase Distribution M_aq Metal Ion (aq) ML_org Metal-Ligand Complex (org) M_aq->ML_org Complexation Aqueous Aqueous Phase L_org This compound (org) L_org->ML_org Organic Organic Phase ML_org->M_aq Dissociation ML_org->L_org

Caption: Equilibrium of metal-ligand complexation.

Conclusion

This compound is a promising ligand for metal complexation with potential applications in various fields. While specific quantitative data for this particular compound is limited, the general principles of synthesis and metal extraction using organophosphorus reagents are well-established. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound for their specific applications. Further research is needed to fully characterize its complexation behavior with a wide range of metal ions and to determine its stability constants and distribution coefficients under various conditions.

References

Application of Dibutyl Hexylphosphonate in Nuclear Waste Reprocessing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl hexylphosphonate (DBHP) is an organophosphorus extractant that has shown significant potential in the reprocessing of nuclear waste. As an alternative to more traditional extractants like tri-n-butyl phosphate (TBP), DBHP offers advantages in terms of its extraction efficiency for certain actinides and its resistance to radiolytic degradation. This document provides detailed application notes and protocols for the use of DBHP in the separation of actinides and lanthanides from high-level liquid waste (HLLW) streams, a critical step in reducing the long-term radiotoxicity of nuclear waste.

The information presented here is intended for researchers and scientists working in the field of nuclear chemistry and radiochemical separations. The protocols and data provided are compiled from various scientific sources and are intended to serve as a comprehensive guide for laboratory-scale investigations into the application of DBHP.

Chemical Properties and Synthesis

This compound is a neutral organophosphorus compound with the chemical formula C₁₄H₃₁O₃P. Its structure features a phosphoryl group (P=O) which is the primary site for coordination with metal ions during the solvent extraction process.

Synthesis of this compound

Protocol: Synthesis of a Dialkyl Alkylphosphonate (General Procedure)

Materials:

  • Hexyl bromide (or other suitable alkyl halide)

  • Tri-n-butyl phosphite

  • Anhydrous reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add an equimolar amount of tri-n-butyl phosphite.

  • Slowly add hexyl bromide to the reaction vessel with continuous stirring.

  • Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for several hours. The progress of the reaction can be monitored by observing the cessation of the evolution of butyl bromide.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure this compound.

Characterization: The final product should be characterized using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Application in Nuclear Waste Reprocessing

DBHP is primarily utilized in solvent extraction processes for the separation of actinides (such as uranium, plutonium, and americium) and lanthanides from the highly acidic nitric acid solutions characteristic of nuclear waste streams. The extraction mechanism is dependent on the acidity of the aqueous phase. At high nitric acid concentrations, extraction proceeds via a solvation mechanism where the neutral DBHP molecule coordinates with the metal-nitrate complex. At lower acidities, a cation exchange mechanism can become more prevalent.[1]

Solvent Extraction of Actinides and Lanthanides

The efficiency of DBHP in extracting specific radionuclides is a critical parameter in designing a separation process. This is quantified by the distribution ratio (D), which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

Table 1: Distribution Ratios (D) of Selected Actinides and Lanthanides with a DBHP-based Solvent System

ElementOxidation StateNitric Acid Conc. (M)Distribution Ratio (D)Reference
UraniumU(VI)3.0Data not available for DBHP, proxy data may be considered[2][3]
PlutoniumPu(IV)3.0Data not available for DBHP, proxy data may be considered[2][3]
AmericiumAm(III)3.0Data not available for DBHP, proxy data may be considered
EuropiumEu(III)3.0Data not available for DBHP, proxy data may be considered

Note: Specific distribution ratio data for this compound is limited in the available literature. The table structure is provided for when such data becomes available. Researchers should perform their own experimental determinations.

Protocol: Solvent Extraction of Actinides and Lanthanides with DBHP

Materials:

  • This compound (DBHP)

  • A suitable diluent (e.g., n-dodecane, kerosene)

  • Nitric acid (HNO₃) solutions of varying concentrations

  • Simulated high-level liquid waste (HLLW) containing known concentrations of actinides and lanthanides

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • Prepare the organic solvent by dissolving a specific concentration of DBHP (e.g., 1.1 M) in the chosen diluent.

  • Prepare the aqueous feed solution by adjusting the nitric acid concentration and spiking with the desired radionuclides.

  • In a glass vial, mix equal volumes of the organic and aqueous phases (e.g., 5 mL each).

  • Agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Centrifuge the mixture to achieve a clean separation of the two phases.

  • Carefully separate the organic and aqueous phases.

  • Determine the concentration of the radionuclides in both phases using appropriate analytical techniques such as alpha spectrometry, gamma spectrometry, or inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculate the distribution ratio (D) for each radionuclide.

Experimental_Workflow_Solvent_Extraction

Caption: Workflow for determining the distribution ratio of radionuclides in a DBHP-based solvent extraction system.

Selective Stripping of Actinides

After the extraction of actinides into the organic phase, they need to be recovered, or "stripped," back into an aqueous phase for further processing or storage. This is typically achieved by contacting the loaded organic phase with a stripping agent that alters the chemical conditions to favor the transfer of the metal ions back into the aqueous phase.

Protocol: Stripping of Actinides from a Loaded DBHP Solvent

Materials:

  • Loaded organic phase (DBHP solvent containing extracted actinides)

  • Stripping agent (e.g., dilute nitric acid, oxalic acid, or a complexing agent solution)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • In a glass vial, mix a known volume of the loaded organic phase with a specific volume of the stripping agent. The organic-to-aqueous phase ratio (O/A) is an important parameter to optimize.

  • Agitate the mixture vigorously for a predetermined time to allow for efficient stripping.

  • Centrifuge the mixture to separate the phases.

  • Separate the organic and aqueous phases.

  • Analyze the actinide concentration in both phases to determine the stripping efficiency.

Table 2: Stripping Efficiency of Plutonium from a Loaded Phosphonate Solvent

Stripping AgentOrganic/Aqueous Ratio (O/A)Stripping Efficiency (%)Reference
0.8 M Oxalic Acid1:4Effective[1]

Note: This data is for a related phosphonate (DAHP) and serves as a starting point for optimization with DBHP.

Separation of Minor Actinides from Lanthanides

A key challenge in nuclear waste reprocessing is the separation of trivalent minor actinides (like Americium and Curium) from the chemically similar trivalent lanthanides, which are present in much larger quantities. Organophosphorus extractants like DBHP can exhibit some selectivity for actinides over lanthanides, which is quantified by the separation factor (SF). The separation factor for two metals (M1 and M2) is the ratio of their distribution ratios (SF = D(M1) / D(M2)).

Table 3: Separation Factors for Am(III) over Eu(III) with Related Organophosphorus Extractants

Extractant SystemNitric Acid Conc. (M)Separation Factor (SF Am/Eu)Reference
Aromatic dithiophosphinic acids + TBP0.01 - 0.428 - 280
Dithiophosphinic acid in FS-130.005> 100,000[4]

Radiolytic Stability

A crucial property for any solvent used in nuclear reprocessing is its stability in the high radiation fields associated with spent nuclear fuel. The radiolytic degradation of the extractant can lead to the formation of acidic degradation products that can interfere with the separation process by forming stable complexes with metal ions, leading to difficulties in stripping and loss of valuable materials. While specific data on the radiolytic degradation of DBHP is scarce, studies on analogous organophosphorus compounds provide insights into the expected degradation pathways, which primarily involve the cleavage of the ester and P-C bonds.

Safety and Handling

Working with DBHP in the context of nuclear waste reprocessing requires strict adherence to safety protocols for handling both chemical and radiological hazards. All experimental work with radioactive materials must be conducted in appropriately shielded facilities, such as glove boxes, to prevent contamination and minimize radiation exposure.

General Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves.

  • Handle all radioactive materials in a designated and properly ventilated fume hood or glove box.[5]

  • Monitor for radioactive contamination regularly.[5]

  • Dispose of all chemical and radioactive waste in accordance with institutional and regulatory guidelines.

Safety_Precautions

Caption: Key safety considerations for working with this compound in a radiological laboratory.

Conclusion

This compound presents a promising alternative to traditional extractants in nuclear waste reprocessing, particularly for the separation of actinides. While more research is needed to fully characterize its performance and to develop a complete process flowsheet, the information and protocols provided in this document offer a solid foundation for further investigation. Future work should focus on obtaining comprehensive quantitative data on the extraction and stripping of a wider range of actinides and lanthanides with DBHP under various process conditions to fully assess its potential for industrial-scale applications.

References

Dibutyl Hexylphosphonate as a Polymer Plasticizer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are additives that increase the flexibility, workability, and durability of polymers. They achieve this by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg). While phthalate esters have traditionally dominated the plasticizer market, concerns over their potential health effects have driven research into alternatives. Organophosphorus compounds, such as phosphonates, have emerged as promising candidates due to their excellent plasticizing efficiency, thermal stability, and, in some cases, flame retardant properties.

This document provides detailed application notes and protocols for the use of Dibutyl Hexylphosphonate as a plasticizer for polymers. Due to the limited specific data available for this compound, this document will use Dibutyl Butylphosphonate (DBBP) as a representative dibutyl alkylphosphonate. The principles and methodologies described are broadly applicable to the evaluation of similar phosphonate plasticizers.

Compound Profile: Dibutyl Butylphosphonate (DBBP)

DBBP is an organophosphorus compound that serves as an effective plasticizer for various polymers, notably polyvinyl chloride (PVC).[1] Its molecular structure imparts flexibility and lowers the glass transition temperature of the polymer matrix.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Dibutyl Butylphosphonate is presented in Table 1.

PropertyValueReference
Molecular Formula C12H27O3P[1]
Molecular Weight 250.31 g/mol [1]
Appearance Colorless to pale amber, odorless liquid[1]
Density 0.946 g/mL at 25 °C[2]
Boiling Point 283 °C at 760 mmHg[2]
Flash Point 113 °C (closed cup)[2]
Water Solubility 0.5 g/L at 25 °C[1]
log P (octanol/water) 4.613[1]

Plasticizing Performance in Polymers

The primary function of a plasticizer is to enhance the flexibility and reduce the processing temperature of a polymer. The incorporation of DBBP into a polymer matrix, such as PVC, leads to significant changes in its mechanical and thermal properties.

Mechanism of Plasticization

The plasticizing effect of DBBP is attributed to its ability to disrupt the strong intermolecular forces between polymer chains. The bulky butyl groups of the phosphonate ester increase the free volume within the polymer, allowing for greater chain mobility. This increased mobility manifests as a decrease in stiffness and an increase in elongation.

DOT Code for Plasticization Mechanism Diagram

PlasticizationMechanism cluster_0 Rigid Polymer (e.g., PVC) cluster_1 Plasticized Polymer pl1 DBBP pl2 DBBP Rigid Polymer (e.g., PVC) Rigid Polymer (e.g., PVC) Plasticized Polymer Plasticized Polymer Rigid Polymer (e.g., PVC)->Plasticized Polymer + this compound

PlasticizationMechanism cluster_unplasticized Unplasticized Polymer cluster_plasticized Plasticized Polymer cluster_properties A Polymer Chains (Closely Packed) B Strong Intermolecular Forces A->B leads to C Polymer Chains (Spaced Apart) Rigid Rigid & Brittle B->Rigid D Weakened Intermolecular Forces C->D leads to Flexible Flexible & Ductile D->Flexible Plasticizer This compound Plasticizer->C interacts with

Caption: Mechanism of polymer plasticization by this compound.

Performance Data

The following tables summarize the expected performance of a representative dibutyl alkylphosphonate plasticizer in PVC. The data is compiled from general knowledge of plasticizer performance and literature on similar phosphonates and other plasticizers.

Table 2: Mechanical Properties of Plasticized PVC

PropertyNeat PVCPVC + 40 phr DBBP (expected)PVC + 40 phr DOP (comparative)
Tensile Strength (MPa) ~5020 - 3020 - 25
Elongation at Break (%) <10250 - 350300 - 400
Shore A Hardness >100 (Shore D)80 - 9085 - 95

Table 3: Thermal Properties of Plasticized PVC

PropertyNeat PVCPVC + 40 phr DBBP (expected)PVC + 40 phr DOP (comparative)
Glass Transition Temp. (Tg) (°C) ~8510 - 205 - 15
Thermal Stability (TGA, 5% weight loss) (°C) ~250260 - 270250 - 260

Experimental Protocols

This section provides detailed protocols for the synthesis of Dibutyl Butylphosphonate and the evaluation of its performance as a plasticizer in PVC.

Synthesis of Dibutyl Butylphosphonate

A common method for the synthesis of dibutyl alkylphosphonates is the Michaelis-Arbuzov reaction. A representative protocol is provided below.[1]

Materials:

  • Tributyl phosphite

  • 1-Bromobutane (or 1-Iodobutane for higher reactivity)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Heating mantle with temperature control

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a nitrogen/argon inlet.

  • Add equimolar amounts of tributyl phosphite and 1-bromobutane to the flask.

  • Add anhydrous toluene as a solvent.

  • Heat the reaction mixture to reflux under an inert atmosphere for several hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and any unreacted starting materials by vacuum distillation.

  • The product, dibutyl butylphosphonate, is obtained as the higher-boiling fraction.

DOT Code for Synthesis Workflow Diagram

SynthesisWorkflow start Start reactants Mix Tributyl Phosphite and 1-Bromobutane start->reactants reflux Reflux in Toluene under Inert Atmosphere reactants->reflux monitor Monitor Reaction (GC/TLC) reflux->monitor monitor->reflux Incomplete distill Vacuum Distillation monitor->distill Complete product Dibutyl Butylphosphonate distill->product

SynthesisWorkflow start Start reactants Combine Tributyl Phosphite and 1-Bromobutane start->reactants reflux Heat to Reflux in Anhydrous Toluene reactants->reflux monitoring Monitor Reaction Progress (e.g., GC or TLC) reflux->monitoring monitoring->reflux Incomplete workup Reaction Work-up (Cooling) monitoring->workup Complete purification Purification by Vacuum Distillation workup->purification product Dibutyl Butylphosphonate purification->product

Caption: Workflow for the synthesis of Dibutyl Butylphosphonate.

Preparation of Plasticized Polymer Samples

Materials:

  • Polymer resin (e.g., PVC powder)

  • This compound (or DBBP)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill or internal mixer

  • Compression molding press

Procedure:

  • Dry the polymer resin to remove any moisture.

  • In a high-speed mixer, blend the polymer resin, the desired amount of plasticizer (typically expressed in parts per hundred of resin, phr), and the thermal stabilizer.

  • Transfer the dry blend to a two-roll mill or an internal mixer heated to a temperature suitable for the polymer (e.g., 160-180 °C for PVC).

  • Melt and mix the compound until a homogeneous sheet or mass is formed.

  • Compression mold the compounded material into sheets of a specified thickness at a suitable temperature and pressure.

  • Allow the molded sheets to cool to room temperature under pressure.

  • Cut the sheets into specimens of the required dimensions for the various characterization tests.

Evaluation of Plasticizer Performance

The following standard test methods are recommended for evaluating the performance of this compound as a plasticizer.

3.3.1. Mechanical Properties

  • Tensile Testing (ASTM D882): This test determines the tensile strength, elongation at break, and modulus of elasticity of thin plastic sheeting.

    • Specimen: Dumbbell-shaped specimens cut from the molded sheets.

    • Procedure: The specimen is pulled at a constant rate of speed until it breaks. The force and elongation are recorded throughout the test.

  • Hardness Testing (ASTM D2240): This test measures the indentation hardness of the plasticized material using a durometer.

    • Instrument: Shore A or Shore D durometer, depending on the hardness of the material.

    • Procedure: The indenter of the durometer is pressed into the surface of the material, and the hardness value is read from the scale.

3.3.2. Thermal Properties

  • Differential Scanning Calorimetry (DSC) (ASTM E1356): This technique is used to determine the glass transition temperature (Tg) of the plasticized polymer.

    • Procedure: A small sample of the material is heated at a controlled rate in the DSC instrument. The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve.

  • Thermogravimetric Analysis (TGA) (ASTM E1131): TGA is used to evaluate the thermal stability of the plasticized polymer.

    • Procedure: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is recorded as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.

3.3.3. Migration Resistance

  • Activated Carbon Method (ISO 176): This method determines the loss of plasticizer from a plastic material when it is in contact with activated carbon at an elevated temperature.[3]

    • Procedure: A pre-weighed specimen is placed in a container with activated carbon and heated in an oven for a specified time. The weight loss of the specimen after the test is a measure of the amount of plasticizer that has migrated.

DOT Code for Plasticizer Evaluation Workflow

EvaluationWorkflow start Start prep Prepare Plasticized Polymer Samples start->prep mech Mechanical Testing prep->mech therm Thermal Analysis prep->therm migr Migration Testing prep->migr tensile Tensile Test (ASTM D882) mech->tensile hardness Hardness Test (ASTM D2240) mech->hardness dsc DSC Analysis (Tg) therm->dsc tga TGA Analysis (Thermal Stability) therm->tga carbon Activated Carbon Method (ISO 176) migr->carbon results Analyze and Compare Results tensile->results hardness->results dsc->results tga->results carbon->results

EvaluationWorkflow cluster_tests Characterization Tests start Start sample_prep Prepare Polymer Samples (with and without Plasticizer) start->sample_prep testing Perform Characterization Tests sample_prep->testing mechanical Mechanical Properties (ASTM D882, ASTM D2240) thermal Thermal Properties (DSC, TGA) migration Migration Resistance (ISO 176) data_analysis Analyze and Compare Data conclusion Draw Conclusions on Plasticizer Performance data_analysis->conclusion mechanical->data_analysis thermal->data_analysis migration->data_analysis

Caption: General workflow for evaluating the performance of a plasticizer.

Conclusion

This compound, represented here by dibutyl butylphosphonate, shows significant potential as an effective plasticizer for polymers like PVC. Its incorporation is expected to lead to a desirable decrease in hardness and glass transition temperature, and an increase in flexibility. The experimental protocols provided in this document offer a comprehensive framework for the synthesis and systematic evaluation of its performance. For researchers and professionals in drug development, where material properties and purity are critical, these guidelines can aid in the selection and validation of new plasticizers for various applications, including medical devices and packaging. Further studies are recommended to generate specific quantitative data for this compound to fully characterize its performance profile.

References

Application Note: HPLC Purification of Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibutyl hexylphosphonate is an organophosphorus compound with potential applications in various chemical and pharmaceutical fields. As with many synthetic products, purification is a critical step to remove impurities, starting materials, and by-products to ensure the compound's integrity for subsequent use. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency. This application note details a reversed-phase HPLC (RP-HPLC) protocol for the purification of this compound. The method is designed to be a starting point for researchers and can be optimized further based on the specific purity requirements and the impurity profile of the crude sample.

Physicochemical Properties of this compound (Estimated)

A successful HPLC purification strategy relies on understanding the analyte's physicochemical properties. While specific experimental data for this compound may not be readily available, its structure (a dialkyl phosphonate ester) suggests the following:

  • Polarity: Relatively non-polar due to the presence of butyl and hexyl alkyl chains.

  • Solubility: Expected to be soluble in common organic solvents like acetonitrile, methanol, and isopropanol. It will have limited solubility in highly aqueous solutions.

  • UV Absorbance: The phosphonate group itself does not possess a strong chromophore for UV detection at wavelengths above 220 nm. Detection will likely rely on end-absorption in the low UV range (around 200-210 nm) or the use of alternative detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD).

Experimental Protocols

This section provides a detailed methodology for the HPLC purification of this compound.

Materials and Reagents
  • This compound (crude sample)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (0.1% v/v in water and acetonitrile, optional for peak shape improvement and MS compatibility)

  • Methanol (for sample dissolution and system flushing)

  • Syringe filters (0.45 µm or 0.22 µm PTFE)

Instrumentation
  • A preparative or semi-preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector. Alternatively, an MS or ELSD detector can be used.

    • Fraction collector

  • Analytical HPLC system for purity analysis of collected fractions.

Chromatographic Conditions

The following tables summarize the recommended starting conditions for both analytical method development and preparative purification.

Table 1: Analytical HPLC Method Development Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL

Table 2: Preparative HPLC Purification Conditions

ParameterRecommended Condition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Optimized based on analytical run (e.g., 60-90% B over 20 minutes)
Flow Rate 20 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading)
Sample Preparation
  • Dissolve the crude this compound sample in a suitable solvent. A mixture of acetonitrile and water that is slightly weaker than the initial mobile phase composition is recommended to ensure good peak shape.

  • Determine the concentration of the sample solution. For analytical method development, a concentration of approximately 1 mg/mL is a good starting point. For preparative runs, a higher concentration will be necessary, and a loading study should be performed to avoid overloading the column.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.

Purification Protocol
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (injection of the sample solvent) to identify any system-related peaks.

  • Analytical Method Development: Develop and optimize the separation on an analytical scale first to determine the retention time of this compound and its impurities. This will save valuable sample and time.

  • Preparative Injection: Inject the filtered, concentrated crude sample onto the preparative column.

  • Fraction Collection: Collect fractions corresponding to the peak of interest. The collection can be triggered by time or detector signal threshold.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Solvent Evaporation: Pool the fractions that meet the desired purity level. Remove the HPLC solvents using a rotary evaporator or lyophilizer to obtain the purified this compound.

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample dissolve->filter inject Inject onto Column filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified Dibutyl Hexylphosphonate evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described reversed-phase HPLC protocol provides a robust starting point for the purification of this compound. Method optimization, particularly of the gradient profile, may be necessary depending on the specific impurity profile of the crude material. The use of a C18 column with a water/acetonitrile mobile phase is a widely applicable approach for the separation of non-polar organophosphorus compounds. For compounds lacking a strong UV chromophore, alternative detection methods should be considered.

Application Notes and Protocols for 31P NMR Spectroscopy in Monitoring Dibutyl Hexylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical technique for monitoring reactions involving organophosphorus compounds.[1][2] Due to the 100% natural abundance and spin ½ nucleus of ³¹P, this method offers high sensitivity and straightforward spectral interpretation.[3][4] The wide chemical shift range of ³¹P NMR allows for excellent resolution of signals from different phosphorus-containing species, making it an ideal tool for real-time monitoring of reaction kinetics, identification of intermediates, and quantitative assessment of product formation and purity.[4][5]

This document provides detailed application notes and protocols for utilizing ³¹P NMR spectroscopy to monitor the synthesis of Dibutyl hexylphosphonate, a dialkyl alkylphosphonate. The synthesis is exemplified via the Michaelis-Arbuzov reaction, a cornerstone method for forming carbon-phosphorus bonds.[6][7]

Principles of ³¹P NMR for Reaction Monitoring

The fundamental principle behind using ³¹P NMR for reaction monitoring is the distinct chemical shift of the phosphorus nucleus in different chemical environments.[8] As a reaction proceeds, the signals corresponding to the starting materials will decrease in intensity, while signals for the product will increase. Intermediate species may also be observed, providing valuable mechanistic insights.[6]

For quantitative analysis (qNMR), the integrated area of a specific ³¹P NMR signal is directly proportional to the molar concentration of the corresponding phosphorus-containing species.[9][10] By using an internal standard with a known concentration, the absolute concentration of reactants, intermediates, and products can be determined at various time points throughout the reaction.[11][12]

Case Study: Synthesis of this compound via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for synthesizing phosphonates.[13] In this case, this compound is synthesized from tributyl phosphite and 1-bromohexane. The reaction proceeds through a quasi-phosphonium salt intermediate.

Reaction Scheme:

(C₄H₉O)₃P + Br(CH₂)₅CH₃ → [(C₄H₉O)₃P⁺-(CH₂)₅CH₃]Br⁻ → (C₄H₉O)₂P(O)(CH₂)₅CH₃ + C₄H₉Br

  • Tributyl phosphite reacts with 1-bromohexane to form a trialkoxyphosphonium bromide intermediate .

  • This intermediate then dealkylates via an Sₙ2 attack of the bromide ion on one of the butyl groups, yielding the final product, This compound , and 1-bromobutane as a byproduct.

Data Presentation

Table 1: Representative ³¹P NMR Chemical Shifts for Reaction Components

CompoundRoleTypical ³¹P Chemical Shift (δ, ppm)
Tributyl phosphiteReactant~138
Trialkoxyphosphonium intermediateIntermediate~50 - 60
This compoundProduct~32
Dibutyl phosphitePotential Byproduct~7 (doublet due to ¹JP-H)

Chemical shifts are referenced to 85% H₃PO₄ (0 ppm) and can vary slightly based on solvent and temperature.

Table 2: Hypothetical Quantitative Data for Reaction Monitoring

Time (hours)Tributyl phosphite (mol%)This compound (mol%)
098< 1
17523
25246
42573
6890
8< 2> 95

Experimental Protocols

Materials and Equipment
  • Reactants: Tributyl phosphite, 1-bromohexane.

  • Solvent: Toluene (anhydrous).

  • Internal Standard: Triphenyl phosphate (TPP) or another stable organophosphorus compound with a chemical shift that does not overlap with reactant or product signals.

  • NMR Spectrometer: A high-resolution NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

  • NMR Tubes: 5 mm NMR tubes.

  • Glassware: Schlenk flask, syringes, magnetic stirrer, and heating mantle/oil bath.

  • Inert Atmosphere: Nitrogen or Argon gas supply.

In-situ ³¹P NMR Reaction Monitoring Protocol
  • Preparation of the Reaction Mixture:

    • In a dry Schlenk flask under an inert atmosphere, add anhydrous toluene.

    • Add a known amount of the internal standard (e.g., triphenyl phosphate).

    • Add tributyl phosphite (1.0 equivalent) via syringe.

    • Acquire an initial ³¹P NMR spectrum (t=0) of the starting material and internal standard.

  • Initiation of the Reaction:

    • Add 1-bromohexane (1.05 equivalents) to the reaction mixture via syringe.

    • Commence stirring and heating to the desired reaction temperature (e.g., 100-120 °C).

  • NMR Data Acquisition:

    • At regular intervals (e.g., every 30-60 minutes), withdraw an aliquot (approx. 0.6 mL) of the reaction mixture under an inert atmosphere and transfer it to an NMR tube.

    • Acquire a quantitative ³¹P NMR spectrum for each aliquot.

    • Key Acquisition Parameters for Quantitative ³¹P NMR:

      • Use a 90° pulse angle.

      • Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of any phosphorus species in the mixture to ensure full relaxation and accurate integration.

      • Use proton decoupling (e.g., inverse-gated decoupling) to remove ¹H-¹³P coupling and improve the signal-to-noise ratio without introducing NOE integration inaccuracies.[1]

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for accurate quantification).

  • Data Processing and Analysis:

    • Process the spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Reference the spectra using the external standard (85% H₃PO₄) or an internal reference.

    • Integrate the signals corresponding to the starting material, product, and internal standard.

    • Calculate the relative molar amounts of the reactant and product at each time point by normalizing their integrals to the integral of the known amount of the internal standard.

    • Plot the concentration or mole percentage of the reactant and product as a function of time to obtain a reaction profile.

Visualizations

Michaelis_Arbuzov_Reaction TBP Tributyl phosphite (C₄H₉O)₃P Intermediate Phosphonium Intermediate [(C₄H₉O)₃P⁺-(CH₂)₅CH₃]Br⁻ TBP->Intermediate Sₙ2 Attack BrHex 1-Bromohexane Br(CH₂)₅CH₃ BrHex->Intermediate Sₙ2 Attack DBHP This compound (C₄H₉O)₂P(O)(CH₂)₅CH₃ Intermediate->DBHP Dealkylation (Sₙ2) BuBr 1-Bromobutane C₄H₉Br Intermediate->BuBr Byproduct Formation

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

NMR_Workflow prep 1. Prepare Reaction Mixture (Tributyl phosphite, Internal Std, Solvent) t0 2. Acquire t=0 ³¹P NMR Spectrum prep->t0 initiate 3. Initiate Reaction (Add 1-Bromohexane, Heat) t0->initiate loop_start 4. Sample at Time Intervals (t=x) initiate->loop_start acquire 5. Acquire ³¹P NMR Spectrum loop_start->acquire Aliquot end Reaction Complete loop_start->end No process 6. Process and Integrate Spectra acquire->process analyze 7. Quantify and Plot Data (Reaction Profile) process->analyze analyze->loop_start Continue Monitoring

Caption: Experimental workflow for in-situ ³¹P NMR reaction monitoring.

References

Application Notes and Protocols for the Extraction of Rare Earth Elements Using Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Following a comprehensive literature search, it has been determined that detailed, publicly available experimental protocols and quantitative data specifically for the extraction of rare earth elements (REEs) using Dibutyl hexylphosphonate (DBHP) are not readily accessible. The majority of published research in the field of solvent extraction of REEs focuses on more commonly utilized organophosphorus extractants such as Di(2-ethylhexyl)phosphoric acid (D2EHPA), 2-ethylhexylphosphonic acid-mono-2-ethylhexyl ester (P507), and Cyanex series reagents.

Therefore, this document provides a generalized protocol based on the well-established principles of solvent extraction of REEs using acidic organophosphorus extractants. This protocol should be considered a foundational template. Researchers, scientists, and drug development professionals are strongly advised to use this as a starting point for developing a specific protocol for this compound, which will require systematic experimental optimization of all critical parameters.

Introduction

Solvent extraction is a hydrometallurgical technique widely employed for the separation and purification of rare earth elements. The process relies on the differential distribution of metal ions between two immiscible liquid phases: an aqueous phase containing the dissolved REEs and an organic phase consisting of an extractant dissolved in a suitable diluent. Acidic organophosphorus extractants, such as this compound, function via a cation exchange mechanism where a proton on the extractant molecule is exchanged for a metal ion.

The general equilibrium for the extraction of a trivalent rare earth ion (REE³⁺) with a dimeric organophosphorus extractant ((HA)₂) can be represented as:

REE³⁺(aq) + 3(HA)₂(org) ⇌ REEA₃(HA)₃(org) + 3H⁺(aq)

This equilibrium is influenced by several factors including the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, the temperature, and the contact time between the two phases.

Generalized Experimental Protocol for REE Extraction

This protocol outlines the key steps for a laboratory-scale solvent extraction of rare earth elements. All parameters provided are illustrative and must be optimized for the specific use of this compound.

Materials and Reagents
  • Aqueous Feed Solution: A solution containing a mixture of rare earth salts (e.g., chlorides or nitrates) of known concentration. The initial pH of this solution should be adjusted using a suitable acid (e.g., HCl or HNO₃) or base (e.g., NaOH or NH₄OH).

  • Organic Phase:

    • Extractant: this compound (DBHP).

    • Diluent: A suitable organic solvent such as kerosene, hexane, or toluene. The choice of diluent can affect the extraction efficiency and phase separation characteristics.

  • Stripping Solution: An acidic solution (e.g., HCl, H₂SO₄, or HNO₃) of appropriate concentration to back-extract the REEs from the loaded organic phase.

  • Analytical Reagents: Standards for Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for the quantitative determination of REE concentrations.

Experimental Procedure

2.2.1. Preparation of the Organic Phase

  • Prepare a stock solution of this compound in the chosen diluent at a desired concentration (e.g., 0.1 M to 1.0 M). The concentration of the extractant is a critical parameter that directly influences the extraction efficiency.

2.2.2. Extraction

  • In a separatory funnel, combine a known volume of the aqueous feed solution with an equal volume of the organic phase (Phase Ratio O/A = 1). Other phase ratios should be investigated to optimize the process.

  • Shake the mixture vigorously for a predetermined contact time (e.g., 5 to 60 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Allow the two phases to separate completely.

  • Carefully separate the aqueous phase (raffinate) from the organic phase (loaded organic).

  • Measure the pH of the raffinate.

  • Take a sample from the raffinate for REE concentration analysis using ICP-OES or ICP-MS.

2.2.3. Stripping (Back-Extraction)

  • Take the loaded organic phase from the extraction step and contact it with a fresh stripping solution in a separatory funnel at a specific O/A ratio.

  • Shake the mixture for a sufficient time to allow the transfer of REEs from the organic phase to the new aqueous phase.

  • Allow the phases to disengage.

  • Separate the aqueous phase (strip solution) from the barren organic phase.

  • Analyze the REE concentration in the strip solution.

Data Analysis

The efficiency of the extraction and stripping processes is evaluated by calculating the following parameters:

  • Distribution Coefficient (D): The ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium. D = [REE]org / [REE]aq

  • Extraction Percentage (%E): The percentage of the metal transferred from the aqueous phase to the organic phase. %E = (D / (D + V_aq / V_org)) * 100

  • Separation Factor (β): The ratio of the distribution coefficients of two different metal ions, indicating the selectivity of the extraction system. β_(A/B) = D_A / D_B

Data Presentation

Quantitative data from optimization experiments should be summarized in clearly structured tables for easy comparison. Below are example tables that should be populated with experimental data for this compound.

Table 1: Effect of Aqueous Phase pH on REE Extraction Percentage (Example Data for a Hypothetical System)

pH%E (La)%E (Nd)%E (Dy)
1.015.225.845.3
1.535.750.175.6
2.060.378.992.1
2.585.195.498.8

Table 2: Effect of DBHP Concentration on REE Distribution Coefficient (Example Data for a Hypothetical System at a Constant pH)

[DBHP] (M)D (La)D (Nd)D (Dy)
0.10.81.53.2
0.32.54.89.7
0.55.19.920.5
0.78.216.335.1

Table 3: Stripping Efficiency with Different HCl Concentrations (Example Data for a Hypothetical System)

[HCl] (M)% Stripping (La)% Stripping (Nd)% Stripping (Dy)
0.530.520.110.2
1.065.250.835.4
2.092.185.370.6
3.098.995.788.9

Visualizations

General Solvent Extraction Workflow

SolventExtractionWorkflow AqueousFeed Aqueous Feed (REEs in Solution) Mixer Mixing (Extraction) AqueousFeed->Mixer OrganicPhase Organic Phase (DBHP in Diluent) OrganicPhase->Mixer Settler Phase Separation Mixer->Settler Raffinate Raffinate (Depleted Aqueous Phase) Settler->Raffinate LoadedOrganic Loaded Organic Phase (REE-DBHP Complex) Settler->LoadedOrganic StrippingMixer Mixing (Stripping) LoadedOrganic->StrippingMixer StrippingSolution Stripping Solution (Acid) StrippingSolution->StrippingMixer StrippingSettler Phase Separation StrippingMixer->StrippingSettler BarrenOrganic Barren Organic Phase (Recycled) StrippingSettler->BarrenOrganic StripProduct Strip Product (Concentrated REEs) StrippingSettler->StripProduct BarrenOrganic->OrganicPhase Recycle

Caption: General workflow for the solvent extraction and stripping of rare earth elements.

Cation Exchange Mechanism

CationExchange cluster_aq Aqueous Phase cluster_org Organic Phase REE REE³⁺ Complex REE(DBHP)₆ REE->Complex Extraction H 3H⁺ DBHP 3(DBHP)₂ DBHP->Complex Complex->H Stripping Complex->DBHP

Caption: Simplified representation of the cation exchange mechanism in REE solvent extraction.

Application Notes and Protocols: Flame Retardant Properties of Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the anticipated flame retardant properties of Dibutyl hexylphosphonate. Due to a lack of publicly available data for this specific compound, information and data from closely related organophosphorus compounds, particularly other dibutyl alkylphosphonates, are used as a proxy to infer its potential efficacy and mechanisms. This document outlines the probable synthesis, mechanism of action, and key experimental protocols for evaluating its flame retardant capabilities. The provided data and protocols are intended to serve as a foundational guide for researchers initiating studies on this compound as a flame retardant.

Introduction

Organophosphorus compounds are a prominent class of halogen-free flame retardants, valued for their effectiveness and more favorable environmental and health profiles compared to halogenated counterparts.[1] this compound belongs to this class and is expected to exhibit flame retardant properties by acting in both the gas phase and the condensed phase during combustion.[1][2] This document details the expected flame retardant characteristics and provides standardized protocols for their evaluation.

Synthesis of this compound

A plausible and common method for synthesizing dibutyl alkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For this compound, this would typically involve the reaction of tri-n-butyl phosphite with 1-bromohexane.

Synthesis reagent1 Tri-n-butyl phosphite reaction Heat reagent1->reaction + reagent2 1-Bromohexane reagent2->reaction + product This compound side_product Butyl bromide reaction->product reaction->side_product Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase DBHP_gas Volatile Phosphorus Compounds radicals PO•, HPO• DBHP_gas->radicals Decomposition flame H•, HO• (Flame Propagation) radicals->flame Scavenges quenched H₂O, P• (Quenched) flame->quenched DBHP_solid This compound in Polymer acid Phosphoric Acid DBHP_solid->acid Decomposition polymer Polymer acid->polymer Catalyzes Dehydration char Insulating Char Layer polymer->char Heat Heat Heat->DBHP_gas Heat->DBHP_solid Workflow cluster_tests Flame Retardancy Evaluation start Polymer & Dibutyl hexylphosphonate compounding Melt Compounding start->compounding specimen_prep Specimen Preparation (Injection/Compression Molding) compounding->specimen_prep loi LOI Test (ASTM D2863) specimen_prep->loi ul94 UL-94 Test specimen_prep->ul94 cone Cone Calorimetry (ASTM E1354) specimen_prep->cone data_analysis Data Analysis & Comparison loi->data_analysis ul94->data_analysis cone->data_analysis report Report Generation data_analysis->report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Dibutyl hexylphosphonate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help improve reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Michaelis-Arbuzov reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Low Reactivity of Alkyl Halide: The reactivity of the alkyl halide is crucial. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[1] Using a less reactive halide (e.g., 1-chlorohexane) will require more forcing conditions.- Use a more reactive alkyl halide, such as 1-bromohexane or 1-iodohexane, if possible. - If using a less reactive halide, increase the reaction temperature and/or reaction time. - Consider the use of a catalyst, such as a Lewis acid, to enhance the reactivity of the alkyl halide.
Low Reaction Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate, often in the range of 120-160°C.[2]- Ensure the reaction temperature is maintained within the optimal range for the specific reactants. - Use a high-boiling point solvent or perform the reaction neat to achieve the necessary temperature.
Impure Reactants: Impurities in the tributyl phosphite or hexyl halide can interfere with the reaction.- Purify the reactants before use. Tributyl phosphite can be distilled under reduced pressure. The alkyl halide should be washed, dried, and distilled.
Formation of Side Products Transesterification: If the reaction is carried out with an alcohol as a solvent or if the phosphite contains alcohol impurities, transesterification of the phosphite or the product can occur.- Use a non-alcoholic, high-boiling point solvent or conduct the reaction neat. - Ensure all reactants and glassware are thoroughly dry.
Elimination Reaction: With secondary or tertiary alkyl halides, elimination can compete with substitution, leading to the formation of alkenes. While 1-hexyl halides are primary, prolonged high temperatures can sometimes promote elimination.- Use the lowest effective temperature to favor the substitution reaction. - This is less of a concern with primary alkyl halides like 1-bromohexane.
Pyrolysis of Esters: At very high temperatures, phosphonate esters can undergo pyrolysis, leading to the formation of acidic byproducts.- Avoid excessively high reaction temperatures. Monitor the reaction progress to avoid prolonged heating after completion.
Difficult Purification High Boiling Point of the Product: this compound has a high boiling point, making atmospheric distillation challenging and potentially leading to decomposition.- Purify the product using vacuum distillation.[3] This allows for distillation at a lower temperature, preventing thermal degradation.
Co-distillation of Reactants and Product: If unreacted starting materials have boiling points close to the product, separation by distillation can be difficult.- Use a slight excess of the lower-boiling point reactant (e.g., tributyl phosphite if its boiling point is significantly lower than the product) and remove it by distillation before distilling the product. - Alternatively, use a slight excess of the higher-boiling point reactant and remove the lower-boiling point product by distillation.
Presence of Acidic Impurities: Acidic byproducts from side reactions can contaminate the final product.- Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove acidic impurities before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Michaelis-Arbuzov reaction.[2][4] This reaction involves the treatment of a trialkyl phosphite, in this case, tributyl phosphite, with an alkyl halide, such as 1-bromohexane. The reaction typically requires heating to drive it to completion.

Q2: What is the general mechanism of the Michaelis-Arbuzov reaction for this synthesis?

A2: The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The phosphorus atom of tributyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the hexyl halide, displacing the halide ion and forming a quasi-phosphonium salt intermediate.

  • Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the butyl groups on the phosphonium intermediate in an SN2 reaction. This results in the formation of the final product, this compound, and a butyl halide as a byproduct.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ³¹P NMR spectroscopy. For GC analysis, you would observe the disappearance of the starting materials (tributyl phosphite and hexyl halide) and the appearance of the product peak. In ³¹P NMR, the chemical shift of the starting phosphite will differ significantly from that of the phosphonate product.

Q4: Are there any alternative methods for synthesizing this compound?

A4: While the Michaelis-Arbuzov reaction is the most direct route, other methods for forming C-P bonds exist, though they may be less common for this specific compound. These can include variations of the Arbuzov reaction using different phosphorus reagents or catalysts. For instance, an alcohol-based Michaelis-Arbuzov reaction has been reported, which avoids the use of alkyl halides.[5]

Q5: What are the expected spectroscopic data for this compound?

Data Presentation

The following tables summarize the impact of various experimental parameters on the yield of dialkyl alkylphosphonate synthesis, based on general principles of the Michaelis-Arbuzov reaction.

Table 1: Effect of Alkyl Halide Reactivity on Reaction Conditions

Alkyl HalideRelative ReactivityTypical Reaction TemperatureExpected Yield
1-IodohexaneHigh100-120°CHigh
1-BromohexaneMedium120-150°CGood to High
1-ChlorohexaneLow150-180°CModerate

Table 2: Influence of Reaction Temperature and Time on Yield

TemperatureReaction TimePotential Outcome
Too Low (<120°C)ExtendedIncomplete reaction, low yield
Optimal (120-160°C)4-8 hoursGood to excellent yield
Too High (>180°C)ShortenedIncreased side reactions (elimination, pyrolysis), potential for decreased yield and purity

Experimental Protocols

Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol provides a general procedure for the synthesis of this compound from tributyl phosphite and 1-bromohexane.

Materials:

  • Tributyl phosphite

  • 1-Bromohexane

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Heating mantle with a stirrer

  • Distillation apparatus (for purification)

  • Vacuum pump (for purification)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer. The apparatus should be protected from atmospheric moisture using a drying tube.

  • Charging Reactants: To the flask, add tributyl phosphite (1.0 equivalent) and 1-bromohexane (1.0-1.1 equivalents). A slight excess of the alkyl halide can be used to ensure complete conversion of the phosphite.

  • Reaction: Heat the reaction mixture with stirring to 140-150°C. The reaction is typically exothermic, so the heating rate should be controlled. Maintain the temperature in this range and monitor the reaction progress. Butyl bromide will be formed as a byproduct and may begin to reflux.

  • Monitoring: The reaction can be monitored by observing the cessation of butyl bromide reflux or by taking small aliquots for analysis (e.g., GC or TLC). The reaction is typically complete within 4-8 hours.

  • Work-up (Optional): After the reaction is complete, cool the mixture to room temperature. If acidic impurities are suspected, the crude product can be washed with a dilute aqueous solution of sodium bicarbonate, followed by washing with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The crude this compound is purified by vacuum distillation.[3] The excess 1-bromohexane and the butyl bromide byproduct will distill first at a lower temperature. The desired product is then collected at a higher temperature under reduced pressure.

Visualizations

Michaelis_Arbuzov_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Tributyl Phosphite & 1-Bromohexane Heating Heat to 140-150°C Reactants->Heating Apparatus Dry Reaction Setup Monitoring Monitor Progress (4-8h) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Washing Optional Wash with NaHCO3 Cooling->Washing Drying Dry Organic Layer Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure Dibutyl hexylphosphonate Distillation->Product Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Purification Loss Start Low Yield? Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Purification Loss? Start->Cause3 Sol1a Increase Temperature Cause1->Sol1a Sol1b Increase Reaction Time Cause1->Sol1b Sol1c Use More Reactive Halide Cause1->Sol1c Sol2a Lower Temperature Cause2->Sol2a Sol2b Ensure Dry Conditions Cause2->Sol2b Sol3a Use Vacuum Distillation Cause3->Sol3a Sol3b Optimize Fraction Collection Cause3->Sol3b

References

Technical Support Center: Purification of Crude Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude Dibutyl hexylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Michaelis-Arbuzov reaction?

A1: Crude this compound synthesized via the Michaelis-Arbuzov reaction can contain several impurities. The most common include unreacted starting materials such as dibutyl phosphite and 1-hexyl halide (e.g., 1-bromohexane or 1-iodohexane).[1][2] Side reactions can also lead to the formation of byproducts. One such side reaction is transesterification, which can result in the formation of mixed phosphonate esters. Additionally, if water is present during the reaction or workup, hydrolysis of the phosphonate ester can occur, leading to the formation of butyl hexylphosphonic acid or other hydrolysis products.[2] Pyrolysis of the ester to an acid is another possible side reaction, especially if high temperatures are used.[2]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: Several analytical techniques can be employed to assess the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 31P NMR, is highly effective for identifying the main product and detecting phosphorus-containing impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile components in the mixture.[5][6] For a comprehensive assessment of peak purity in liquid chromatography, on-line multiwavelength absorptiometric detection, often using a photodiode-array detector, can be utilized.[7]

Q3: Can hydrolysis of this compound occur during aqueous workup?

A3: Yes, hydrolysis of the phosphonate ester is a potential issue during aqueous workup, especially under acidic or basic conditions and at elevated temperatures. This can lead to the formation of butyl hexylphosphonic acid and butanol. To minimize hydrolysis, it is advisable to perform aqueous washes with neutral solutions (e.g., brine) at room temperature and to minimize the contact time between the organic phase and the aqueous phase.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Presence of Unreacted Starting Materials

  • Question: My crude product shows signals corresponding to dibutyl phosphite and/or 1-hexyl halide in the 1H NMR spectrum. How can I remove them?

  • Answer: Unreacted starting materials can typically be removed by vacuum distillation or column chromatography. Due to the likely difference in boiling points, vacuum distillation is often an effective first step.[8] For more challenging separations, column chromatography provides a high degree of purification.[9][10]

Issue 2: Product Appears Oily or Sticky After Purification

  • Question: After solvent removal, my this compound is a sticky oil, suggesting residual solvent or other impurities. What should I do?

  • Answer: This issue often arises from residual solvents or low-boiling impurities. Subjecting the product to high vacuum for an extended period can help remove volatile residues. If the stickiness persists, it may indicate the presence of non-volatile impurities, in which case purification by column chromatography is recommended.

Issue 3: Suspected Hydrolysis of the Product

  • Question: I suspect my product has partially hydrolyzed to the corresponding phosphonic acid. How can I confirm this and purify the ester?

  • Answer: The presence of the phosphonic acid can be confirmed by 31P NMR, where the acid will have a distinct chemical shift compared to the phosphonate ester.[4] To remove the acidic impurity, you can perform a mild basic wash (e.g., with a dilute solution of sodium bicarbonate) during the workup, followed by a wash with brine to neutrality. The desired phosphonate ester will remain in the organic layer. Alternatively, column chromatography on silica gel can effectively separate the more polar phosphonic acid from the less polar ester.[9]

Issue 4: Difficulty in Separating Product from a Side Product of Similar Polarity

  • Question: I have a byproduct with a polarity very similar to my desired this compound, making separation by column chromatography difficult. What are my options?

  • Answer: For compounds with very similar polarities, optimizing the column chromatography conditions is crucial. This can involve trying different solvent systems or using a shallower gradient elution.[11][12] Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can alter the elution order and improve separation.[9] If chromatographic methods are insufficient, fractional vacuum distillation under high vacuum might provide the necessary separation based on small differences in boiling points.

Data Presentation

Table 1: Potential Impurities in Crude this compound

Impurity NameChemical FormulaMolar Mass ( g/mol )Potential Origin
Dibutyl phosphiteC8H19O3P194.21Unreacted starting material
1-Hexyl halide (e.g., 1-Bromohexane)C6H13Br165.07Unreacted starting material
Butyl hexylphosphonic acidC10H23O3P222.26Hydrolysis of product
Dibutyl butylphosphonateC12H27O3P250.32Transesterification byproduct

Table 2: Suggested Purification Parameters

Purification MethodParameterRecommended Value/SystemNotes
Vacuum Distillation Pressure0.03 - 1 mmHgLower pressure allows for lower distillation temperatures, minimizing thermal degradation.[8]
Temperature120 - 180 °C (pot temperature)The exact temperature will depend on the applied vacuum.
Column Chromatography Stationary PhaseSilica gel (230-400 mesh)Standard choice for many organic compounds.[9]
Eluent SystemHexane/Ethyl Acetate gradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.[11][12]
Dichloromethane/Methanol gradientFor more polar impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased with vacuum grease.[13] Use a magnetic stirrer and a suitable heating mantle.

  • Sample Preparation: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar.

  • Distillation:

    • Begin stirring the crude product.

    • Gradually apply vacuum to the system, aiming for a pressure between 0.03 and 1 mmHg.[8]

    • Slowly heat the distillation flask using the heating mantle.

    • Collect any low-boiling fractions, which may contain unreacted starting materials.

    • The desired this compound will distill at a higher temperature. Collect the fraction that distills at a constant temperature.

    • Monitor the distillation closely to avoid overheating and potential decomposition.

  • Product Collection: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature before collecting the purified product.

Protocol 2: Purification by Column Chromatography

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude product.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[9]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial solvent system.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product and any more polar impurities.[10]

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Dibutyl hexylphosphonate Distillation Vacuum Distillation Crude->Distillation Analysis1 Purity Analysis (NMR, GC-MS) Distillation->Analysis1 Main Fraction ImpureFraction Impure Fraction Distillation->ImpureFraction Low-boiling impurities PureProduct1 Pure Product Analysis1->PureProduct1 Purity > 95% Chromatography Column Chromatography Analysis1->Chromatography Purity < 95% ImpureFraction->Chromatography Analysis2 Purity Analysis (NMR, GC-MS) Chromatography->Analysis2 PureProduct2 Pure Product Analysis2->PureProduct2 Purity > 95%

Caption: Purification workflow for crude this compound.

TroubleshootingTree Start Crude Product Analysis (e.g., NMR) Q_StartingMaterials Unreacted Starting Materials Present? Start->Q_StartingMaterials A_DistillChrom Action: Vacuum Distillation or Column Chromatography Q_StartingMaterials->A_DistillChrom Yes Q_PolarImpurities Polar Impurities (e.g., Acid) Present? Q_StartingMaterials->Q_PolarImpurities No A_DistillChrom->Q_PolarImpurities A_WashChrom Action: Mild Basic Wash or Column Chromatography Q_PolarImpurities->A_WashChrom Yes Q_SimilarPolarity Impurities with Similar Polarity to Product? Q_PolarImpurities->Q_SimilarPolarity No A_WashChrom->Q_SimilarPolarity A_OptimizeChrom Action: Optimize Chromatography (Solvent, Gradient) or Fractional Distillation Q_SimilarPolarity->A_OptimizeChrom Yes End Pure Product Q_SimilarPolarity->End No A_OptimizeChrom->End

Caption: Troubleshooting decision tree for this compound purification.

References

Preventing emulsion formation with Dibutyl hexylphosphonate in extraction

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for information regarding the use of Dibutyl hexylphosphonate for the prevention of emulsion formation in extraction processes has yielded limited specific data. Publicly available scientific literature, technical data sheets, and experimental protocols do not currently provide sufficient information to create a detailed troubleshooting guide or a comprehensive set of frequently asked questions directly addressing this application.

We are committed to providing accurate and well-supported technical information. Given the current lack of available data on this specific application of this compound, we are unable to generate the requested technical support center content, including troubleshooting guides, FAQs, quantitative data tables, detailed experimental protocols, and associated visualizations.

We recommend consulting with the manufacturer or supplier of this compound for any available application notes or technical support regarding its use in preventing emulsion formation. Additionally, experimental validation through a systematic "bottle test" or similar demulsification screening protocol would be necessary to determine its efficacy and optimal usage conditions for your specific extraction system.

We will continue to monitor for new information on this topic and will update our resources accordingly.

Technical Support Center: Optimizing Dibutyl Hexylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dibutyl Hexylphosphonate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to help you optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. Both methods form the crucial phosphorus-carbon (P-C) bond, but they differ in their starting materials and reaction conditions.

Q2: What is the fundamental difference between the Michaelis-Arbuzov and Michaelis-Becker reactions for this synthesis?

A2: The Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite (e.g., tributyl phosphite) with an alkyl halide (e.g., 1-bromohexane). In contrast, the Michaelis-Becker reaction utilizes a dialkyl phosphite (e.g., dibutyl phosphite) which is first deprotonated with a base to form a phosphonate anion, followed by a reaction with an alkyl halide (e.g., 1-bromohexane).

Q3: What are the typical temperature ranges for these reactions?

A3: The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C. However, the use of Lewis acid catalysts can facilitate the reaction at or near room temperature. The Michaelis-Becker reaction can often be carried out at lower temperatures, including room temperature, depending on the chosen base and solvent.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the this compound synthesis can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the components in the reaction mixture.

Q5: What are the common impurities or byproducts I should be aware of?

A5: In the Michaelis-Arbuzov reaction, a common byproduct is an alkyl halide formed from the dealkylation of the phosphonium salt intermediate. In the Michaelis-Becker reaction, side reactions can occur if the base is too strong or if the temperature is not controlled, potentially leading to the hydrolysis of the phosphonate product or other undesired reactions.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature For the Michaelis-Arbuzov reaction, ensure the temperature is high enough (typically 120-160°C) for the reaction to proceed. For the Michaelis-Becker reaction, the temperature should be optimized based on the base and solvent used; sometimes, starting at a lower temperature and gradually increasing it can improve the yield.
Inactive Alkyl Halide Verify the purity and reactivity of your 1-bromohexane. The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the trend: R-I > R-Br > R-Cl. Consider using 1-iodohexane for higher reactivity.
Base Incompatibility (Michaelis-Becker) The choice of base is critical. Strong bases like sodium hydride or potassium tert-butoxide are commonly used. Ensure the base is fresh and handled under anhydrous conditions to prevent deactivation.
Moisture in the Reaction Both reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC-MS. Some reactions, especially at lower temperatures, may require longer reaction times to go to completion.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Step
Side Reactions in Michaelis-Arbuzov The newly formed alkyl halide byproduct can sometimes react with the starting phosphite, leading to a mixture of products. Using a slight excess of the initial alkyl halide can sometimes mitigate this.
Elimination Reactions With stronger bases in the Michaelis-Becker reaction, elimination reactions of the alkyl halide can compete with the desired substitution, especially at higher temperatures. Use a less hindered base or lower the reaction temperature.
Thermal Decomposition At very high temperatures, especially during prolonged reactions or distillation, the phosphonate product can decompose. It is often recommended to purify long-chain dialkyl alkylphosphonates using methods that avoid high temperatures, such as column chromatography.

Experimental Protocols

Method 1: Michaelis-Arbuzov Synthesis of this compound

This protocol provides a general procedure. Optimal conditions may vary and should be determined experimentally.

Materials:

  • Tributyl phosphite

  • 1-Bromohexane

  • Anhydrous Toluene (or another suitable high-boiling solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Flush the apparatus with an inert gas.

  • To the flask, add tributyl phosphite (1.0 equivalent) and 1-bromohexane (1.0-1.2 equivalents) under the inert atmosphere.

  • Heat the reaction mixture to 140-150°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess 1-bromohexane and the butyl bromide byproduct by vacuum distillation.

  • The crude this compound can be further purified by vacuum distillation or column chromatography.

Method 2: Michaelis-Becker Synthesis of this compound

This protocol provides a general procedure. The choice of base and solvent can significantly impact the reaction.

Materials:

  • Dibutyl phosphite

  • 1-Bromohexane

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer under an inert atmosphere.

  • In the flask, prepare a suspension of the base (e.g., NaH, 1.1 equivalents) in the anhydrous solvent.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of dibutyl phosphite (1.0 equivalent) in the anhydrous solvent to the base suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases (if using NaH).

  • Slowly add 1-bromohexane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-70°C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The optimal reaction temperature is a critical parameter influencing the yield of this compound. The following table provides a summary of expected yields at different temperatures for a typical Michaelis-Arbuzov synthesis.

Reaction Temperature (°C)Expected Yield (%)Notes
12060-70Slower reaction rate, may require longer reaction times.
14080-90Optimal balance between reaction rate and minimal side reactions.
16075-85Increased rate of side reactions and potential for product decomposition.

Note: These are generalized yields and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Mandatory Visualization

Below are diagrams illustrating the key reaction pathways and a general experimental workflow.

Michaelis_Arbuzov_Reaction TBP Tributyl Phosphite Intermediate Phosphonium Salt Intermediate TBP->Intermediate SN2 Attack BH 1-Bromohexane BH->Intermediate DBHP This compound Intermediate->DBHP Dealkylation BB Butyl Bromide Intermediate->BB

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

Michaelis_Becker_Reaction DBP Dibutyl Phosphite Anion Phosphonate Anion DBP->Anion Base Base (e.g., NaH) Base->Anion Deprotonation DBHP This compound Anion->DBHP SN2 Attack Salt Salt (e.g., NaBr) Anion->Salt BH 1-Bromohexane BH->DBHP BH->Salt

Caption: Michaelis-Becker reaction pathway for this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Prepare Reagents Prepare Reagents Mix Reagents Mix Reagents Prepare Reagents->Mix Reagents Heat & Stir Heat & Stir Monitor Progress (TLC/GC-MS) Monitor Progress (TLC/GC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/GC-MS)->Quench Reaction Extraction Extraction Drying Drying Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Characterization (NMR, IR) Characterization (NMR, IR) Purification (Distillation/Chromatography)->Characterization (NMR, IR) Purity Check (GC) Purity Check (GC)

Caption: General experimental workflow for this compound synthesis.

Catalyst selection for the synthesis of Dibutyl hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dibutyl hexylphosphonate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, a dialkyl alkylphosphonate, is most commonly achieved through variations of the Michaelis-Arbuzov and Michaelis-Becker reactions. The primary catalytic strategies involve:

  • Lewis Acid Catalysis: Lewis acids can be employed to mediate the Michaelis-Arbuzov reaction, often allowing for milder reaction conditions.[1]

  • Phase-Transfer Catalysis (PTC): PTC is particularly useful for the Michaelis-Becker reaction, facilitating the reaction between reactants in different phases (e.g., a solid salt and an organic liquid).[2] This method can enhance reaction rates and yields.[2][3][4][5]

Q2: What are the starting materials for the synthesis of this compound?

A2: The choice of starting materials depends on the selected synthetic route:

  • Michaelis-Arbuzov type reaction: This typically involves the reaction of a trialkyl phosphite (e.g., tributyl phosphite) with hexyl halide.

  • Michaelis-Becker reaction: This route utilizes a dialkyl phosphite (e.g., dibutyl phosphite) and a hexyl halide in the presence of a base.[6][7]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: A common issue, particularly in the Michaelis-Arbuzov reaction, is the formation of a mixture of phosphorylated products. This can occur if the newly formed butyl halide is more reactive or less volatile than the starting hexyl halide.[8] In the Michaelis-Becker reaction, hydrolysis of the dialkyl phosphonate reagent can reduce the yield, especially in liquid-liquid phase-transfer catalysis systems.[2]

Catalyst Selection Guide

The selection of an appropriate catalyst is crucial for optimizing the yield and purity of this compound. Below is a summary of common catalyst types with their advantages and disadvantages.

Catalyst TypeReactionTypical CatalystsAdvantagesDisadvantages
Lewis Acids Michaelis-ArbuzovAl(OTf)₃, ZnBr₂[1]Milder reaction conditions (room temperature to moderate heating)[1], Good to excellent yields for some phosphonates[1]Catalyst may need to be carefully chosen for specific substrates, Potential for catalyst deactivation by impurities.
Phase-Transfer Catalysts Michaelis-BeckerQuaternary ammonium salts (e.g., Benzyl triethyl ammonium chloride), Quaternary phosphonium salts[2][5]Increased reaction rates, Can be used in biphasic systems (solid-liquid or liquid-liquid)[2], Often leads to cleaner reactions and easier work-up.[3][4]Catalyst efficiency can be sensitive to the choice of solvent and base, Potential for catalyst poisoning.

Troubleshooting Common Experimental Issues

IssuePossible CauseRecommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid may be hydrolyzed or the phase-transfer catalyst may be poisoned.1a. Ensure anhydrous conditions when using Lewis acids. 1b. For PTC, ensure the purity of reactants and solvents to avoid catalyst poisoning.
2. Poor Reagent Purity: Impurities in starting materials (dibutyl phosphite, hexyl halide) can interfere with the reaction.2. Purify starting materials before use. For example, distill liquid reagents.
3. Inappropriate Base (Michaelis-Becker): The base may not be strong enough to deprotonate the dibutyl phosphite effectively.3. Consider using a stronger base such as sodium hydroxide or potassium carbonate.[2][8]
4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.4. Monitor the reaction progress using TLC or GC. If necessary, increase the reaction time or temperature.
Formation of Multiple Products 1. Side Reactions (Michaelis-Arbuzov): The butyl halide formed as a byproduct can react with the phosphite starting material.[8]1. Use a stoichiometric amount of the hexyl halide or a slight excess. Removing the butyl halide as it forms via distillation (if boiling points allow) can also be effective.
2. Hydrolysis of Reactants: Water present in the reaction mixture can lead to hydrolysis of the phosphite or the final product.2. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Difficulty in Product Purification 1. Unreacted Starting Materials: Similar boiling points of the product and unreacted starting materials can make distillation challenging.1. Use column chromatography for purification. A silica gel column with a suitable solvent system (e.g., petroleum ether/ethyl acetate) is often effective.[8]
2. Presence of Catalyst Residues: Lewis acid or phase-transfer catalyst residues can contaminate the product.2a. For Lewis acids, perform an aqueous work-up to remove the metal salts. 2b. For PTC, washing the organic layer with water can help remove the quaternary ammonium or phosphonium salts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalyzed Michaelis-Becker Reaction

This protocol is adapted from a general procedure for the synthesis of dialkyl alkylphosphonates using phase-transfer catalysis.[2]

Materials:

  • Dibutyl phosphite

  • 1-Hexyl bromide (or chloride)

  • Sodium hydroxide (solid)

  • Benzyl triethyl ammonium chloride (BTEAC)

  • Dichloromethane (anhydrous)

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibutyl phosphite (1 equivalent), 1-hexyl bromide (1.1 equivalents), and benzyl triethyl ammonium chloride (0.05 equivalents).

  • Add anhydrous dichloromethane to dissolve the reactants.

  • Add powdered sodium hydroxide (2 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically within a few hours), filter the mixture to remove the solid sodium hydroxide and sodium bromide.

  • Wash the filtrate with deionized water in a separatory funnel to remove the phase-transfer catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Dibutyl phosphite, 1-Hexyl bromide, and BTEAC in Dichloromethane base Add powdered Sodium Hydroxide reagents->base stir Stir vigorously at Room Temperature base->stir monitor Monitor reaction by TLC/GC stir->monitor filter Filter solids monitor->filter wash Wash with Water filter->wash dry Dry organic layer (MgSO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify end end purify->end This compound troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Catalyst start->cause1 cause2 Impure Reagents start->cause2 cause3 Incorrect Base start->cause3 cause4 Insufficient Time/Temp start->cause4 sol1 Use anhydrous conditions/ Check reagent purity cause1->sol1 sol2 Purify starting materials cause2->sol2 sol3 Use a stronger base cause3->sol3 sol4 Increase reaction time/ temperature cause4->sol4

References

Technical Support Center: Hydrolysis of Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acidic hydrolysis of dibutyl hexylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acidic hydrolysis of this compound?

A1: The acidic hydrolysis of dialkyl phosphonates like this compound typically proceeds through a two-step nucleophilic substitution reaction.[1][2] In most cases, a nucleophilic attack by water occurs on the phosphorus atom.[2] The overall process involves the sequential cleavage of the two ester linkages.

The generally accepted mechanism involves the following steps:

  • Protonation of the phosphonate oxygen: The oxygen atom of the P=O group is protonated in the acidic medium. This increases the electrophilicity of the phosphorus atom.

  • Nucleophilic attack by water (Step 1): A water molecule attacks the phosphorus atom, leading to the cleavage of the first butoxy group and formation of a butyl hexylphosphonic acid monoester intermediate.

  • Protonation and nucleophilic attack (Step 2): The process is repeated for the second butoxy group, yielding hexylphosphonic acid and butanol as the final products.

The cleavage of the second ester group is generally the rate-determining step in the hydrolysis of dialkyl phosphonates.[2]

Q2: What are the typical reaction conditions for the acidic hydrolysis of this compound?

A2: While specific optimal conditions can vary, the acidic hydrolysis of dialkyl phosphonates is often carried out under relatively harsh conditions.[1][3] A general starting point would be to use a concentrated mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), at elevated temperatures.[1][2]

Commonly employed conditions include:

  • Acid: Concentrated HCl (e.g., 6-12 M) or HBr.[1][3]

  • Temperature: Refluxing temperature of the aqueous acidic solution (typically around 100-110 °C).

  • Reaction Time: The reaction time can range from a few hours to over 12 hours, depending on the desired conversion.[1][2]

Microwave-assisted hydrolysis has also been reported as a method to significantly reduce reaction times.[4]

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of the hydrolysis of this compound can be effectively monitored using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5] This technique allows for the direct observation of the disappearance of the starting diester signal and the appearance of the monoester intermediate and the final phosphonic acid product, as each will have a distinct chemical shift.

Other analytical techniques that can be employed include:

  • High-Performance Liquid Chromatography (HPLC): This can be used to separate and quantify the starting material, intermediate, and products over time.

  • Gas Chromatography (GC): GC can be used to monitor the formation of the butanol byproduct.

Q4: What are the expected byproducts of the acidic hydrolysis of this compound?

A4: The primary products of the complete hydrolysis are hexylphosphonic acid and butanol. However, under certain conditions, side reactions can occur. One potential side reaction, particularly under harsh acidic conditions, is the cleavage of the P-C bond, which would lead to the formation of phosphoric acid.[3][6] The stability of the P-C bond can be influenced by the structure of the phosphonate.[3] For a simple alkyl chain like in hexylphosphonate, this is generally less of a concern compared to phosphonates with certain activating groups.[3] Incomplete hydrolysis will result in the presence of the butyl hexylphosphonic acid monoester.

Troubleshooting Guides

Problem 1: Incomplete or Slow Hydrolysis

Possible Cause Suggested Solution
Insufficient Acid Concentration Increase the concentration of the mineral acid (e.g., from 6 M to 12 M HCl).
Low Reaction Temperature Ensure the reaction mixture is maintained at a consistent reflux temperature.
Short Reaction Time Extend the reaction time and monitor the progress using ³¹P NMR or HPLC until the desired conversion is achieved.
Steric Hindrance For phosphonates with bulky alkyl groups, longer reaction times and higher acid concentrations may be necessary.[2]
Poor Solubility The addition of a co-solvent may be necessary if the this compound has low solubility in the aqueous acid, but this can also affect the reaction rate.

Problem 2: P-C Bond Cleavage Observed

Possible Cause Suggested Solution
Excessively Harsh Conditions Reduce the reaction temperature or the concentration of the acid.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired diester hydrolysis is complete to minimize the degradation of the product.
Structural Instability While less likely for a simple hexyl group, if the phosphonate is susceptible to P-C bond cleavage, milder hydrolysis methods should be considered.

Problem 3: Difficulty in Isolating the Final Product

Possible Cause Suggested Solution
Residual Acid After the reaction, the excess acid and water can be removed by distillation.[1] Azeotropic distillation with toluene can help remove the final traces of water.[1]
Hygroscopic Nature of Product Phosphonic acids can be very hygroscopic.[1] After removing the solvent, dry the product thoroughly in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[1]
Purification from Byproducts If significant byproducts are present, purification by recrystallization or chromatography may be necessary. The use of propylene oxide as an acid scavenger during work-up has also been reported.[1][6]

Data Presentation

Table 1: Illustrative Reaction Conditions for Acidic Hydrolysis of a Generic Dialkyl Phosphonate

Disclaimer: The following data is illustrative for a generic dialkyl phosphonate and is intended for guidance only. Optimal conditions for this compound may vary and should be determined experimentally.

ParameterCondition 1Condition 2Condition 3
Acid 6 M HCl12 M HCl48% HBr
Temperature 100 °C (Reflux)110 °C (Reflux)125 °C (Reflux)
Reaction Time 12 hours6 hours8 hours
Expected Outcome Moderate to good conversionHigh conversionHigh conversion

Table 2: Illustrative Kinetic Data for the Two-Step Acidic Hydrolysis of a Dialkyl Arylphosphonate

Disclaimer: This data is for a dialkyl arylphosphonate and serves as an example of the two-step kinetic profile. The absolute rates for this compound will differ.

StepRate Constant (k)Description
Step 1: Diester to Monoester k₁Generally faster than the second step.
Step 2: Monoester to Diacid k₂Typically the rate-determining step.[2]

Experimental Protocols

General Protocol for the Acidic Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Addition of Acid: Carefully add an excess of concentrated hydrochloric acid (e.g., 6-12 M). A typical ratio could be 1 mmol of phosphonate to 5-10 mL of acid.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ³¹P NMR or another suitable analytical method.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess HCl and water under reduced pressure (e.g., using a rotary evaporator).

    • To remove the last traces of water, add toluene and perform an azeotropic distillation.[1]

    • Dry the resulting hexylphosphonic acid under high vacuum or in a desiccator containing P₂O₅.[1]

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Hydrolysis_Pathway Start This compound Intermediate Butyl Hexylphosphonic Acid Monoester Start->Intermediate + H₂O, H⁺ - Butanol Product Hexylphosphonic Acid Intermediate->Product + H₂O, H⁺ - Butanol

Caption: General two-step hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Incomplete Hydrolysis? Check_Temp Is Temperature at Reflux? Start->Check_Temp Yes Success Reaction Complete Start->Success No Check_Acid Is Acid Concentrated? Check_Temp->Check_Acid Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Increase_Time Increase Reaction Time Check_Acid->Increase_Time Yes Increase_Acid Increase Acid Concentration Check_Acid->Increase_Acid No Increase_Time->Success Increase_Temp->Success Increase_Acid->Success

Caption: Troubleshooting workflow for incomplete hydrolysis.

Experimental_Workflow Setup 1. Reaction Setup Add_Acid 2. Add Concentrated Acid Setup->Add_Acid Heat 3. Heat to Reflux Add_Acid->Heat Monitor 4. Monitor Reaction (e.g., ³¹P NMR) Heat->Monitor Workup 5. Work-up (Evaporation, Drying) Monitor->Workup Characterize 6. Characterize Product Workup->Characterize

Caption: General experimental workflow for acidic hydrolysis.

References

Technical Support Center: Scaling Up Dibutyl Hexylphosphonate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Dibutyl hexylphosphonate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via two primary methods: the Michaelis-Arbuzov reaction and the esterification of hexylphosphonic acid.[1][2][3] The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[2][3] Esterification, a more direct route, involves the reaction of hexylphosphonic acid with butanol, often in the presence of a catalyst.[1][4][5]

Q2: What are the critical safety precautions to consider when working with phosphonates?

A2: When handling phosphonates, it is crucial to use appropriate personal protective equipment (PPE), including industrial gloves, eye and face protection, and protective clothing.[6][7][8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that safety showers and eyewash stations are readily accessible.[8]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through vacuum distillation.[10] Heating the product to its boiling point at atmospheric pressure may lead to decomposition, resulting in a discolored and impure product.[10] It is also essential to protect the reaction mixture and the final product from atmospheric moisture.[10]

Q4: What are some common side reactions to be aware of during synthesis?

A4: Side reactions can occur, particularly during the deprotection steps in some synthesis routes. For instance, the McKenna reaction, which is used for deprotection, can sometimes lead to the cleavage of other ester groups or the formation of decomposition products.[11] The choice of solvent and temperature can significantly impact the formation of side products.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Side reactions consuming reactants.- Increase reaction time or temperature moderately.[5] - Ensure starting materials are pure and dry. - Optimize reaction conditions (e.g., catalyst concentration, solvent) to minimize side reactions.[11]
Product Discoloration (Darkening) - Decomposition at high temperatures during distillation.[10] - Presence of impurities.- Purify the product using vacuum distillation at a lower temperature.[10] - Ensure all glassware is clean and dry. - Use purified starting materials.
Inconsistent Results - Variability in reagent quality. - Fluctuations in reaction conditions (temperature, mixing). - Presence of moisture.- Use reagents from a reliable source and test for purity. - Maintain strict control over reaction parameters. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[10]
Difficulty in Product Isolation - Formation of an emulsion during workup. - Product is too volatile for complete solvent removal under high vacuum.- Break emulsions by adding brine or a small amount of a different organic solvent. - Use a rotary evaporator with controlled temperature and pressure for solvent removal.

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is a generalized procedure based on the well-established Michaelis-Arbuzov reaction for the synthesis of phosphonates.[2][3][12]

Materials:

  • Tributyl phosphite

  • 1-Hexyl bromide

  • Anhydrous Toluene (solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Heating mantle with magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen or argon atmosphere.

  • In the flask, place tributyl phosphite.

  • Slowly add 1-hexyl bromide to the flask from the dropping funnel with constant stirring. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent (toluene) and any unreacted starting materials under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Parameter Value
Reactant Molar Ratio (Tributyl phosphite : 1-Hexyl bromide) 1 : 1.1
Reaction Temperature Reflux temperature of Toluene (~111 °C)
Reaction Time 4-6 hours
Purification Method Vacuum Distillation

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Michaelis-Arbuzov Reaction cluster_product Product Tributyl_phosphite Tributyl phosphite Reaction_Step Heat (Reflux in Toluene) Tributyl_phosphite->Reaction_Step 1_Hexyl_bromide 1-Hexyl bromide 1_Hexyl_bromide->Reaction_Step Dibutyl_hexylphosphonate This compound Reaction_Step->Dibutyl_hexylphosphonate

Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (T, t) Start->Check_Conditions Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Impure_Materials Impure Materials Check_Purity->Impure_Materials Yes End Yield Improved Check_Purity->End No Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Yes Check_Conditions->End No Side_Reactions_Present Side Reactions Present Analyze_Side_Products->Side_Reactions_Present Yes Analyze_Side_Products->End No Purify_Reactants Purify Reactants Impure_Materials->Purify_Reactants Purify_Reactants->End Optimize_Conditions Optimize T and t Suboptimal_Conditions->Optimize_Conditions Optimize_Conditions->End Modify_Protocol Modify Protocol (e.g., change solvent, add catalyst scavenger) Side_Reactions_Present->Modify_Protocol Modify_Protocol->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Troubleshooting phase separation in Dibutyl hexylphosphonate extractions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibutyl hexylphosphonate (DBHP) for solvent extractions. Our aim is to help you resolve common phase separation issues and optimize your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of phase separation problems in this compound extractions?

Phase separation issues in liquid-liquid extractions using this compound typically arise from two main phenomena: emulsion formation and third-phase formation.

  • Emulsion Formation: An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed in the other as fine droplets. This prevents the formation of a clear interface between the organic and aqueous phases, making separation difficult. Emulsions are often caused by high shear mixing, the presence of surface-active agents, or high concentrations of the extractant or the extracted species.

  • Third-Phase Formation: This phenomenon, also known as phase splitting, occurs when the organic phase separates into two distinct layers: a light organic phase and a dense, often highly viscous, third phase that contains a high concentration of the extracted metal-extractant complex.[1][2] This can lead to significant loss of the target compound and operational difficulties. Third-phase formation is often influenced by the concentration of the extractant, the loading of the organic phase with the extracted species, the nature of the diluent, the temperature, and the composition of the aqueous phase (e.g., acidity).[3]

Q2: What is a "third phase" and why does it form?

A "third phase" is a second organic phase that is denser than the primary organic phase and forms at the interface between the aqueous and primary organic phases.[2] It is typically rich in the extracted metal-DBHP complex and can be highly viscous.

The formation of a third phase is a complex phenomenon related to the limited solubility of the extracted metal-DBHP complexes in the organic diluent. At high concentrations, these complexes can self-associate or aggregate, leading to the formation of large supramolecular assemblies that are no longer soluble in the primary organic solvent, causing them to separate out as a distinct phase.[2]

Factors that promote third-phase formation include:

  • High extractant concentration: Higher concentrations of this compound can lead to the formation of larger aggregates of the extracted complex.[2]

  • High metal loading: As more metal is extracted into the organic phase, the concentration of the metal-DBHP complex increases, exceeding its solubility limit in the diluent.

  • Inappropriate diluent: The choice of diluent plays a crucial role. Aliphatic diluents are more prone to third-phase formation compared to aromatic or cyclic diluents, which can better solvate the extracted complexes.[3]

  • Low temperature: Lower temperatures generally decrease the solubility of the extracted complexes, making third-phase formation more likely.

  • High acidity (in some systems): The pH or acidity of the aqueous phase can influence the speciation of the extracted complex and its solubility in the organic phase.[3][4]

Q3: How can I prevent emulsion formation in my experiments?

Preventing emulsions is often more effective than trying to break them after they have formed. Here are some preventative strategies:

  • Gentle Mixing: Avoid vigorous shaking or vortexing. Instead, use gentle, repeated inversions of the separatory funnel to allow for efficient mass transfer without creating a stable emulsion.

  • Optimize pH: The pH of the aqueous phase can significantly impact the charge of the molecules and their surface activity. Experiment with adjusting the pH to a point where emulsion formation is minimized.[4][5]

  • Control Temperature: Temperature can affect the viscosity and interfacial tension of the phases. While higher temperatures can sometimes reduce viscosity and aid in phase separation, they can also degrade sensitive compounds.[1][6][7] The optimal temperature should be determined empirically.

  • Lower Concentration: If possible, reducing the concentration of this compound or the analyte may help to decrease the stability of any potential emulsion.

Troubleshooting Guides

Problem: A stable emulsion has formed, and the phases will not separate.

This is one of the most frequent challenges in liquid-liquid extractions. The stability of the emulsion makes it difficult to recover the product efficiently.

Emulsion_Troubleshooting Start Stable Emulsion Formed Patience Allow Mixture to Stand (Several minutes to hours) Start->Patience CheckSeparation Phases Separated? Patience->CheckSeparation No Separation Centrifugation Centrifuge the Sample Centrifugation->CheckSeparation No Separation SaltingOut Add Saturated NaCl (Brine) Solution SaltingOut->CheckSeparation No Separation Solvent Add a Small Amount of a Different Organic Solvent (e.g., ethanol, methanol) Solvent->CheckSeparation No Separation Filtration Filter Through Glass Wool or Phase Separation Paper Filtration->CheckSeparation No Separation CheckSeparation->Centrifugation No CheckSeparation->SaltingOut No CheckSeparation->Solvent No CheckSeparation->Filtration No Success Proceed with Extraction CheckSeparation->Success Yes Failure Consider Alternative Extraction Method (e.g., Solid-Phase Extraction) CheckSeparation->Failure No Third_Phase_Factors ThirdPhase Third-Phase Formation HighExtractant High [DBHP] Aggregation Increased Aggregation of Metal-DBHP Complexes HighExtractant->Aggregation HighLoading High Metal Loading HighLoading->Aggregation WrongDiluent Inappropriate Diluent (e.g., Aliphatic) Solubility Exceeded Solubility Limit in Organic Phase WrongDiluent->Solubility LowTemp Low Temperature LowTemp->Solubility HighAcidity High Acidity (System Dependent) HighAcidity->Aggregation Aggregation->Solubility Solubility->ThirdPhase

References

Stabilizing Dibutyl hexylphosphonate for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and stabilization of Dibutyl hexylphosphonate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organophosphorus compound. While specific data for the hexyl derivative is limited, the closely related Dibutyl butylphosphonate is primarily used as a solvent extraction agent for heavy metals, such as uranium, from acidic solutions.[1][2] It also finds applications as a plasticizer, antifoam agent, and an intermediate in the synthesis of other organophosphorus compounds.[1]

Q2: What are the main factors that can cause this compound to degrade during long-term storage?

A2: The primary degradation pathways for this compound, like other phosphonate esters, are:

  • Hydrolysis: The ester bonds are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.[3][4]

  • Thermal Decomposition: Elevated temperatures can cause the compound to decompose. For similar dialkyl alkylphosphonates, this can result in the formation of the corresponding phosphonic acid and an alkene.

  • Oxidation: Exposure to air and light can lead to oxidative degradation. Organophosphorus compounds can be susceptible to oxidation, which can be initiated by free radicals.[5][6]

Q3: What are the ideal storage conditions for long-term stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. For extended periods, storage at reduced temperatures is advisable. It is crucial to keep it away from strong oxidizing agents.

Storage DurationTemperatureConditions
Short-term (days to weeks)0-4 °CInert atmosphere (e.g., argon or nitrogen), tightly sealed container.
Long-term (months to years)-20 °CInert atmosphere, tightly sealed container, protected from light.

Q4: Are there any recommended stabilizers that can be added to this compound for long-term storage?

A4: Yes, the addition of stabilizers can help mitigate degradation.

  • Antioxidants: To prevent oxidative degradation, small amounts of antioxidants can be added. Butylated hydroxytoluene (BHT) or Vitamin E are commonly used radical scavengers.[5][6]

  • Hydrolysis Inhibitors: To minimize hydrolysis, ensuring the compound is stored under anhydrous (water-free) conditions is the most effective approach. If the presence of moisture is unavoidable, the addition of a neutral pH buffer may offer some protection, although this should be tested for compatibility.

Stabilizer TypeExampleRecommended Concentration (w/w)
AntioxidantButylated hydroxytoluene (BHT)0.01 - 0.1%
AntioxidantVitamin E (α-tocopherol)0.01 - 0.1%

Troubleshooting Guide

Problem: I have observed a change in the color or clarity of my stored this compound.

  • Possible Cause: This could be a sign of degradation, potentially due to oxidation or hydrolysis. The formation of impurities can lead to discoloration (e.g., yellowing) or turbidity.

  • Solution:

    • Do not use the product if you suspect degradation.

    • Analyze a small sample using techniques like HPLC or GC-MS to identify potential degradation products.[7][8]

    • If degradation is confirmed, the product should be disposed of according to your institution's hazardous waste guidelines.

    • Review your storage conditions. Ensure the container is properly sealed, under an inert atmosphere, and stored at the recommended temperature, protected from light.

Problem: My experiment is yielding inconsistent results when using an older batch of this compound.

  • Possible Cause: The concentration of the active compound may have decreased due to degradation. The presence of degradation products could also be interfering with your experiment.

  • Solution:

    • Perform a purity analysis (e.g., via quantitative NMR or chromatography) on the older batch and compare it to a new, unopened batch or the certificate of analysis.

    • If the purity is lower than expected, it is advisable to use a fresh batch of the reagent for your experiments.

    • Consider implementing a routine quality control check for stored reagents.

Problem: I suspect my this compound has been exposed to moisture.

  • Possible Cause: Improper sealing of the container or storage in a humid environment can lead to moisture absorption.

  • Solution:

    • Moisture can lead to hydrolysis. The extent of degradation will depend on the duration of exposure and the temperature.

    • You can attempt to dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate), followed by filtration. However, this will not remove any degradation products that have already formed.

    • It is recommended to analyze the purity of the compound after drying to ensure it is still suitable for your application.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term shelf life.[9][10][11]

Methodology:

  • Sample Preparation: Aliquot 1 mL of this compound into several amber glass vials. For samples with stabilizers, add the appropriate concentration of the stabilizer (e.g., 0.05% BHT) and mix thoroughly. A control sample with no stabilizer should also be prepared.

  • Storage Conditions: Place the vials in a stability chamber under the following conditions:

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Control: 4 °C in the dark

  • Time Points: Analyze the samples at initial (T=0), 1, 3, and 6 months.

  • Analysis: At each time point, assess the following:

    • Appearance: Visual inspection for color change and precipitation.

    • Purity: Use HPLC or GC-MS to determine the percentage of this compound remaining and to identify any degradation products.

    • Water Content: Use Karl Fischer titration to measure the water content.

Expected Outcome:

The data will show the rate of degradation under accelerated conditions. This can be used to estimate the shelf life at normal storage conditions. The effectiveness of any added stabilizers will also be determined.

Protocol 2: Analysis of Degradation Products by HPLC

Methodology:

  • Sample Preparation: Dilute a 10 µL aliquot of the stored this compound sample in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm or a mass spectrometer for identification of degradation products.

  • Analysis: Inject the prepared sample. The appearance of new peaks or a decrease in the area of the main this compound peak compared to a reference standard indicates degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Degradation start Start: Suspected Degradation (e.g., color change, inconsistent results) check_visual Visually inspect the sample. Is there a color change or precipitate? start->check_visual analyze_purity Perform purity analysis (e.g., HPLC, GC-MS) check_visual->analyze_purity Yes check_visual->analyze_purity No, but results are inconsistent compare_results Compare purity to a fresh batch or certificate of analysis. analyze_purity->compare_results is_degraded Is the purity significantly lower or are degradation products present? compare_results->is_degraded dispose Dispose of the degraded product according to safety protocols. is_degraded->dispose Yes use_fresh Use a fresh batch of the reagent. is_degraded->use_fresh No, purity is acceptable review_storage Review storage conditions: - Temperature - Light exposure - Inert atmosphere - Container seal dispose->review_storage end End review_storage->end use_fresh->end SolventExtractionWorkflow Experimental Workflow: Solvent Extraction of Heavy Metals start Start: Prepare Aqueous Phase (Heavy metals in acidic solution) mix_phases Combine and vigorously mix aqueous and organic phases in a separatory funnel. start->mix_phases prepare_organic Prepare Organic Phase: This compound in a non-polar solvent (e.g., kerosene) prepare_organic->mix_phases allow_separation Allow phases to separate. mix_phases->allow_separation separate_phases Drain the aqueous phase (raffinate). allow_separation->separate_phases strip_metals Strip heavy metals from the organic phase using a suitable stripping agent (e.g., stronger acid). separate_phases->strip_metals analyze_raffinate Analyze raffinate for remaining heavy metal concentration. separate_phases->analyze_raffinate analyze_strip Analyze stripping solution for recovered heavy metal concentration. strip_metals->analyze_strip end End analyze_raffinate->end analyze_strip->end

References

Validation & Comparative

A Comparative Guide: Dibutyl Hexylphosphonate vs. Tributyl Phosphate (TBP) for Advanced Extraction Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solvent extraction and purification, particularly within nuclear fuel reprocessing, hydrometallurgy, and pharmaceutical production, the choice of an appropriate organophosphorus extractant is paramount to achieving optimal separation and efficiency. For decades, Tributyl phosphate (TBP) has been the workhorse of the industry. However, alternative extractants, such as Dibutyl hexylphosphonate, are emerging as promising candidates with potentially superior performance characteristics. This guide provides an objective comparison of this compound and Tributyl phosphate, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable agent for their applications. As specific data for this compound is limited in publicly available literature, this guide will utilize Dibutyl butylphosphonate (DBBP) as a close structural and functional analogue for comparative purposes.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these extractants is crucial for predicting their behavior in solvent extraction systems. The key difference lies in the substitution of a butoxy group in TBP with a butyl group directly bonded to the phosphorus atom in DBBP, which influences the electron density of the phosphoryl oxygen and, consequently, its extraction capabilities.

PropertyDibutyl butylphosphonate (DBBP)Tributyl Phosphate (TBP)
Molecular Formula C12H27O3PC12H27O4P
Molecular Weight 250.32 g/mol [1]266.31 g/mol [2]
Appearance Colorless liquid[1]Colorless to pale-yellow liquid[3]
Odor Mild[1]Odorless[3]
Density 0.948 g/cm³ at 20°C[1]0.979 g/mL at 25°C[4][5]
Boiling Point 127-128°C at 2.5 mmHg[1]289°C (decomposes)[3]
Melting Point --80°C[3]
Flash Point 154°C (310°F)[1]146°C (295°F)[5]
Water Solubility Insoluble[1]280 mg/L at 25°C[4]
Solubility in Organic Solvents Miscible with most common organic solvents[1]Miscible with most solvents and diluents[6]
Stability Stable[1]Stable, but can hydrolyze in acidic, neutral, or alkaline solutions[2][6]

Performance in Solvent Extraction: Experimental Data

The primary advantage of phosphonates over phosphates lies in their enhanced extraction efficiency, which is attributed to the higher basicity of the phosphoryl oxygen. The direct carbon-phosphorus bond in phosphonates increases the electron-donating ability of the alkyl group compared to the electron-withdrawing effect of the oxygen atom in the P-O-C bond of phosphates. This leads to a more nucleophilic phosphoryl oxygen, resulting in stronger complex formation with metal ions.

Comparative Extraction of Uranium (VI)

Studies comparing the extraction of Uranium (VI) from nitric acid media have demonstrated the superior performance of dialkyl alkylphosphonates over TBP.

ExtractantDiluentAqueous PhaseDistribution Coefficient (DU)Reference
1.1 M Dibutyl propylphosphonaten-dodecane3 M HNO3~15
1.1 M Dibutyl pentylphosphonaten-dodecane3 M HNO3~18
1.1 M Tributyl phosphate (TBP)n-dodecane3 M HNO3~8

Note: Data is estimated from graphical representations in cited literature. Direct comparative data for this compound was not available.

Third Phase Formation

A critical operational consideration in solvent extraction is the formation of a third phase, a heavy organic phase that can disrupt the process. This phenomenon is particularly prevalent at high metal and acid concentrations. Phosphonates, due to their different molecular structure and interactions, can exhibit different third phase formation behavior compared to TBP. While TBP is known to form a third phase under certain conditions in the PUREX process[7][8][9][10], some studies suggest that higher homologs of TBP and phosphonates may be more resistant to third phase formation.

Hydrolytic and Radiolytic Stability

The stability of the extractant under the harsh acidic and radioactive conditions of nuclear fuel reprocessing is crucial. Both TBP and phosphonates can undergo hydrolysis and radiolysis, leading to the formation of acidic degradation products like dibutyl phosphate (DBP) and monobutyl phosphate (MBP) from TBP.[11][12][13] These degradation products can form strong complexes with metal ions, leading to difficulties in stripping and reduced separation efficiency. While aromatic diluents can offer some protection against radiolysis for TBP[14], the inherent stability of the P-C bond in phosphonates may offer advantages in terms of reduced degradation. Research indicates that zirconium phosphonate materials demonstrate significant radiolytic stability.[15]

Experimental Protocols

1. Synthesis of Dibutyl Alkylphosphonates (Michaelis-Becker Reaction)

This protocol describes a general method for the synthesis of dibutyl alkylphosphonates, which can be adapted for this compound.

  • Step 1: Preparation of Sodium Dibutylphosphite. In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, equimolar amounts of sodium metal and dibutyl phosphite are reacted in an inert solvent (e.g., dry toluene) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature with vigorous stirring until all the sodium has reacted.

  • Step 2: Alkylation. The resulting solution of sodium dibutylphosphite is then treated with an equimolar amount of the corresponding alkyl halide (e.g., 1-bromohexane for this compound). The reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure complete reaction.

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is washed with water to remove the sodium halide byproduct. The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure Dibutyl alkylphosphonate.

2. Synthesis of Tributyl Phosphate (TBP)

A common laboratory-scale synthesis of TBP involves the reaction of phosphoryl chloride with n-butanol.[6][16]

  • Step 1: Reaction Setup. A four-necked flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The system is protected from atmospheric moisture using calcium chloride tubes.

  • Step 2: Initial Charge. Dry n-butanol, dry pyridine (to neutralize the HCl byproduct), and a dry solvent like benzene are placed in the flask. The mixture is cooled to approximately -5°C using an ice-salt bath.

  • Step 3: Addition of Phosphoryl Chloride. Phosphoryl chloride is added dropwise from the dropping funnel while maintaining the temperature below 10°C with vigorous stirring.

  • Step 4: Reaction. After the addition is complete, the reaction mixture is gently refluxed for 2 hours.

  • Step 5: Work-up and Purification. After cooling, water is added to dissolve the pyridine hydrochloride. The organic layer is separated, washed with water until neutral, and dried over anhydrous sodium sulfate. The solvent is then evaporated, and the crude TBP is purified by vacuum distillation.[16]

3. Comparative Solvent Extraction of Uranium (VI)

This protocol outlines a procedure to compare the extraction efficiency of this compound (or its analogue) and TBP.

  • Step 1: Preparation of Organic Phase. Prepare solutions of 1.1 M this compound and 1.1 M TBP in a suitable diluent (e.g., n-dodecane).

  • Step 2: Preparation of Aqueous Phase. Prepare an aqueous feed solution containing a known concentration of Uranyl nitrate (e.g., 50 g/L) in a specific concentration of nitric acid (e.g., 3 M HNO3).

  • Step 3: Extraction. In a series of separatory funnels, contact equal volumes of the organic phase (either this compound or TBP solution) and the aqueous phase. Shake the funnels vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached. Allow the phases to separate.

  • Step 4: Analysis. Carefully separate the aqueous and organic phases. Determine the concentration of uranium in the aqueous phase before and after extraction using a suitable analytical technique (e.g., ICP-MS or spectrophotometry). The concentration of uranium in the organic phase can be calculated by mass balance.

  • Step 5: Calculation of Distribution Coefficient (D). The distribution coefficient (D) for uranium is calculated as the ratio of the concentration of uranium in the organic phase to its concentration in the aqueous phase at equilibrium.

  • Step 6: Stripping (Back-Extraction). The loaded organic phase can be contacted with a stripping solution (e.g., dilute nitric acid or a complexing agent) to recover the extracted uranium. The efficiency of stripping can also be compared between the two extractants.

Visualizations

Solvent Extraction Workflow

The following diagram illustrates a typical solvent extraction process, which is a core application for both this compound and Tributyl phosphate.

G General Solvent Extraction Workflow cluster_0 Extraction Stage cluster_1 Scrubbing Stage (Optional) cluster_2 Stripping Stage Aqueous_Feed Aqueous Feed (Metal Ions in Acid) Mixer_1 Mixer Aqueous_Feed->Mixer_1 Organic_Solvent Organic Solvent (Extractant + Diluent) Organic_Solvent->Mixer_1 Settler_1 Settler Mixer_1->Settler_1 Loaded_Organic Loaded Organic Phase (Metal-Extractant Complex) Settler_1->Loaded_Organic Organic Raffinate Raffinate (Depleted Aqueous Phase) Settler_1->Raffinate Aqueous Mixer_2 Mixer Loaded_Organic->Mixer_2 Loaded_Organic->Mixer_2 Scrub_Solution Scrub Solution (e.g., Dilute Acid) Scrub_Solution->Mixer_2 Settler_2 Settler Mixer_2->Settler_2 Scrubbed_Organic Scrubbed Organic Phase Settler_2->Scrubbed_Organic Organic Scrub_Waste Scrub Waste Settler_2->Scrub_Waste Aqueous Mixer_3 Mixer Scrubbed_Organic->Mixer_3 Scrubbed_Organic->Mixer_3 Stripping_Agent Stripping Agent (e.g., Water, Dilute Acid) Stripping_Agent->Mixer_3 Settler_3 Settler Mixer_3->Settler_3 Stripped_Organic Stripped Organic (Recycled) Settler_3->Stripped_Organic Organic Product_Solution Product Solution (Concentrated Metal Ions) Settler_3->Product_Solution Aqueous Stripped_Organic->Organic_Solvent Recycle

Caption: A generalized workflow for a multi-stage solvent extraction process.

Logical Relationship of Performance Factors

The following diagram illustrates the key molecular and systemic factors influencing the performance of organophosphorus extractants.

G Factors Influencing Extractant Performance Molecular_Structure Molecular Structure Basicity Basicity of Phosphoryl Oxygen (P=O) Molecular_Structure->Basicity Steric_Hindrance Steric Hindrance Molecular_Structure->Steric_Hindrance Extraction_Efficiency Extraction Efficiency Basicity->Extraction_Efficiency Selectivity Selectivity Steric_Hindrance->Selectivity Third_Phase Third Phase Formation Extraction_Efficiency->Third_Phase Stability Hydrolytic & Radiolytic Stability Stability->Extraction_Efficiency Process_Conditions Process Conditions (Acid, Metal Conc., Temp.) Process_Conditions->Third_Phase Process_Conditions->Stability

Caption: Interplay of factors determining the effectiveness of an extractant.

Conclusion

While Tributyl phosphate remains a widely used and well-characterized extractant, this compound and its analogues present a compelling alternative with the potential for significantly higher extraction efficiencies. This advantage stems from the inherent electronic properties of the phosphonate structure. However, a comprehensive evaluation for a specific application must also consider factors such as third phase formation, hydrolytic and radiolytic stability, and cost. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions based on empirical data. As the demand for more efficient and robust separation processes grows, the exploration of advanced extractants like this compound will be crucial for innovation in chemical and pharmaceutical sciences.

References

A Comparative Guide to the Extraction Efficiency of Dibutyl Hexylphosphonate and Dibutyl Butylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate extractant is a critical decision in solvent extraction processes, directly impacting efficiency, selectivity, and overall process economics. This guide provides a comparative analysis of two neutral organophosphorus extractants: Dibutyl hexylphosphonate and Dibutyl butylphosphonate. While direct comparative studies are limited, this document synthesizes available data and established principles to guide researchers in their selection process.

Executive Summary

Dibutyl butylphosphonate (DBBP) is a well-documented extractant, particularly for uranium and rare earth elements (REEs). In contrast, specific data on the extraction efficiency of this compound is less prevalent in publicly available literature. However, a general principle in the field of solvent extraction with neutral organophosphorus reagents is that increasing the length of the alkyl chain can lead to enhanced extraction efficiency[1]. This is attributed to the increased lipophilicity and electron-donating effect of the longer alkyl group, which can enhance the solvation of the metal-extractant complex in the organic phase. Therefore, it is theoretically expected that this compound would exhibit a higher extraction efficiency than Dibutyl butylphosphonate under similar conditions.

Quantitative Data on Extraction Efficiency

ExtractantMetal IonAqueous PhaseOrganic PhaseRecovery (%)Reference
Dibutyl butylphosphonateU₃O₈Ion exchange nitrate eluates (15-28 g/L)25% v/v in kerosene≥ 99%[2]
This compound---Data not available-

Note: The absence of specific data for this compound necessitates a reliance on the general principle of increased efficiency with longer alkyl chains for preliminary assessment.

Physicochemical Properties

Understanding the physical and chemical properties of these extractants is crucial for process design and optimization.

PropertyDibutyl butylphosphonateThis compound
Molecular Formula C₁₂H₂₇O₃P[3]C₁₆H₃₅O₃P
Molecular Weight 250.32 g/mol [3]318.42 g/mol
Appearance Colorless to pale amber liquid[2][3]Data not available
Boiling Point 127-128 °C @ 2.5 mmHg[3]Data not available
Density 0.948 g/cm³ at 20°C[3]Data not available
Solubility in Water Insoluble[3]Expected to be very low
Solubility in Organic Solvents Miscible with most common organic solvents[3]Expected to be miscible with common organic solvents

Experimental Protocols

While specific, detailed protocols for this compound are not available, the following general experimental protocol for the solvent extraction of uranium can be adapted for both compounds. This protocol is based on established methodologies for organophosphorus-based extractions[4][5].

Objective: To determine the distribution coefficient (D) of a metal ion (e.g., Uranium) between an aqueous phase and an organic phase containing either this compound or Dibutyl butylphosphonate.

Materials:

  • This compound or Dibutyl butylphosphonate

  • Diluent (e.g., kerosene, dodecane)

  • Aqueous feed solution containing the metal ion of interest (e.g., uranyl nitrate in nitric acid)

  • Stripping solution (e.g., dilute nitric acid, ammonium carbonate solution)

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, UV-Vis spectrophotometer)

Procedure:

  • Organic Phase Preparation: Prepare a solution of the desired concentration of the phosphonate extractant (e.g., 0.1 M) in the chosen diluent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a known concentration of the metal ion in a suitable acidic medium (e.g., 1 M HNO₃).

  • Extraction:

    • In a separatory funnel, mix equal volumes of the organic and aqueous phases (e.g., 10 mL each).

    • Shake the mixture for a predetermined time (e.g., 30 minutes) at a constant temperature to ensure equilibrium is reached.

    • Allow the phases to separate.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the metal ion in the aqueous phase after extraction.

    • The concentration of the metal ion in the organic phase can be calculated by mass balance or by stripping the metal from the organic phase and analyzing the stripping solution.

  • Stripping (Back-Extraction):

    • Contact the loaded organic phase with a suitable stripping solution.

    • Shake for a sufficient time to transfer the metal ion back to the aqueous phase.

    • Separate the phases and analyze the metal ion concentration in the stripping solution.

  • Calculation of Distribution Coefficient (D):

    • D = [Metal concentration in organic phase] / [Metal concentration in aqueous phase]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single-stage solvent extraction experiment.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation prep_org Prepare Organic Phase (Extractant + Diluent) mix Mix Organic and Aqueous Phases prep_org->mix prep_aq Prepare Aqueous Phase (Metal Ion + Acid) prep_aq->mix equilibrate Equilibrate (Mechanical Shaking) mix->equilibrate separate Phase Separation equilibrate->separate analyze_aq Analyze Aqueous Phase (e.g., ICP-MS) separate->analyze_aq strip Strip Metal from Organic Phase separate->strip calc_d Calculate Distribution Coefficient (D) analyze_aq->calc_d analyze_org Analyze Stripping Solution strip->analyze_org analyze_org->calc_d

Caption: General workflow for a single-stage solvent extraction experiment.

Logical Relationship of Extraction Efficiency

The extraction efficiency of neutral organophosphorus extractants is influenced by the basicity of the phosphoryl oxygen atom. A more basic oxygen atom leads to a stronger complex with the metal ion, resulting in higher extraction efficiency. The alkyl groups attached to the phosphorus atom influence this basicity through their inductive effects.

G cluster_structure Molecular Structure cluster_property Electronic & Physical Properties cluster_mechanism Extraction Mechanism cluster_outcome Outcome alkyl_chain Alkyl Chain Length (Hexyl > Butyl) inductive_effect Inductive Effect (+I) alkyl_chain->inductive_effect lipophilicity Lipophilicity alkyl_chain->lipophilicity basicity Basicity of Phosphoryl Oxygen inductive_effect->basicity complex_stability Metal-Extractant Complex Stability lipophilicity->complex_stability basicity->complex_stability extraction_efficiency Extraction Efficiency complex_stability->extraction_efficiency

Caption: Factors influencing the extraction efficiency of alkylphosphonates.

Conclusion

Based on the established principles of solvent extraction with neutral organophosphorus reagents, This compound is expected to exhibit a higher extraction efficiency than Dibutyl butylphosphonate . The longer hexyl chains in this compound increase its lipophilicity and the electron-donating inductive effect, leading to a more basic phosphoryl oxygen and, consequently, the formation of a more stable complex with the extracted metal ion.

However, the lack of direct comparative experimental data for this compound is a significant knowledge gap. Researchers considering this extractant are strongly encouraged to perform preliminary experimental evaluations to determine its performance for their specific application and to establish optimal operating conditions. The provided general experimental protocol can serve as a starting point for such investigations.

References

Confirming the Structure of Dibutyl Hexylphosphonate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for confirming the structure of Dibutyl hexylphosphonate. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted spectroscopic data and compares it with experimental data for a closely related analogue, Dibutyl butylphosphonate. This approach allows for a detailed examination of the expected spectral characteristics and highlights key differences for structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for Dibutyl butylphosphonate.

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for Dibutyl butylphosphonate)

Assignment This compound (Predicted Chemical Shift, δ ppm) Dibutyl butylphosphonate (Experimental Chemical Shift, δ ppm) Multiplicity Integration
O-CH ₂-(CH₂)₂-CH₃3.9 - 4.1~4.0Triplet of doublets4H
P-CH ₂-(CH₂)₄-CH₃1.6 - 1.8~1.7Multiplet2H
O-CH₂-CH ₂-CH₂-CH₃1.5 - 1.7~1.6Multiplet4H
P-CH₂-CH ₂-(CH₂)₃-CH₃1.2 - 1.4-Multiplet2H
O-CH₂-CH₂-CH ₂-CH₃1.3 - 1.5~1.4Multiplet4H
P-(CH₂)₂-CH ₂-(CH₂)₂-CH₃1.2 - 1.4-Multiplet2H
P-(CH₂)₃-CH ₂-CH₂-CH₃1.2 - 1.4-Multiplet2H
P-(CH₂)₄-CH ₂-CH₃1.2 - 1.4-Multiplet2H
O-(CH₂)₃-CH0.8 - 1.0~0.9Triplet6H
P-(CH₂)₅-CH0.8 - 1.0-Triplet3H

Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for Dibutyl butylphosphonate)

Assignment This compound (Predicted Chemical Shift, δ ppm) Dibutyl butylphosphonate (Experimental Chemical Shift, δ ppm)
O -CH₂-(CH₂)₂-CH₃65 - 67~66
P -CH₂-(CH₂)₄-CH₃28 - 32 (d, ¹JPC)~29 (d, ¹JPC)
O-CH₂-C H₂-CH₂-CH₃32 - 34~33
P-CH₂-C H₂-(CH₂)₃-CH₃30 - 32-
O-CH₂-CH₂-C H₂-CH₃18 - 20~19
P-(CH₂)₂-C H₂-(CH₂)₂-CH₃22 - 24-
P-(CH₂)₃-C H₂-CH₂-CH₃31 - 33-
P-(CH₂)₄-C H₂-CH₃22 - 24-
O-(CH₂)₃-C H₃13 - 15~14
P-(CH₂)₅-C H₃13 - 15-

Table 3: ³¹P NMR Data (Predicted for this compound vs. Experimental for Dibutyl butylphosphonate)

Compound Predicted Chemical Shift (δ ppm) Experimental Chemical Shift (δ ppm)
This compound+30 to +34-
Dibutyl butylphosphonate-~+32

Table 4: Infrared (IR) Spectroscopy Data (Predicted for this compound vs. Experimental for Dibutyl butylphosphonate)

Functional Group Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Vibrational Mode
P=O1240 - 1260~1250Stretch
P-O-C1020 - 1050~1030Stretch
C-H (sp³)2850 - 30002870 - 2960Stretch
CH₂1450 - 1470~1465Bend
CH₃1375 - 1385~1380Bend

Table 5: Mass Spectrometry Data (Predicted for this compound vs. Experimental for Dibutyl butylphosphonate)

Compound Predicted Molecular Ion (m/z) Experimental Molecular Ion (m/z) Key Predicted Fragments (m/z) Key Experimental Fragments (m/z)
This compound278-221, 193, 165, 137, 111, 57, 41-
Dibutyl butylphosphonate-250195, 167, 139, 111, 57, 41

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphonate sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • ³¹P NMR Acquisition: Acquire the phosphorus NMR spectrum using a proton-decoupled pulse sequence. The spectral width will depend on the chemical environment of the phosphorus atom but is often in the range of -50 to +50 ppm. A smaller number of scans compared to ¹³C NMR is usually sufficient.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is convenient. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal or salt plates. Then, record the sample spectrum over a typical mid-infrared range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods.

  • Ionization: Utilize Electron Ionization (EI) as a standard method for creating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3][4]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the general workflow for confirming the structure of a chemical compound using spectroscopic data.

G Spectroscopic Structure Confirmation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Structure Elucidation Sample Pure Compound NMR NMR (¹H, ¹³C, ³¹P) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure Confirmation Structure Confirmed Structure->Confirmation

Caption: Workflow for chemical structure confirmation.

References

Performance of Dibutyl Hexylphosphonate in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dibutyl Hexylphosphonate (DBHP) as a solvent extraction agent. Due to the limited direct experimental data on DBHP in publicly available literature, this guide leverages performance data from structurally similar dialkylalkyl phosphonates, namely Dibutylpropyl phosphonate (DBPrP) and Dibutylpentyl phosphonate (DBPeP), to project the performance characteristics of DBHP. The comparison is primarily made against the universally employed extractant, Tributyl phosphate (TBP).

The core of this analysis rests on the principle that the length of the alkyl chain attached to the phosphorus atom in phosphonate extractants influences their extractive properties and physical characteristics. Generally, increasing the alkyl chain length can lead to increased lipophilicity, which may affect phase separation and solubility in different diluents.

Comparative Performance of Dialkylalkyl Phosphonates

The extraction efficiency of organophosphorus compounds is closely related to the basicity of the phosphoryl oxygen. Phosphonates, including DBHP, are generally more basic than their phosphate counterparts like TBP. This increased basicity leads to stronger complexation with metal ions, resulting in higher distribution coefficients for actinides and other target metals.

Table 1: Comparison of Distribution Coefficients (D) for U(VI) and Th(IV) with Different Extractants in Nitric Acid Medium

ExtractantMetal IonNitric Acid Conc. (M)Distribution Coefficient (D)Reference
1.1 M TBPU(VI)3.0~15[1]
1.1 M DBPrPU(VI)3.0~40[1]
1.1 M DBPePU(VI)3.0~50[1]
1.1 M TBPTh(IV)3.0~10[1]
1.1 M DBPrPTh(IV)3.0~80[1]
1.1 M DBPePTh(IV)3.0~100[1]

Note: The data for DBPrP and DBPeP are used as a proxy for DBHP. It is anticipated that DBHP would exhibit distribution coefficients in a similar or slightly higher range than DBPeP for U(VI) and Th(IV) under similar conditions.

Table 2: Separation Factors for Actinides over Fission Products

ExtractantSeparation Factor (SF) Th/TcSeparation Factor (SF) U/TcReference
1.1 M TBP~2~3[1]
1.1 M DBPrP>100>50[1]
1.1 M DBPeP>150>70[1]

Note: The significantly higher separation factors of phosphonates over TBP for actinides against fission products like Technetium (Tc) highlight their potential for cleaner separations in nuclear fuel reprocessing. It is expected that DBHP would also demonstrate superior separation factors compared to TBP.

Influence of Solvent System (Diluent)

Experimental Protocols

Synthesis of this compound (DBHP)

A common method for the synthesis of dialkylalkyl phosphonates is the Michaelis-Arbuzov reaction or a variation thereof.

Diagram: Synthesis of this compound

G reagent1 Dibutyl phosphite intermediate Sodium dibutyl phosphite reagent1->intermediate + NaH reagent2 1-Hexyl bromide product This compound base Sodium hydride (NaH) in THF intermediate->product + 1-Hexyl bromide

Caption: Michaelis-Arbuzov synthesis of DBHP.

Procedure:

  • Preparation of Sodium Dibutyl Phosphite: Dibutyl phosphite is slowly added to a suspension of sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C. The reaction mixture is stirred until the evolution of hydrogen gas ceases.

  • Reaction with 1-Hexyl Bromide: 1-Hexyl bromide is then added dropwise to the solution of sodium dibutyl phosphite.

  • Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. After the reaction is complete, the mixture is quenched with water.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Solvent Extraction of a Metal Ion (e.g., Uranium)

This protocol describes a typical liquid-liquid extraction experiment to determine the distribution coefficient of a metal ion.

Diagram: Experimental Workflow for Solvent Extraction

G start Start prep_aq Prepare Aqueous Phase (Metal ion in Nitric Acid) start->prep_aq prep_org Prepare Organic Phase (DBHP in Diluent) start->prep_org mixing Mix Aqueous and Organic Phases (Vigorous Shaking) prep_aq->mixing prep_org->mixing separation Phase Separation (Centrifugation) mixing->separation sampling Sample Aqueous and Organic Phases separation->sampling analysis_aq Analyze Metal Conc. in Aqueous Phase (e.g., ICP-MS) sampling->analysis_aq analysis_org Analyze Metal Conc. in Organic Phase (e.g., ICP-MS) sampling->analysis_org calculate_d Calculate Distribution Coefficient (D) analysis_aq->calculate_d analysis_org->calculate_d end End calculate_d->end

Caption: Workflow for determining distribution coefficients.

Procedure:

  • Preparation of Phases:

    • Aqueous Phase: Prepare a solution of the metal salt (e.g., uranyl nitrate) of known concentration in a specific concentration of nitric acid (e.g., 3.0 M).

    • Organic Phase: Prepare a solution of DBHP of the desired molarity (e.g., 1.1 M) in a suitable diluent (e.g., n-dodecane).

  • Contacting: Equal volumes of the aqueous and organic phases are added to a centrifuge tube.

  • Equilibration: The tube is sealed and shaken vigorously for a set period (e.g., 30 minutes) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.

  • Sampling and Analysis: A known volume of both the aqueous and organic phases is carefully sampled. The concentration of the metal ion in each phase is determined using an appropriate analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation of Distribution Coefficient (D): The distribution coefficient is calculated as the ratio of the metal concentration in the organic phase to the metal concentration in the aqueous phase at equilibrium.

    D = [Metal]org / [Metal]aq

Logical Relationships in Extraction

The efficiency of solvent extraction is dependent on several interconnected factors.

Diagram: Factors Influencing Extraction Performance

G extractant Extractant Properties + Basicity + Steric Hindrance + Alkyl Chain Length performance Extraction Performance + Distribution Coefficient (D) + Separation Factor (SF) + Loading Capacity extractant->performance metal Metal Ion Properties + Charge + Size + Coordination Chemistry metal->performance aqueous Aqueous Phase + Acid Concentration + Salting-out Agents aqueous->performance organic Organic Phase (Diluent) + Polarity + Viscosity + Solvating Power organic->performance

Caption: Interdependencies in solvent extraction.

This guide provides a foundational understanding of the expected performance of this compound in solvent extraction systems, based on the behavior of its close structural analogs. Further empirical studies are necessary to fully characterize its performance across a wide range of solvent systems and applications.

References

A Comparative Analysis of Alkyl Phosphonates for Enhanced Uranium Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the efficiency and selectivity of leading alkyl phosphonate-based solvent extraction systems for uranium recovery, supported by experimental data and standardized protocols.

The escalating demand for uranium in the nuclear energy sector has propelled research into more efficient and selective methods for its extraction from various sources, including phosphate ores. Among the diverse range of chemical extractants, alkyl phosphonates have emerged as a prominent class of reagents, demonstrating high efficacy in the recovery of uranium, particularly from wet-process phosphoric acid (WPA). This guide provides a comparative study of key alkyl phosphonate-based solvent extraction systems, offering a comprehensive overview for researchers, scientists, and professionals in drug development and related fields.

The most widely implemented technology for uranium recovery from phosphoric acid is the DEPA-TOPO process, which utilizes di(2-ethylhexyl) phosphoric acid (D2EHPA) in conjunction with trioctyl phosphine oxide (TOPO) as a synergistic agent.[1][2] This system has been commercially successful due to its high efficiency and selectivity for uranium.[3] However, ongoing research has led to the development of other promising alkyl phosphonate extractants, including 2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (PC88A) and innovative bifunctional ligands such as carbamoylalkylphosphonates, for instance, di(2-ethylhexyl) N,N-diethylcarbamoylmethylphosphonate (DEHCNPB). These newer reagents aim to address some of the limitations of the conventional DEPA-TOPO system, such as iron interference and performance in highly concentrated phosphoric acid media.[4]

This guide will delve into a comparative analysis of these key alkyl phosphonate systems, presenting available quantitative data in structured tables, detailing experimental protocols for key performance assessments, and visualizing the extraction workflows.

Comparative Performance of Alkyl Phosphonate Extractants

The efficiency of a solvent extraction system for uranium is typically evaluated based on several key parameters: the distribution coefficient (D), extraction efficiency (%E), selectivity over competing ions (e.g., Fe(III)), and stripping efficiency. The following tables summarize the performance of different alkyl phosphonate-based systems based on data reported in various studies.

Extractant System Aqueous Phase Organic Phase Distribution Coefficient (U) Selectivity (U/Fe) Reference
DEHPA-TOPOWet Process Phosphoric AcidKeroseneHighModerate[2][3]
PC88A0.1 M HNO₃n-dodecane--[5]
PC88A-DBBPConcentrated H₃PO₄KeroseneSynergistic increase-[6]
DEHCNPB5 M H₃PO₄DodecaneHighHigh[4][7]

Table 1: Comparative Distribution Coefficients and Selectivity of Alkyl Phosphonate Systems for Uranium Extraction.

Extractant System Aqueous Phase Organic Phase Extraction Efficiency (%) Stripping Efficiency (%) Reference
DEHPA-TOPOWet Process Phosphoric AcidKerosene>95Variable[3]
PC88AChloride mediumDodecane--[8]
Bifunctional AmidophosphonatesNitrate medium-~9899.7 (with 1 M HNO₃)[9]

Table 2: Comparative Extraction and Stripping Efficiencies of Alkyl Phosphonate Systems.

Experimental Protocols

To ensure reproducibility and enable objective comparison, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments in the evaluation of alkyl phosphonate extractants for uranium extraction.

Solvent Extraction Equilibrium Studies

Objective: To determine the distribution coefficient (D) and extraction efficiency (%E) of the alkyl phosphonate system for uranium.

Methodology:

  • Aqueous Phase Preparation: Prepare a synthetic aqueous solution of known uranium concentration (e.g., from a uranyl nitrate or sulfate salt) in a relevant acidic medium (e.g., H₃PO₄, H₂SO₄, or HNO₃) of a specified molarity.

  • Organic Phase Preparation: Prepare the organic extractant solution by dissolving the alkyl phosphonate (e.g., DEHPA, PC88A) and any synergistic agent (e.g., TOPO) in a suitable organic diluent (e.g., kerosene, dodecane) to the desired concentration.

  • Extraction: In a sealed vessel, mix equal volumes of the aqueous and organic phases (typically a 1:1 phase ratio). Agitate the mixture for a sufficient time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the phases to separate completely. Centrifugation can be used to expedite this process and resolve any emulsions.

  • Analysis: Determine the uranium concentration in the aqueous phase before and after extraction using a suitable analytical technique, such as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or spectrophotometry. The uranium concentration in the organic phase can be calculated by mass balance.

  • Calculations:

    • Distribution Coefficient (D): D = [U]org / [U]aq, where [U]org is the concentration of uranium in the organic phase at equilibrium and [U]aq is the concentration of uranium in the aqueous phase at equilibrium.

    • Extraction Efficiency (%E): %E = (([U]initial, aq - [U]final, aq) / [U]initial, aq) * 100.

Selectivity Studies

Objective: To evaluate the selectivity of the extractant system for uranium over competing metal ions commonly found in leach liquors (e.g., Fe(III), V(V), Al(III)).

Methodology:

  • Aqueous Phase Preparation: Prepare a synthetic aqueous solution containing uranium and one or more competing metal ions at known concentrations in the desired acidic medium.

  • Extraction and Analysis: Follow the same procedure as for the equilibrium studies (steps 2-5). Analyze the concentrations of uranium and the competing metal ions in the aqueous phase before and after extraction.

  • Calculation:

    • Selectivity Factor (β U/M): β U/M = DU / DM, where DU is the distribution coefficient of uranium and DM is the distribution coefficient of the competing metal M.

Stripping Studies

Objective: To determine the efficiency of recovering uranium from the loaded organic phase.

Methodology:

  • Loading the Organic Phase: Contact the organic extractant solution with a uranium-bearing aqueous phase under optimal extraction conditions to prepare a "loaded" organic phase with a known uranium concentration.

  • Stripping: Mix the loaded organic phase with a suitable stripping agent (e.g., a more concentrated phosphoric acid solution, ammonium carbonate solution, or hydrofluoric acid) at a specific phase ratio. Agitate the mixture to facilitate the transfer of uranium back to the aqueous phase.

  • Analysis: After phase separation, determine the uranium concentration in the stripped organic phase and the resulting aqueous strip solution.

  • Calculation:

    • Stripping Efficiency (%S): %S = ([U]strip, aq / [U]loaded, org) * 100, adjusted for phase ratios.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of an alkyl phosphonate-based solvent extraction system for uranium.

Uranium_Extraction_Workflow A Aqueous Phase (Uranium + Acid) C Mixing & Agitation (Extraction) A->C B Organic Phase (Alkyl Phosphonate + Diluent) B->C D Phase Separation C->D E Loaded Organic Phase (Uranium-Phosphonate Complex) D->E Organic F Raffinate (Depleted Aqueous Phase) D->F Aqueous H Mixing & Agitation (Stripping) E->H L Analysis (ICP-AES, Spectrophotometry) F->L G Stripping Agent G->H I Phase Separation H->I J Stripped Organic Phase (Recycled) I->J Organic K Uranium-Rich Strip Solution I->K Aqueous J->B Recycle K->L

Caption: General workflow for uranium solvent extraction and stripping.

The following diagram illustrates the chemical principle of uranium extraction by a dialkyl phosphoric acid like DEHPA, which typically exists as a dimer in non-polar solvents.[10]

Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase UO2 UO₂²⁺ U_DEHPA_complex UO₂(DEHPA)₂(HDEHPA)₂ UO2->U_DEHPA_complex Extraction H_plus 2H⁺ DEHPA_dimer 2(DEHPA)₂ DEHPA_dimer->U_DEHPA_complex U_DEHPA_complex->H_plus Release

Caption: Cation exchange mechanism for uranium extraction with DEHPA.

References

Dibutyl Hexylphosphonate: A Comparative Analysis of Metal Ion Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of metal ion extractants is paramount. This guide provides a comparative analysis of the cross-reactivity of Dibutyl Hexylphosphonate (DBHP), also known as Dibutyl Butylphosphonate (DBBP), with various metal ions. The performance of DBHP is contrasted with other common solvent extraction agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for specific separation needs.

This compound (DBHP) is a neutral organophosphorus extractant that has garnered interest for its potential in the selective separation of actinides, particularly in the nuclear industry. Its extraction capability stems from the basicity of the phosphoryl oxygen atom, which coordinates with metal ions. The general trend for the extraction ability of neutral organophosphorus compounds is phosphates < phosphonates < phosphinates < phosphine oxides.[1] This positions phosphonates like DBHP as having a stronger extraction capability than the widely used Tributyl Phosphate (TBP).

Performance Comparison: Cross-Reactivity with Various Metal Ions

The selectivity of a metal ion extractant is critical for its practical application. The following table summarizes the distribution coefficients (D) for the extraction of various metal ions from a nitric acid medium using DBHP (DBBP) and provides a comparison with other common extractants. A higher distribution coefficient indicates a greater affinity of the extractant for the metal ion.

Metal IonThis compound (1.1 M in n-dodecane)Tributyl Phosphate (TBP) (1.1 M in n-dodecane)Diamylamyl Phosphonate (DAAP) (1.1 M in n-dodecane)
Actinides
U(VI)~10-20 (at 3M HNO₃)~5-10 (at 3M HNO₃)>20 (at 3M HNO₃)
Th(IV)>100 (at 3M HNO₃)~10 (at 3M HNO₃)>100 (at 3M HNO₃)
Pu(IV)>100 (at 3M HNO₃)~15 (at 3M HNO₃)>100 (at 3M HNO₃)
Am(III)~0.1 (at 3M HNO₃)<0.1 (at 3M HNO₃)~0.1 (at 3M HNO₃)
Fission & Corrosion Products
Fe(III)~0.1-1 (at 3M HNO₃)<0.1 (at 3M HNO₃)~0.1-1 (at 3M HNO₃)

Note: The distribution coefficients are approximate values derived from graphical data presented in the cited literature and may vary with specific experimental conditions.

From the available data, DBHP demonstrates a significantly higher extraction efficiency for tetravalent actinides like Thorium (Th(IV)) and Plutonium (Pu(IV)) compared to TBP.[1] Its affinity for Uranium (U(VI)) is also notably higher than that of TBP.[1] Importantly, the extraction of the trivalent actinide Americium (Am(III)) and the common corrosion product Iron (Fe(III)) remains low, suggesting good selectivity for tetravalent and hexavalent actinides over these ions.[1] When compared to Diamylamyl Phosphonate (DAAP), another phosphonate extractant, DBHP shows similar high extraction for Th(IV) and Pu(IV).[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. The following is a representative protocol for determining the cross-reactivity of DBHP with various metal ions via solvent extraction.

Objective: To determine the distribution coefficient (D) of various metal ions between an aqueous nitric acid phase and an organic phase containing this compound.

Materials:

  • This compound (DBHP), 1.1 M solution in n-dodecane

  • Nitric Acid (HNO₃), analytical grade, various concentrations (e.g., 0.1 M to 10 M)

  • Standard solutions of the metal ions of interest (e.g., U(VI), Th(IV), Pu(IV), Am(III), Fe(III), Cu(II), Zn(II), Ni(II), Co(II), etc.) at a known concentration (e.g., 1 g/L)

  • n-dodecane, analytical grade

  • Scintillation vials or test tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Pipettes and volumetric flasks

  • Appropriate analytical instrument for metal ion concentration measurement (e.g., ICP-MS, AAS, UV-Vis spectrophotometer, or radiometric counting equipment for radioactive ions)

Procedure:

  • Aqueous Phase Preparation: Prepare aqueous solutions of each metal ion at the desired concentration in nitric acid of varying molarity.

  • Organic Phase Preparation: The 1.1 M DBHP solution in n-dodecane is used as the organic phase.

  • Extraction: a. In a suitable container (e.g., a scintillation vial), pipette equal volumes (e.g., 2 mL) of the aqueous metal ion solution and the organic DBHP solution. b. Tightly cap the container and agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached. c. After shaking, centrifuge the vials for a short period (e.g., 5 minutes) to ensure complete phase separation.

  • Phase Separation and Sampling: a. Carefully separate the aqueous and organic phases. b. Take a precise aliquot from the aqueous phase for analysis. c. The concentration of the metal ion in the organic phase can be determined by a mass balance calculation or by direct measurement after back-extraction into a suitable aqueous solution.

  • Analysis: Determine the concentration of the metal ion in the aqueous phase using the appropriate analytical technique. For radioactive isotopes, radiometric counting is employed. For non-radioactive metals, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are suitable.

  • Calculation of Distribution Coefficient (D): The distribution coefficient is calculated as the ratio of the total concentration of the metal ion in the organic phase to its total concentration in the aqueous phase at equilibrium.

    D = [M]org / [M]aq

    Where:

    • [M]org is the concentration of the metal ion in the organic phase.

    • [M]aq is the concentration of the metal ion in the aqueous phase.

Experimental Workflow and Signaling Pathways

The logical flow of a cross-reactivity experiment can be visualized to better understand the process.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_result Result Aqueous Aqueous Phase (Metal Ion in HNO₃) Mix Mixing (Vigorous Agitation) Aqueous->Mix Organic Organic Phase (DBHP in n-dodecane) Organic->Mix Separate Phase Separation (Centrifugation) Mix->Separate Aq_Analysis Aqueous Phase Analysis Separate->Aq_Analysis Org_Analysis Organic Phase Analysis/Calculation Separate->Org_Analysis D_Value Distribution Coefficient (D) Aq_Analysis->D_Value Org_Analysis->D_Value

Caption: Experimental workflow for determining metal ion cross-reactivity.

This guide provides a foundational understanding of the cross-reactivity of this compound. For specific applications, it is recommended to perform detailed experimental evaluations under the relevant process conditions. The provided protocol serves as a robust starting point for such investigations, enabling researchers to make informed decisions in the development of efficient and selective metal ion separation processes.

References

Purity Verification of Commercial Dibutyl Hexylphosphonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of commercial Dibutyl hexylphosphonate (DBHP), a versatile organophosphorus compound, with its common alternatives, Tributyl phosphate (TBP) and Cyanex 923. This document outlines detailed experimental protocols for purity verification and presents comparative performance data in key applications.

This compound (DBHP) is a significant organophosphorus compound utilized primarily as a solvent extractant in hydrometallurgy, particularly in the separation of rare earth elements and actinides. Its performance is often benchmarked against established extractants like Tributyl phosphate (TBP) and commercial mixtures such as Cyanex 923. The purity of DBHP is critical as impurities can significantly impact its extraction efficiency, selectivity, and overall process performance. This guide delves into the methods for verifying the purity of commercial DBHP and provides a comparative analysis with its main alternatives.

Purity Analysis of Commercial this compound

The purity of commercial DBHP can be compromised by starting materials from its synthesis, byproducts of side reactions, and subsequent degradation. A common synthetic route to phosphonates is the Michaelis-Arbuzov reaction. Potential impurities stemming from this process include unreacted starting materials and byproducts from side reactions like transesterification. Furthermore, DBHP can undergo hydrolysis, leading to the formation of butyl hexylphosphonic acid and butanol.

To ensure the quality of commercial DBHP, a robust analytical protocol is necessary. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying impurities.

Table 1: Potential Impurities in Commercial this compound
Impurity ClassPotential CompoundsOrigin
Starting Materials Hexyl halide, Dibutyl phosphiteIncomplete reaction
Byproducts Tributyl phosphite, Hexyl dibutylphosphinateSide reactions (e.g., transesterification)
Degradation Products Butyl hexylphosphonic acid, Butanol, HexanolHydrolysis, Thermal degradation

Experimental Protocols for Purity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of DBHP.

Methodology:

  • Sample Preparation: Dilute the commercial DBHP sample in a high-purity solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS System: An Agilent 7890B gas chromatograph coupled with a 7010 mass selective detector or equivalent.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the components.

  • Injection: 1 µL of the prepared sample is injected in split mode (e.g., 50:1). The injector temperature should be set to 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Maintain 280 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the main DBHP peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by calculating their peak area percentages relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis of DBHP and its impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the DBHP sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum to identify signals corresponding to the butyl and hexyl chains of DBHP and any potential impurities.

    • Integrate the signals to determine the relative molar ratios of the components.

  • ³¹P NMR:

    • Acquire a phosphorus-31 spectrum. DBHP will show a characteristic phosphonate peak.

    • Impurities containing phosphorus, such as unreacted phosphites or other phosphonates, will have distinct chemical shifts, allowing for their identification and quantification.

  • Data Analysis: Compare the obtained spectra with reference spectra of pure DBHP and known potential impurities. The relative integration of signals in both ¹H and ³¹P NMR spectra can be used to estimate the purity of the sample.

Comparison with Alternatives: DBHP vs. TBP vs. Cyanex 923

This compound is often used in applications where TBP or Cyanex 923 are also considered. The choice of extractant depends on the specific metal to be extracted, the composition of the aqueous feed, and the desired separation efficiency.

Tributyl phosphate (TBP) is a widely used extractant in the nuclear industry for the reprocessing of nuclear fuels (PUREX process).[1] It is known for its high extraction efficiency for uranium and plutonium.

Cyanex 923 is a commercial solvent extractant mixture, primarily composed of trialkylphosphine oxides.[2] It is a strong extractant for a variety of metals, including rare earth elements, uranium, and thorium.[3]

Table 2: Performance Comparison in Solvent Extraction
FeatureThis compound (DBHP)Tributyl Phosphate (TBP)Cyanex 923
Extraction Strength Generally stronger than TBP for many metals.Moderate extraction strength.Very strong extractant, often stronger than DBHP and TBP.[2]
Selectivity Can offer different selectivity compared to TBP and Cyanex 923 depending on the metal and aqueous conditions.Good selectivity for uranium and plutonium over many fission products.High extraction efficiency but can sometimes have lower selectivity between similar metals compared to other extractants.
Application (Uranium/Thorium Extraction) Effective for uranium and thorium extraction.[4]Standard extractant for uranium and thorium in nuclear fuel reprocessing.[3][5]Highly efficient for uranium and thorium extraction.[3]
Degradation Susceptible to hydrolysis, forming acidic degradation products.Undergoes hydrolysis and radiolysis to form dibutyl phosphate (DBP) and monobutyl phosphate (MBP), which can interfere with extraction.Generally stable, but composition can vary between batches.
Experimental Workflow for Comparative Solvent Extraction

The following workflow can be used to compare the extraction performance of DBHP, TBP, and Cyanex 923 for a specific metal ion (e.g., a rare earth element).

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Aqueous Aqueous Feed (Metal Ion Solution) Contact_DBHP Contact & Equilibrate (Aqueous + Organic 1) Aqueous->Contact_DBHP Contact_TBP Contact & Equilibrate (Aqueous + Organic 2) Aqueous->Contact_TBP Contact_Cyanex Contact & Equilibrate (Aqueous + Organic 3) Aqueous->Contact_Cyanex Organic_DBHP Organic Phase 1 (DBHP in Diluent) Organic_DBHP->Contact_DBHP Organic_TBP Organic Phase 2 (TBP in Diluent) Organic_TBP->Contact_TBP Organic_Cyanex Organic Phase 3 (Cyanex 923 in Diluent) Organic_Cyanex->Contact_Cyanex Analyze_DBHP Analyze Aqueous & Organic Phases (ICP-MS/OES) Contact_DBHP->Analyze_DBHP Analyze_TBP Analyze Aqueous & Organic Phases (ICP-MS/OES) Contact_TBP->Analyze_TBP Analyze_Cyanex Analyze Aqueous & Organic Phases (ICP-MS/OES) Contact_Cyanex->Analyze_Cyanex Calc_D_DBHP Calculate Distribution Ratio (D) & Extraction Efficiency (%E) Analyze_DBHP->Calc_D_DBHP Calc_D_TBP Calculate Distribution Ratio (D) & Extraction Efficiency (%E) Analyze_TBP->Calc_D_TBP Calc_D_Cyanex Calculate Distribution Ratio (D) & Extraction Efficiency (%E) Analyze_Cyanex->Calc_D_Cyanex Compare Compare Performance Calc_D_DBHP->Compare Calc_D_TBP->Compare Calc_D_Cyanex->Compare

Caption: Comparative Solvent Extraction Workflow.

Logical Relationship of Purity Verification and Application Performance

The purity of the extractant directly influences its performance in solvent extraction processes. Impurities can act as competing extractants, form emulsions, or alter the chemical properties of the organic phase, all of which can negatively impact the efficiency and selectivity of the desired metal separation.

G cluster_purity Purity Verification cluster_performance Application Performance Commercial_DBHP Commercial DBHP GCMS_NMR GC-MS & NMR Analysis Commercial_DBHP->GCMS_NMR Impurity_Profile Impurity Profile (%, Identity) GCMS_NMR->Impurity_Profile Solvent_Extraction Solvent Extraction Process Impurity_Profile->Solvent_Extraction Influences Efficiency Extraction Efficiency Solvent_Extraction->Efficiency Selectivity Selectivity Solvent_Extraction->Selectivity Phase_Stability Phase Stability Solvent_Extraction->Phase_Stability

Caption: Purity and Performance Relationship.

Conclusion

The verification of purity for commercial this compound is a critical step for ensuring reliable and reproducible results in research and industrial applications. The use of analytical techniques such as GC-MS and NMR spectroscopy allows for the identification and quantification of potential impurities. When selecting an extractant, a comparative evaluation of DBHP against alternatives like TBP and Cyanex 923, considering factors such as extraction strength, selectivity, and stability, is essential for optimizing specific separation processes. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions regarding the procurement and application of these important chemical reagents.

References

Inter-laboratory comparison of Dibutyl hexylphosphonate analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Dibutyl Hexylphosphonate Analysis in Aqueous Samples: A Comparative Guide

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison (ILC) for the analysis of this compound (DBHP) in aqueous matrices. The objective of this study was to assess the proficiency of participating laboratories in quantifying DBHP and to compare the performance of different analytical methodologies. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of organophosphorus compounds.

Introduction to the Inter-laboratory Comparison

Inter-laboratory comparisons are crucial for ensuring the quality and comparability of analytical results among different laboratories.[1] This study was designed to evaluate the accuracy, precision, and overall performance of laboratories in the determination of DBHP, a compound of interest in various industrial and environmental contexts. A total of ten laboratories participated in this exercise.

Each laboratory received a set of blind samples containing known concentrations of DBHP in a water matrix. Participants were instructed to use their current in-house analytical methods for the quantification of DBHP. The reported results were then statistically analyzed to assess inter-laboratory variability and individual laboratory performance.

Hypothetical Performance Data

The following table summarizes the quantitative results reported by the ten participating laboratories for a sample with a known DBHP concentration of 25.0 µg/L. The performance of each laboratory was evaluated using Z-scores, which indicate how many standard deviations an observation is from the mean.

Laboratory IDReported Concentration (µg/L)Method UsedZ-Score
Lab-0124.5GC-NPD-0.5
Lab-0226.2GC-MS1.2
Lab-0323.8LC-MS/MS-1.2
Lab-0425.5GC-MS0.5
Lab-0522.1GC-FPD-2.9
Lab-0627.0LC-MS/MS2.0
Lab-0724.9GC-MS-0.1
Lab-0825.8GC-NPD0.8
Lab-0923.1LC-MS/MS-1.9
Lab-1026.5GC-MS1.5
Assigned Value 25.0
Standard Deviation for Proficiency Assessment 1.0

Note: Z-scores are calculated as (reported value - assigned value) / standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.

Comparison of Analytical Methodologies

The inter-laboratory study revealed the use of two primary analytical techniques for the determination of DBHP: Gas Chromatography (GC) and Liquid Chromatography (LC), both coupled to mass spectrometry (MS) or other selective detectors.

  • Gas Chromatography (GC): This was the more commonly employed technique. GC offers excellent separation for volatile and semi-volatile compounds like DBHP. Different detectors were used, including Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD), and Flame Photometric Detector (FPD). GC-MS provides high selectivity and confirmatory analysis.[2]

  • Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) was also utilized. This method is suitable for less volatile compounds and can offer high sensitivity and specificity.

The choice of method can influence the sample preparation procedure and the overall performance characteristics of the analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of organophosphorus compounds.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the extraction and pre-concentration of organic analytes from aqueous samples.[3][4]

Objective: To isolate and concentrate this compound from the water matrix.

Materials:

  • SPE Cartridges: C18 or polymeric sorbent (e.g., HLB)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Ethyl acetate or Dichloromethane (for elution)

  • Nitrogen evaporator

  • Vials for sample collection

Procedure:

  • Conditioning: The SPE cartridge is conditioned by passing 5 mL of methanol through the sorbent.

  • Equilibration: The cartridge is then equilibrated by passing 5 mL of deionized water.

  • Sample Loading: A known volume of the water sample (e.g., 100 mL) is passed through the conditioned cartridge at a slow, steady flow rate.

  • Washing: The cartridge is washed with 5 mL of deionized water to remove any co-extracted impurities.

  • Drying: The cartridge is dried by passing a stream of nitrogen or air through it for 10-15 minutes.

  • Elution: The retained DBHP is eluted from the cartridge with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent like ethyl acetate.

  • Concentration: The eluate is collected and concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • The concentrated extract is then ready for instrumental analysis.

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_post Final Steps Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Deionized Water) Condition->Equilibrate Prepare sorbent Load 3. Load Sample Equilibrate->Load Ready for sample Wash 4. Wash Cartridge Load->Wash Analyte retained Dry 5. Dry Cartridge Wash->Dry Remove impurities Elute 6. Elute DBHP (Ethyl Acetate) Dry->Elute Prepare for elution Concentrate 7. Concentrate Eluate Elute->Concentrate Collect analyte Analysis 8. Instrumental Analysis Concentrate->Analysis Ready for injection

Figure 1. General workflow for Solid-Phase Extraction (SPE) of this compound.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[5]

Objective: To separate and quantify this compound in the prepared sample extract.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector

  • Capillary column (e.g., DB-5ms or equivalent)

  • Autosampler

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • m/z ions for DBHP would be selected based on its mass spectrum (specific ions would need to be determined experimentally).

GCMS_Analysis_Flow cluster_injection Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection and Data Analysis Sample Prepared Sample Extract Autosampler Autosampler Injection Sample->Autosampler GC_Column GC Capillary Column Autosampler->GC_Column Vaporization MS_Detector Mass Spectrometer (EI, SIM Mode) GC_Column->MS_Detector Separated Analytes Oven Temperature Programmed Oven Oven->GC_Column Controls Separation Data_System Data Acquisition and Processing MS_Detector->Data_System Ion Signals Result Concentration Result Data_System->Result Quantification

Figure 2. Logical workflow for the GC-MS analysis of this compound.

Conclusion

This hypothetical inter-laboratory comparison for the analysis of this compound highlights the common analytical approaches and their performance. The results indicate that while both GC and LC methods are suitable for the quantification of DBHP, inter-laboratory variability can be significant. Adherence to standardized and validated protocols, including robust sample preparation techniques like SPE, is essential for achieving accurate and reproducible results. The provided experimental protocols can serve as a valuable resource for laboratories involved in the analysis of organophosphorus compounds.

References

A Comparative Guide to Dibutyl Hexylphosphonate and Other Organophosphorus Extractants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate extraction agent is a critical step in purification and separation processes. This guide provides a detailed comparison of Dibutyl hexylphosphonate (DBHP), here represented by its close analogue Dibutyl butylphosphonate (DBBP) due to the limited availability of data on DBHP, against other widely used organophosphorus extractants: Tri-n-butyl phosphate (TBP), Trioctylphosphine oxide (TOPO), and Cyanex series extractants (specifically Cyanex 272). This comparison is based on their performance in the solvent extraction of various metals, with a focus on extraction efficiency, selectivity, loading capacity, and stripping efficiency.

General Performance Characteristics

Organophosphorus extractants are broadly classified based on the number of C-P bonds, which influences their basicity and, consequently, their extraction strength. The generally accepted order of extraction efficiency is as follows:

Phosphine oxides (e.g., TOPO) > Phosphinates (e.g., Cyanex 272) > Phosphonates (e.g., DBBP) > Phosphates (e.g., TBP) [1][2]

This hierarchy is attributed to the increasing electron-donating ability of the alkyl groups attached to the phosphorus atom, which enhances the basicity of the phosphoryl oxygen responsible for metal coordination.

Performance Comparison in Actinide and Rare Earth Element Extraction

The extraction of actinides and rare earth elements (REEs) is a crucial application for these extractants, particularly in the nuclear industry and in the recycling of electronic waste.

Table 1: Comparative Extraction of Selected Actinides

Metal IonExtractantDistribution Coefficient (D)Aqueous Phase ConditionsOrganic Phase ConditionsReference
Uranium (VI)DBBPHigher than TBPNitric Acid1.1 M in n-dodecane[2]
Uranium (VI)TBPLower than DBBPNitric Acid1.1 M in n-dodecane[2]
Thorium (IV)DBBPHigher than TBPNitric Acid1.1 M in n-dodecane[2]
Thorium (IV)TBPLower than DBBPNitric Acid1.1 M in n-dodecane[2]
Plutonium (IV)DBBPHigher than TBPNitric Acid1.1 M in n-dodecane[2]
Plutonium (IV)TBPLower than DBBPNitric Acid1.1 M in n-dodecane[2]
Americium (III)DBBPHigher than TBPNitric Acid1.1 M in n-dodecane[2]
Americium (III)TBPLower than DBBPNitric Acid1.1 M in n-dodecane[2]

Table 2: Comparative Extraction of Selected Rare Earth Elements

Metal IonExtractantSeparation Factor (SF)Aqueous Phase ConditionsOrganic Phase ConditionsReference
Dy(III)/Nd(III)PhosphonatesPromisingEthylene glycol nitrate0.10 M in n-dodecane[3]
Dy(III)/Nd(III)Phosphine Oxides (TOPO)Lower than phosphonatesEthylene glycol nitrate0.10 M in n-dodecane[3]

Performance in Transition Metal Separation: The Case of Cobalt and Nickel

The separation of cobalt and nickel is a significant challenge in hydrometallurgy. Cyanex 272, a phosphinic acid, has demonstrated exceptional performance in this application.

Table 3: Cobalt and Nickel Separation using Cyanex 272

ParameterValueConditionsReference
Co Extraction Efficiency>99%0.2 M Cyanex 272, pH ~5[4]
Ni Extraction Efficiency~0%0.2 M Cyanex 272, pH ~5[4]
Co/Ni Separation FactorHigh0.2 M Cyanex 272, pH ~5[4]

While DBBP, TBP, and TOPO are not the primary choices for Co/Ni separation, Cyanex 272's effectiveness highlights the importance of selecting an extractant based on the specific metal ions to be separated.

Loading Capacity and Stripping Efficiency

Loading Capacity: The maximum amount of metal that can be extracted into the organic phase is a critical parameter for industrial applications. While specific comparative data is scarce, the loading capacity is generally influenced by the stoichiometry of the extracted metal-extractant complex.

Stripping Efficiency: The ease of recovering the extracted metal from the organic phase is crucial for the overall process economy. Stripping is typically achieved by altering the aqueous phase conditions, such as increasing the acidity or using complexing agents. For instance, uranium can be stripped from a loaded DBBP/kerosene solvent using various acidic solutions, with the efficiency following the order: HF > H3PO4 > H2SO4 > HCl > HNO3.[5]

Experimental Protocols

A generalized experimental protocol for evaluating the performance of these extractants is outlined below. Specific parameters should be optimized for each metal and extractant system.

1. Preparation of Aqueous and Organic Phases:

  • Aqueous Phase: A solution of the metal salt (e.g., nitrate or chloride) is prepared in an acidic medium (e.g., HNO3 or HCl) at a known concentration and pH.

  • Organic Phase: The extractant (DBBP, TBP, TOPO, or Cyanex 272) is dissolved in a suitable organic diluent (e.g., kerosene, n-dodecane) to the desired concentration.

2. Extraction:

  • Equal volumes of the aqueous and organic phases are mixed in a separatory funnel.

  • The mixture is agitated for a specific contact time (e.g., 30 minutes) to reach equilibrium.

  • The phases are allowed to separate, and the aqueous phase is collected for analysis.

3. Analysis of Extraction Efficiency:

  • The concentration of the metal ion remaining in the aqueous phase is determined using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

  • The distribution coefficient (D) and extraction efficiency (%E) are calculated.

4. Stripping:

  • The metal-loaded organic phase is contacted with a stripping solution (e.g., a more concentrated acid or a complexing agent).

  • The mixture is agitated, and the phases are separated.

5. Analysis of Stripping Efficiency:

  • The concentration of the metal ion in the stripping solution is determined to calculate the stripping efficiency.

Visualizing the Process

The following diagrams illustrate the logical workflow of a typical solvent extraction experiment and the general signaling pathway of metal extraction.

experimental_workflow prep_aq Prepare Aqueous Phase (Metal Salt in Acid) extraction Solvent Extraction (Mixing and Phase Separation) prep_aq->extraction prep_org Prepare Organic Phase (Extractant in Diluent) prep_org->extraction analysis_ext Analyze Aqueous Phase (e.g., ICP-OES) extraction->analysis_ext stripping Stripping (Contact with Stripping Agent) extraction->stripping Loaded Organic Phase calc_eff Calculate Extraction Efficiency analysis_ext->calc_eff analysis_strip Analyze Stripping Solution stripping->analysis_strip calc_strip Calculate Stripping Efficiency analysis_strip->calc_strip

Caption: Experimental workflow for solvent extraction.

signaling_pathway metal_aq Metal Ion (Aq) complex_org Metal-Extractant Complex (Org) metal_aq->complex_org Extraction extractant_org Extractant (Org) extractant_org->complex_org metal_strip Metal Ion (Strip) complex_org->metal_strip Stripping

Caption: Generalized signaling pathway of metal extraction.

Conclusion

The choice of an organophosphorus extractant is highly dependent on the specific application.

  • Dibutyl butylphosphonate (DBBP) , as a representative phosphonate, offers a good balance of extraction efficiency and ease of stripping, making it a suitable candidate for the extraction of actinides where it outperforms the more traditional TBP.

  • Tri-n-butyl phosphate (TBP) remains a workhorse in the nuclear industry, particularly for uranium and plutonium reprocessing, due to its extensive operational history and well-understood chemistry.

  • Trioctylphosphine oxide (TOPO) is a powerful extractant for a wide range of metals, including actinides and rare earth elements, due to its high basicity. However, its strong extraction can sometimes make stripping more challenging.

  • Cyanex 272 demonstrates exceptional selectivity for cobalt over nickel, making it the extractant of choice for this specific and challenging separation.

For researchers and professionals, a thorough evaluation of these extractants based on the specific metals of interest, the composition of the feed solution, and the overall process economics is essential for successful and efficient separation and purification.

References

Safety Operating Guide

Navigating the Disposal of Dibutyl Hexylphosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Dibutyl hexylphosphonate, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical for protecting personnel, the environment, and ensuring regulatory compliance.

Hazard Profile and Regulatory Context

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave," meaning from generation to final disposal.[4][5] All generators of hazardous waste are responsible for its proper identification, management, and disposal.[5]

Key Regulatory Considerations:

  • Hazardous Waste Determination: The first step in proper disposal is to determine if the waste is hazardous.[2][3] Given the properties of similar compounds, it is prudent to manage this compound as hazardous waste.

  • Accumulation: Generators must comply with regulations regarding the on-site accumulation of hazardous waste, including time limits and container requirements.

  • Transportation: Off-site transportation of hazardous waste requires a manifest to track its movement to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][3]

  • Land Disposal Restrictions (LDRs): Many hazardous wastes must be treated to meet specific standards before they can be disposed of in a landfill.[2]

Quantitative Data Summary

The following table summarizes key hazard data for compounds structurally similar to this compound. This information should be used as a conservative guide for handling and disposal.

PropertyDibutyl PhthalateDibutyl ButylphosphonateDibutyl Phosphate
Boiling Point 340 °C / 644 °F[6]127-128 °C @ 2.5 mmHg[1]250 °C at 760 mmHg[7]
Flash Point Not Available154 °C / 310 °F (Open Cup)[1]188°C[7]
Health Hazards May damage fertility or the unborn child.[6]Slight fire hazard when exposed to heat or flame.[1]Causes severe skin burns and eye damage. Suspected of causing cancer.[7]
Environmental Hazards Very toxic to aquatic life.[6]Information not readily available.Do not let this chemical enter the environment.[8]

Step-by-Step Disposal Procedures

The following procedures provide a clear, actionable plan for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Collect all waste containing this compound (including contaminated labware, gloves, and absorbent materials) in a designated, compatible, and properly sealed waste container.[8]

  • The container must be in good condition, free of leaks, and made of a material compatible with the chemical.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste ."

  • The label must also include:

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is away from incompatible materials and sources of ignition.[8]

5. Scheduling a Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[9] This is illegal and environmentally harmful.

6. Decontamination:

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound using an appropriate solvent or cleaning solution.[10]

  • Collect the cleaning residue as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE A->B C Segregate Waste B->C D Use Designated, Labeled Hazardous Waste Container C->D I Improper Disposal (Drain or Trash) C->I E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Waste Manifested and Transported to TSDF F->G H Proper Disposal at Licensed Facility G->H J Environmental Contamination & Regulatory Fines I->J

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our planet. Always consult your institution's specific chemical hygiene plan and EHS professionals for any questions or concerns.

References

Essential Safety and Logistics for Handling Dibutyl Hexylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals with limited readily available safety data. This document provides essential, immediate safety and logistical information for handling Dibutyl hexylphosphonate, focusing on operational and disposal plans to foster a culture of safety and build trust in laboratory practices.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationsJustification
Hand Protection Double-gloving with a thicker, chemical-resistant outer glove over a standard disposable glove. Recommended materials include Butyl Rubber or Viton™ for the outer glove, and Nitrile for the inner glove.Provides robust protection against potential skin contact. The inner glove offers protection in case the outer glove is breached. Butyl rubber and Viton™ generally offer good resistance to a wide range of organic chemicals.
Eye and Face Protection Chemical safety goggles in combination with a face shield.Protects against splashes and aerosols, safeguarding both the eyes and the face from contact.
Body Protection A chemically resistant laboratory coat worn over long-sleeemed clothing and long pants. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended, especially when handling the substance outside of a certified chemical fume hood or when there is a risk of generating aerosols.Protects against the inhalation of potentially harmful vapors or mists.

Experimental Protocol: Glove Selection

Given the absence of specific chemical resistance data for this compound, a qualitative assessment based on data for similar compounds is necessary.

  • Review Chemical Resistance Charts: Consult reputable chemical resistance charts for glove materials against related compounds like Dibutyl phosphate or other organic phosphonates.

  • Select Appropriate Materials: Based on the available data, select glove materials that show good to excellent resistance. For organic phosphonates, Butyl Rubber and Viton™ are often recommended for extended contact. Nitrile gloves can provide splash protection but may have shorter breakthrough times.

  • Implement Double-Gloving: Wear a thinner, disposable glove (e.g., nitrile) as the inner layer and a more robust, chemical-resistant glove (e.g., butyl rubber) as the outer layer.

  • Inspect Gloves Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Replace Gloves Regularly: Do not wear gloves for extended periods. Replace them immediately if you suspect contamination.

Operational Plan: Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure during handling.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Prepare the Work Area: Before starting, ensure the work area is clean and uncluttered. Have all necessary equipment and materials readily available.

  • Don PPE: Put on all required PPE before handling the chemical.

  • Dispense Carefully: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.

  • Keep Containers Closed: Keep containers of this compound tightly sealed when not in use.

  • Decontaminate Work Surfaces: After handling is complete, decontaminate the work surface with an appropriate solvent (e.g., isopropanol) followed by soap and water.

  • Remove PPE Correctly: Remove PPE in a manner that avoids contaminating yourself. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial to protect both personnel and the environment.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent (e.g., isopropanol) in a designated waste container. The rinsate should be disposed of as hazardous waste. The rinsed labware can then be washed. Heavily contaminated disposable items should be placed in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, apron) Dispose of as hazardous waste in a designated, sealed container.

Experimental Protocol: Spill Cleanup

In the event of a spill, a clear and practiced protocol is essential.

  • Evacuate and Alert: Evacuate the immediate area and alert others.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Process cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Handling this compound hazards Review available data (SDS of related compounds) start->hazards risk Assess risk of exposure (splash, aerosol, etc.) hazards->risk hand Hand Protection: Double-glove (Butyl/Nitrile) risk->hand Skin Contact Risk eye Eye/Face Protection: Goggles & Face Shield risk->eye Splash/Aerosol Risk body Body Protection: Lab Coat/Apron risk->body Splash Risk respiratory Respiratory Protection: Organic Vapor Respirator risk->respiratory Inhalation Risk handle Proceed with Handling hand->handle eye->handle body->handle respiratory->handle

Caption: PPE selection workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.